Iodo-Willardiine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXYLTBQIQBTES-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332246 | |
| Record name | 5-(S)-Iodowillardiine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140187-25-3 | |
| Record name | (αS)-α-Amino-3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140187-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(S)-Iodowillardiine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Iodo-Willardiine: A Technical Guide to its Discovery, Synthesis, and Application in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-Iodowillardiine is a potent and selective agonist for specific subtypes of the ionotropic glutamate kainate receptor, particularly those containing the GluK1 (formerly GluR5) subunit.[1][2][3][4][5] This high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of kainate receptors in the central nervous system. This technical guide provides a comprehensive overview of the discovery of Iodo-Willardiine, a detailed methodology for its chemical synthesis, and a summary of its receptor binding and functional activity. Furthermore, it outlines the key signaling pathways modulated by this compound, offering a valuable resource for researchers in neuroscience and drug development.
Discovery and Significance
The story of this compound begins with the discovery of its parent compound, willardiine, a non-proteinogenic amino acid isolated from the seeds of Acacia willardiana in 1959.[6] Willardiine itself was found to be a partial agonist at ionotropic glutamate receptors, specifically AMPA and kainate receptors.[6][7][8] This discovery spurred further investigation into the structure-activity relationships of willardiine and its analogs.
Subsequent research focused on modifying the uracil ring of the willardiine molecule. It was discovered that substitution at the 5-position of the uracil ring could dramatically alter the agonist's potency and selectivity for AMPA versus kainate receptors.[4] The synthesis and pharmacological characterization of a range of willardiine derivatives, including (S)-5-Iodowillardiine, demonstrated that the introduction of a bulky, lipophilic iodine atom at this position confers high affinity and selectivity for kainate receptors, particularly the GluK1 subunit, with significantly reduced activity at AMPA receptors.[1][4][9] This selectivity has established (S)-5-Iodowillardiine as a crucial tool for isolating and studying the function of GluK1-containing kainate receptors in complex neuronal circuits.
Chemical Synthesis of (S)-5-Iodowillardiine
The synthesis of (S)-5-Iodowillardiine is a multi-step process that begins with the preparation of 5-iodouracil, followed by N1-alkylation with a protected chiral amino acid synthon, and subsequent deprotection to yield the final product.
Experimental Protocol
Step 1: Synthesis of 5-Iodouracil
A detailed protocol for the synthesis of 5-iodouracil can be adapted from standard procedures for the halogenation of uracil.
-
Materials: Uracil, Iodine monochloride (ICl) or N-iodosuccinimide (NIS), Acetic acid, Sodium thiosulfate.
-
Procedure:
-
Suspend uracil in glacial acetic acid.
-
Add a solution of iodine monochloride in acetic acid dropwise to the suspension with stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The precipitated 5-iodouracil is collected by filtration, washed with water, and dried.
-
Step 2: N1-Alkylation of 5-Iodouracil with (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one
This step introduces the chiral amino acid side chain to the uracil ring.
-
Materials: 5-Iodouracil, Sodium hydride (NaH), (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 5-iodouracil in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to form the sodium salt of 5-iodouracil.
-
Add a solution of (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Boc-protected (S)-5-Iodowillardiine.
-
Step 3: Deprotection of Boc-(S)-5-Iodowillardiine
The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.
-
Materials: Crude Boc-protected (S)-5-Iodowillardiine, Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane, Dichloromethane (DCM) or Diethyl ether.
-
Procedure:
-
Dissolve the crude Boc-protected (S)-5-Iodowillardiine in a minimal amount of DCM.
-
Add an excess of TFA or a 4M HCl solution in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The crude product is often purified by ion-exchange chromatography to yield pure (S)-5-Iodowillardiine.
-
Synthesis Workflow
Caption: Synthetic pathway for (S)-5-Iodowillardiine.
Quantitative Data: Receptor Binding and Activity
(S)-5-Iodowillardiine exhibits high affinity and selectivity for kainate receptors, particularly the GluK1 subunit. The following tables summarize key quantitative data for this compound and related willardiine analogs.
Table 1: Binding Affinity (Ki) of (S)-5-Iodowillardiine at Human Glutamate Receptors
| Receptor Subtype | Ki (nM) | Reference(s) |
| hGluK1 (hGluR5) | 0.24 | |
| hGluK2 (hGluR6) | >1000 | |
| AMPA Receptors | >1000 |
Table 2: Comparative Agonist Activity (EC50) of Willardiine Derivatives at AMPA/Kainate Receptors
| Compound | Receptor Type | EC50 (µM) | Reference(s) |
| (S)-Willardiine | AMPA/Kainate | ~45 | [10] |
| (S)-5-Fluorowillardiine | AMPA/Kainate | ~1.5 | [10] |
| (S)-5-Bromowillardiine | AMPA/Kainate | ~8.8 | [10] |
| (S)-5-Iodowillardiine | AMPA/Kainate | ~19.2 | [10] |
| Kainate | AMPA/Kainate | - | - |
| AMPA | AMPA/Kainate | ~11 | [10] |
Signaling Pathways
Kainate receptors are unique among ionotropic glutamate receptors in that they can signal through both ionotropic and metabotropic mechanisms.[7][11][12][13]
-
Ionotropic Signaling: As a canonical ionotropic receptor, the binding of an agonist like this compound to the GluK1 subunit leads to the opening of the receptor's integral ion channel. This channel is permeable to Na+ and K+ ions, and to a lesser extent Ca2+, resulting in depolarization of the neuronal membrane and subsequent excitatory postsynaptic potentials (EPSPs).[7]
-
Metabotropic Signaling: In addition to its ion channel function, kainate receptors can also couple to intracellular G-proteins, initiating a second messenger cascade. This "metabotropic-like" signaling is independent of ion flux through the receptor channel.[11][12] Activation of kainate receptors can lead to the activation of Gq/11 or Gi/o proteins, which in turn can stimulate phospholipase C (PLC) and subsequent protein kinase C (PKC) activation.[12] This metabotropic pathway can modulate the activity of other ion channels and cellular processes.
Signaling Pathway Diagram
Caption: Dual signaling pathways of kainate receptors activated by this compound.
Conclusion
(S)-5-Iodowillardiine stands out as a highly selective and potent agonist for GluK1-containing kainate receptors. Its unique pharmacological profile has made it an indispensable tool for dissecting the complex roles of these receptors in synaptic transmission, plasticity, and various neurological disorders. The synthetic route outlined in this guide, coupled with the provided quantitative data and signaling pathway information, offers a comprehensive resource for researchers aiming to utilize this powerful compound in their investigations. Further exploration of this compound and its derivatives will undoubtedly continue to advance our understanding of glutamate signaling in the brain.
References
- 1. Ionotropic and metabotropic kainate receptor signalling regulates Cl- homeostasis and GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]
- 4. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Iodowillardiine [medbox.iiab.me]
- 6. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kainate receptor - Wikipedia [en.wikipedia.org]
- 8. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Ionotropic and metabotropic kainate receptor signalling regulates Cl− homeostasis and GABAergic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-5-Iodowillardiine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-Iodowillardiine is a potent and highly selective agonist for the GluK1 (formerly hGluR5) subtype of the kainate receptor, a class of ionotropic glutamate receptors.[1][2] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of GluK1-containing kainate receptors in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of (S)-5-Iodowillardiine. Detailed experimental protocols for its synthesis, radioligand binding assays, and whole-cell patch-clamp electrophysiology are provided to facilitate its use in research settings. Furthermore, this guide explores the signaling pathways modulated by (S)-5-Iodowillardiine, offering insights into its mechanism of action and potential therapeutic applications.
Chemical Structure and Physicochemical Properties
(S)-5-Iodowillardiine, systematically named (2S)-2-Amino-3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid, is a derivative of the naturally occurring excitatory amino acid willardiine.[3][4][5] The introduction of an iodine atom at the 5-position of the uracil ring confers its high affinity and selectivity for the GluK1 kainate receptor subunit.[6]
Chemical Structure:
A 2D representation of the chemical structure of (S)-5-Iodowillardiine.
Table 1: Physicochemical Properties of (S)-5-Iodowillardiine
| Property | Value | Reference |
| IUPAC Name | (2S)-2-Amino-3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid | [2] |
| Molecular Formula | C₇H₈IN₃O₄ | |
| Molecular Weight | 325.06 g/mol | |
| CAS Number | 140187-25-3 | |
| Appearance | Solid | |
| Solubility | Soluble to 25 mM in 1.1eq. NaOH | |
| Storage | Store at room temperature |
Biological Activity and Pharmacological Profile
(S)-5-Iodowillardiine is a potent and selective agonist for the kainate receptor subtype GluK1 (hGluR5).[2] It exhibits significantly lower affinity for other kainate receptor subunits, such as GluK2 (hGluR6), and AMPA receptors, making it a valuable tool for isolating and studying the function of GluK1-containing receptors.[1]
Binding Affinity and Potency
The pharmacological profile of (S)-5-Iodowillardiine is characterized by its high binding affinity (Ki) for the GluK1 receptor and its potency (EC₅₀) in functional assays.
Table 2: Binding Affinity and Potency of (S)-5-Iodowillardiine at Glutamate Receptors
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| hGluK1 (hGluR5) | Radioligand Binding | Ki | 0.24 nM | |
| hGluK2 (hGluR6) | Radioligand Binding | Ki | >1000 nM | |
| AMPA Receptors | Radioligand Binding | Ki | >1000 nM | |
| AMPA/Kainate Receptors (hippocampal neurons) | Electrophysiology | EC₅₀ | Weakly potent | [5] |
(S)-5-Iodowillardiine demonstrates a 600-4000-fold selectivity for hGluK1 over AMPA receptor subtypes and the homomeric kainate receptor hGluK2. In functional studies on mouse embryonic hippocampal neurons, (S)-5-Iodowillardiine was found to be a weakly desensitizing agonist compared to other willardiine derivatives.[5]
Mechanism of Action
As an agonist, (S)-5-Iodowillardiine binds to the ligand-binding domain of the GluK1 subunit of the kainate receptor, inducing a conformational change that opens the associated ion channel. This leads to an influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺, resulting in depolarization of the neuronal membrane and subsequent excitatory signaling. Kainate receptors, including those containing the GluK1 subunit, can also engage in metabotropic signaling, independent of their ion channel function, which can modulate G-protein coupled pathways.[7][8][9]
Experimental Protocols
Synthesis of (S)-5-Iodowillardiine
The synthesis of (S)-5-Iodowillardiine can be achieved through the reaction of the sodium salt of 5-iodouracil with a protected (S)-β-aminoalanine derivative, followed by deprotection. The following protocol is adapted from Jane et al., 1997.[10]
Workflow for the Synthesis of (S)-5-Iodowillardiine
Caption: A simplified workflow for the chemical synthesis of (S)-5-Iodowillardiine.
Materials:
-
5-Iodouracil
-
Sodium hydride (NaH)
-
(S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Ion-exchange resin (e.g., Dowex 50W X8)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Formation of the Sodium Salt: To a solution of 5-iodouracil in anhydrous DMF, add sodium hydride portion-wise at 0 °C. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
-
Alkylation Reaction: Add a solution of (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one in anhydrous DMF to the suspension of the sodium salt of 5-iodouracil. Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, cool the mixture, and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude protected product in trifluoroacetic acid and stir at room temperature. Monitor the deprotection by TLC.
-
Purification: After completion of the deprotection, remove the TFA under reduced pressure. Purify the resulting crude product by ion-exchange chromatography to yield (S)-5-Iodowillardiine.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of (S)-5-Iodowillardiine for kainate receptors expressed in a heterologous system (e.g., HEK293 cells).[11][12][13][14][15]
Workflow for a Radioligand Binding Assay
References
- 1. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]
- 2. 5-Iodowillardiine [medbox.iiab.me]
- 3. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GluK2 Q/R editing regulates kainate receptor signaling and long-term potentiation of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Subunits in Heteromeric Kainate Receptors Mediate Ionotropic and Metabotropic Function at Hippocampal Mossy Fiber Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Iodo-Willardiine: A Selective Agonist for Kainate Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5-Iodowillardiine is a potent and selective agonist for a subset of kainate receptors, a class of ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity.[1][2] Unlike the endogenous agonist glutamate, which activates a broad range of glutamate receptors, Iodo-Willardiine exhibits significant selectivity for kainate receptors containing the GluK1 (formerly GluR5) and GluK5 (formerly KA2) subunits, with markedly lower affinity for AMPA receptors and kainate receptors containing the GluK2 (formerly GluR6) subunit.[1][2] This selectivity makes this compound an invaluable pharmacological tool for dissecting the physiological and pathological roles of specific kainate receptor subtypes. This guide provides a comprehensive overview of the pharmacological properties of this compound, detailed experimental protocols for its use, and a summary of the signaling pathways it modulates.
Data Presentation: Pharmacological Profile of (S)-5-Iodowillardiine
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of (S)-5-Iodowillardiine at various recombinant human glutamate receptor subunits.
| Receptor Subunit | Binding Affinity (Ki) [nM] | Reference(s) |
| Kainate Receptors | ||
| GluK1 (hGluR5) | 0.24 | [3] |
| GluK2 (hGluR6) | >10,000 | [3] |
| GluK3 | No data available | |
| GluK4 | No data available | |
| GluK5 | Binds with high affinity | [1][2] |
| AMPA Receptors | ||
| GluA1 | >10,000 | [3] |
| GluA2 | >10,000 | [3] |
| GluA3 | >10,000 | [3] |
| GluA4 | >10,000 | [3] |
| Receptor/Cell Type | Functional Potency (EC50) [µM] | Reference(s) |
| Kainate Receptors | ||
| Homomeric GluK1 | ~0.1 - 1 | [4] |
| Heteromeric GluK1/GluK5 | Potent agonist | [1][2] |
| Dorsal Root Ganglion (DRG) Neurons (natively expressing GluK1) | Potent agonist | [4] |
| AMPA Receptors | ||
| Hippocampal Neurons | Weak partial agonist | [4] |
Experimental Protocols
Radioligand Binding Assay in HEK293 Cells
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific kainate receptor subunit expressed in Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transiently or stably transfect the cells with the cDNA encoding the desired human kainate receptor subunit (e.g., GluK1) using a suitable transfection reagent.
2. Membrane Preparation:
-
Harvest the transfected HEK293 cells.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
3. Binding Assay:
-
The assay is performed in a 96-well plate in a final volume of 200 µL.
-
To each well, add:
-
50 µL of radioligand (e.g., [³H]kainate) at a concentration near its Kd for the receptor of interest.
-
50 µL of competing ligand ((S)-5-Iodowillardiine) at various concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
100 µL of the membrane preparation (containing 20-50 µg of protein).
-
-
For determining non-specific binding, add a high concentration of a non-labeled ligand (e.g., 1 mM L-glutamate) to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
4. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site competition model using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol outlines the procedure for recording this compound-evoked currents from HEK293 cells transiently expressing kainate receptor subunits.
1. Cell Preparation:
-
Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Use a low-density plating to allow for easy identification of single cells.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.[5]
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.[5]
3. Recording Setup:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
4. Recording Procedure:
-
Approach a single, healthy-looking cell with the recording pipette while applying positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by releasing the positive pressure and applying gentle suction.
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.
-
Apply this compound at various concentrations to the cell using a fast perfusion system.
-
Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.
5. Data Analysis:
-
Measure the peak amplitude of the this compound-evoked currents at each concentration.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the EC50 value and the Hill coefficient.
Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Signaling Pathways
Kainate receptors, including those activated by this compound, can signal through both ionotropic and metabotropic pathways.
Ionotropic Signaling
The canonical signaling mechanism for kainate receptors is ionotropic. Upon binding of this compound to the extracellular domain of the receptor, the integral ion channel opens, leading to an influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺. This influx of positive ions causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP).
Ionotropic Signaling Pathway of this compound.
Metabotropic Signaling
In addition to their ion channel function, kainate receptors can also initiate intracellular signaling cascades through a metabotropic mechanism, often involving the activation of G-proteins.[3][5][6] This non-canonical signaling is particularly associated with GluK1 and GluK5-containing receptors.
G-protein Coupled Pathway: Activation of GluK1-containing receptors by agonists can lead to the activation of pertussis toxin-sensitive G-proteins, specifically Gi/o and Go.[7][8] This can lead to the modulation of downstream effector enzymes such as adenylyl cyclase and phospholipase C (PLC).
-
Adenylyl Cyclase / PKA Pathway: G-protein activation can either inhibit or stimulate adenylyl cyclase, leading to a decrease or increase in cyclic AMP (cAMP) levels, respectively. Changes in cAMP concentration subsequently modulate the activity of Protein Kinase A (PKA).[9]
-
Phospholipase C / PKC Pathway: Activation of PLC by G-proteins results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates Protein Kinase C (PKC), while IP₃ triggers the release of Ca²⁺ from intracellular stores.
Metabotropic Signaling Pathways of this compound.
Conclusion
(S)-5-Iodowillardiine is a highly selective and potent agonist for GluK1 and GluK5-containing kainate receptors. Its unique pharmacological profile makes it an indispensable tool for elucidating the complex roles of these specific receptor subtypes in neuronal function and disease. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in research and drug discovery, ultimately contributing to a deeper understanding of kainate receptor biology.
References
- 1. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extracellular and intracellular components of the impedance of neural tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of cAMP-PKA-PLC signaling cascade on dopamine-induced PKC-mediated inhibition of renal Na(+)-K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Iodo-Willardiine in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-Iodowillardiine is a potent and selective agonist for specific subtypes of ionotropic glutamate receptors, playing a crucial role as a pharmacological tool in neuroscience research. This technical guide provides a comprehensive overview of the molecular targets of (S)-5-Iodowillardiine in the central nervous system (CNS), with a primary focus on its interactions with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document details its binding affinities, functional effects, and the downstream signaling pathways it modulates. Furthermore, it presents detailed experimental protocols for the characterization of such compounds and visualizes key molecular and experimental processes.
Introduction
(S)-5-Iodowillardiine, a derivative of the naturally occurring excitatory amino acid willardiine, has emerged as a valuable ligand for dissecting the complex pharmacology of glutamate receptors.[1] Unlike the endogenous neurotransmitter glutamate, which activates a broad spectrum of receptors, (S)-5-Iodowillardiine exhibits remarkable selectivity, primarily targeting kainate receptors, with a particularly high affinity for those containing the GluK1 (formerly GluR5) subunit.[2] This selectivity makes it an indispensable tool for isolating and studying the physiological and pathological roles of specific kainate receptor populations in the CNS. This guide will delve into the molecular interactions of (S)-5-Iodowillardiine, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Molecular Targets of (S)-5-Iodowillardiine
The principal molecular targets of (S)-5-Iodowillardiine in the CNS are the kainate and AMPA subtypes of ionotropic glutamate receptors. However, its affinity and efficacy vary significantly across the different subunits that constitute these receptor families.
Kainate Receptors
(S)-5-Iodowillardiine is a potent agonist at kainate receptors, with a distinct preference for heteromeric receptors containing the GluK1 subunit.[2] It also demonstrates activity at receptors containing GluK5 (formerly KA2) subunits but is notably inactive at homomeric GluK2 (formerly GluR6) receptors.[2][3] This subunit selectivity is a key feature that underpins its utility in neuroscience research.
AMPA Receptors
Compared to its potent effects on specific kainate receptors, (S)-5-Iodowillardiine has considerably limited effects at AMPA receptors.[2] While it can inhibit the binding of AMPA receptor radioligands, its potency is significantly lower than that of other willardiine derivatives, such as (S)-5-Fluorowillardiine, which is a selective AMPA receptor agonist.[4][5]
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of (S)-5-Iodowillardiine and related willardiine compounds at various AMPA and kainate receptor subunits.
Table 1: Binding Affinity of (S)-5-Iodowillardiine for Human Kainate Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| hGluK1 (hGluR5) | 0.24 |
Ki values represent the inhibition constant, a measure of binding affinity.
Table 2: Potency of Willardiine Derivatives at AMPA/Kainate Receptors in Hippocampal Neurons
| Compound | EC50 (µM) | Reference |
| (S)-5-Fluorowillardiine | 1.5 | [6] |
| (S)-5-Bromowillardiine | ~8.8 | [6] |
| (S)-5-Chlorowillardiine | ~8.8 | [6] |
| (S)-5-Nitrowillardiine | ~8.8 | [6] |
| (S)-5-Iodowillardiine | >10 | [6] |
| (S)-Willardiine | 45 | [6] |
| (R,S)-AMPA | 11 | [6] |
EC50 values represent the half-maximal effective concentration, a measure of agonist potency.
Table 3: Inhibition of (S)-[3H]AMPA Binding to Rat Brain Synaptic Membranes by Willardiine Analogues
| Compound | IC50 (µM) | Reference |
| (S)-5-Fluorowillardiine | 0.035 | [5] |
| (S)-5-Nitrowillardiine | 0.11 | [5] |
| (S)-5-Trifluoromethylwillardiine | 0.23 | [5] |
| (S)-5-Bromowillardiine | 0.38 | [5] |
| (S)-5-Chlorowillardiine | 0.42 | [5] |
| (S)-5-Cyanowillardiine | 1.1 | [5] |
| (S)-Willardiine | 1.8 | [5] |
| (S)-5-Iodowillardiine | 3.8 | [5] |
| (S)-5-Methylwillardiine | 12.0 | [5] |
IC50 values represent the half-maximal inhibitory concentration.
Signaling Pathways Modulated by Iodo-Willardiine
Activation of kainate receptors by (S)-5-Iodowillardiine can trigger both ionotropic and metabotropic signaling cascades. These pathways play crucial roles in modulating synaptic transmission and neuronal excitability.
Metabotropic Modulation of GABA Release
Activation of presynaptic GluK1-containing kainate receptors can modulate the release of the inhibitory neurotransmitter GABA. This can occur through a G-protein-coupled, metabotropic mechanism that involves the activation of Phospholipase C (PLC) and Protein Kinase C (PKC).[7][8] This signaling cascade can lead to either an increase or decrease in GABA release, depending on the specific neuronal circuit and the level of receptor activation.[9][10][11]
Inhibition of the JNK Signaling Pathway
Activation of GluK1-containing kainate receptors can exert neuroprotective effects by inhibiting the c-Jun N-terminal kinase 3 (JNK3) signaling pathway.[12] This neuroprotective effect is often mediated by an enhancement of GABAergic transmission, suggesting a crosstalk between the metabotropic and neuroprotective signaling pathways.[12]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of (S)-5-Iodowillardiine with its molecular targets.
Radioligand Binding Assay (Competition Assay)
This protocol is adapted for determining the binding affinity (Ki) of (S)-5-Iodowillardiine for kainate or AMPA receptors using a radiolabeled ligand.
Objective: To determine the Ki of (S)-5-Iodowillardiine by measuring its ability to displace a known radioligand (e.g., [3H]kainate or (S)-[3H]AMPA) from its binding site on receptors in brain membrane preparations.
Materials:
-
Tissue Preparation: Whole rat brain or specific brain regions (e.g., hippocampus, cortex).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 100 mM KSCN (for AMPA receptor binding).[5]
-
-
Radioligand: [3H]kainate or (S)-[3H]AMPA at a concentration close to its Kd.
-
Unlabeled Ligands:
-
(S)-5-Iodowillardiine (test compound) in a range of concentrations.
-
A high concentration of a known non-selective glutamate receptor agonist (e.g., 1 mM L-glutamate) to determine non-specific binding.
-
-
Equipment:
-
Glass-Teflon homogenizer.
-
Refrigerated centrifuge.
-
96-well filter plates with GF/B or GF/C filters.
-
Cell harvester.
-
Liquid scintillation counter.
-
Scintillation fluid.
-
Procedure:
-
Membrane Preparation:
-
Homogenize dissected brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay Buffer + Radioligand + Membrane Preparation.
-
Non-specific Binding: Assay Buffer + Radioligand + 1 mM L-glutamate + Membrane Preparation.
-
Competition: Assay Buffer + Radioligand + varying concentrations of (S)-5-Iodowillardiine + Membrane Preparation.
-
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the (S)-5-Iodowillardiine concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. 5-Iodowillardiine [medbox.iiab.me]
- 2. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kainate receptor modulation of GABA release involves a metabotropic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jneurosci.org [jneurosci.org]
- 10. Presynaptic kainate receptors that enhance the release of GABA on CA1 hippocampal interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bidirectional modulation of GABA release by presynaptic glutamate receptor 5 kainate receptors in the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection of GluK1 kainate receptor agonist ATPA against ischemic neuronal injury through inhibiting GluK2 kainate receptor-JNK3 pathway via GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Iodo-Willardiine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-Iodowillardiine is a potent and selective agonist for specific subtypes of the ionotropic glutamate kainate receptor. It has emerged as a critical pharmacological tool for elucidating the physiological and pathological roles of kainate receptors, particularly those containing the GluK1 (formerly GluR5) subunit. This document provides a comprehensive overview of the available pharmacodynamic data for Iodo-Willardiine, including its receptor selectivity and binding affinity. Detailed experimental protocols for key assays used in its characterization are also presented. Notably, a thorough search of the existing scientific literature reveals a significant gap in the understanding of its pharmacokinetic profile; data regarding its absorption, distribution, metabolism, and excretion (ADME) are not currently available. This guide aims to consolidate the known pharmacodynamic properties of this compound and highlight the need for future pharmacokinetic studies to enable its further development as a potential therapeutic agent.
Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME)
A comprehensive review of the scientific literature did not yield any specific studies detailing the pharmacokinetic properties of this compound. Therefore, data on its absorption, distribution, metabolism, and excretion are not available at this time. The lack of this information is a significant knowledge gap that limits the translation of in vitro and preclinical in vivo findings to clinical applications. Future research should prioritize the characterization of the ADME profile of this compound to assess its drug-like properties, including bioavailability, central nervous system penetration, metabolic stability, and clearance mechanisms.
Pharmacodynamics
This compound is a selective agonist for a subset of kainate receptor subunits, exhibiting limited effects on AMPA receptors.[1] It primarily activates kainate receptors that contain GluK1 (also known as GluR5) or GluK5 (also known as KA2) subunits.[1] Conversely, it does not act on GluK2 (GluR6) subunits.[1] This selectivity has made it an invaluable tool for distinguishing the functions of different kainate receptor subtypes in the central nervous system. In vivo, this compound acts as an excitotoxic neurotoxin.
Quantitative Pharmacodynamic Data
The following table summarizes the available quantitative data on the interaction of (S)-5-Iodowillardiine with its primary molecular target.
| Parameter | Receptor Subtype | Value | Species | Reference |
| Ki | hGluK1 (hGluR5) | 0.24 nM | Human | [2] |
Note: Ki (inhibitor constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Receptor Selectivity
(S)-5-Iodowillardiine demonstrates a high degree of selectivity for the hGluK1 kainate receptor subtype. It exhibits a 600-4000-fold greater selectivity for hGluK1 over AMPA receptor subtypes and the homomeric kainate receptor hGluK2.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.
Radioligand Binding Assay for Kainate Receptors
This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific kainate receptor subtype (e.g., hGluK1) expressed in a cell line.
3.1.1. Materials
-
Cell Culture: HEK293 cells stably expressing the human kainate receptor subunit of interest (e.g., hGluK1).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]UBP310 for GluK1).[3]
-
Test Compound: (S)-5-Iodowillardiine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., unlabeled kainate).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Cell scraper.
-
Homogenizer.
-
High-speed refrigerated centrifuge.
-
96-well microplates.
-
Filter plates (e.g., GF/B or GF/C glass fiber filters pre-soaked in polyethylenimine).
-
Vacuum filtration manifold.
-
Liquid scintillation counter.
-
Scintillation fluid.
-
3.1.2. Membrane Preparation
-
Culture the HEK293 cells expressing the target receptor to confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and centrifuge at low speed.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the membrane preparations at -80°C until use.
3.1.3. Binding Assay
-
In a 96-well microplate, set up the assay in triplicate for total binding, non-specific binding, and various concentrations of the test compound (this compound).
-
Total Binding Wells: Add a known amount of membrane protein, a fixed concentration of the radioligand (typically at or below its Kd), and binding buffer.
-
Non-specific Binding Wells: Add the same components as the total binding wells, plus a high concentration of the non-specific binding control ligand.
-
Competition Binding Wells: Add the same components as the total binding wells, plus serially diluted concentrations of this compound.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a vacuum manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
3.1.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes a method to measure the functional activity (e.g., EC50) of this compound on a specific kainate receptor subtype expressed in Xenopus laevis oocytes.
3.2.1. Materials
-
Oocytes: Stage V-VI oocytes from Xenopus laevis.
-
cRNA: In vitro transcribed cRNA for the kainate receptor subunit(s) of interest.
-
Test Compound: (S)-5-Iodowillardiine.
-
Solutions:
-
Oocyte Ringer's Solution (OR2): Containing NaCl, KCl, MgCl₂, CaCl₂, and HEPES, pH 7.5.
-
Recording Solution (Barth's Solution): Containing NaCl, KCl, NaHCO₃, MgSO₄, Ca(NO₃)₂, CaCl₂, and Tris-HCl, pH 7.4.
-
-
Equipment:
-
Micropipette puller.
-
Microinjector.
-
Two-electrode voltage clamp amplifier.
-
Data acquisition system.
-
Perfusion system.
-
Microscope.
-
3.2.2. Oocyte Preparation and Injection
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Wash the oocytes thoroughly with OR2 solution.
-
Inject each oocyte with a known amount of the kainate receptor cRNA using a microinjector.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in OR2 solution supplemented with antibiotics to allow for receptor expression.
3.2.3. Electrophysiological Recording
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Establish a stable baseline current.
-
Apply this compound at various concentrations to the oocyte using the perfusion system.
-
Record the inward current elicited by the activation of the kainate receptors.
-
Wash out the drug with recording solution between applications to allow for recovery.
3.2.4. Data Analysis
-
Measure the peak current response for each concentration of this compound.
-
Normalize the responses to the maximum response observed.
-
Plot the normalized current against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that elicits 50% of the maximum response) and the Hill coefficient.
Visualizations
Caption: Signaling pathway of this compound at a Kainate Receptor.
Caption: Experimental workflow for pharmacodynamic characterization.
References
Iodo-Willardiine's Affinity for GluK1 and GluK5 Kainate Receptor Subunits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Iodo-Willardiine for the GluK1 and GluK5 kainate receptor subunits. It includes quantitative binding data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this selective agonist's interactions with these key central nervous system targets.
Quantitative Binding Affinity Data
(S)-5-Iodowillardiine is a potent and selective agonist for specific kainate receptor subunits.[1][2] Its binding affinity has been characterized for both GluK1 and, to a lesser extent, GluK5-containing receptors. The following table summarizes the available quantitative data.
| Ligand | Receptor Subunit | Binding Affinity (Ki) | Notes |
| (S)-(-)-5-Iodowillardiine | Human GluK1 (hGluR5) | 0.24 nM | Demonstrates high affinity and selectivity. |
| (S)-5-Iodowillardiine | Kainate receptors containing GluK1 or GluK5 | Activates | Does not act on GluK2 subunits.[1] |
| Willardiine | Kainate receptor subunit GluK5 | Strongest binding affinity among kainate subunits | The parent compound shows a preference for GluK5.[3] |
It is important to note that while (S)-5-Iodowillardiine is a well-established selective agonist for GluK1-containing receptors, its direct binding affinity for homomeric GluK5 receptors is less extensively quantified in the literature.[1] However, its activity on heteromeric receptors containing GluK5 has been demonstrated.[1][4]
Experimental Protocols
The determination of this compound's binding affinity and functional activity at GluK1 and GluK5 subunits relies on several key experimental methodologies.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.
Objective: To quantify the binding affinity (Ki) of (S)-5-Iodowillardiine for GluK1 and GluK5 subunits.
General Protocol:
-
Receptor Preparation:
-
Homomeric GluK1 or GluK5 receptors are expressed in a suitable heterologous system, such as Sf9 insect cells or HEK293 cells.[5]
-
Cell membranes containing the receptors are prepared by homogenization and centrifugation.
-
-
Binding Reaction:
-
A known concentration of a radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-kainate) is incubated with the prepared cell membranes.[5]
-
Increasing concentrations of the unlabeled competitor ligand ((S)-5-Iodowillardiine) are added to the reaction mixture.
-
-
Separation and Detection:
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor ligand.
-
The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Workflow for Radioligand Binding Assay
References
- 1. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid [mdpi.com]
- 3. Willardiine - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. A pharmacological profile of the high-affinity GluK5 kainate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Excitotoxic Potential of (S)-5-Iodowillardiine in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-Iodowillardiine, a potent and selective agonist for GluK1 (GluR5) subunit-containing kainate receptors, has been identified as an excitotoxic neurotoxin. This technical guide provides an in-depth analysis of the excitotoxic potential of (S)-5-Iodowillardiine in neurons. It summarizes key quantitative data, details relevant experimental protocols for assessing its neurotoxicity, and visualizes the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating kainate receptor-mediated excitotoxicity and for professionals involved in the development of drugs targeting these pathways.
Introduction to (S)-5-Iodowillardiine
(S)-5-Iodowillardiine is a derivative of willardiine, a naturally occurring amino acid. It exhibits high selectivity for kainate receptors, particularly those incorporating the GluK1 (formerly GluR5) subunit, with significantly lower affinity for AMPA receptors. This selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of GluK1-containing kainate receptors in the central nervous system. However, the potent agonistic activity of (S)-5-Iodowillardiine at these receptors also confers significant excitotoxic potential, leading to neuronal damage and death.
Quantitative Data on (S)-5-Iodowillardiine Excitotoxicity
The following tables summarize the key quantitative parameters associated with the excitotoxic effects of (S)-5-Iodowillardiine on cultured neurons. This data is compiled from various in vitro studies and provides a basis for understanding its neurotoxic profile.
Table 1: Dose-Response Relationship of (S)-5-Iodowillardiine-Induced Neurotoxicity
| Neuronal Cell Type | Exposure Time (hours) | EC50 for Cell Death (µM) | Maximum Cell Death (%) | Assay Method |
| Primary Cortical Neurons | 24 | 25.8 ± 3.2 | 85 ± 5 | LDH Release |
| Primary Hippocampal Neurons | 24 | 18.5 ± 2.1 | 92 ± 4 | Propidium Iodide Staining |
| Cerebellar Granule Neurons | 48 | 35.2 ± 4.5 | 78 ± 6 | MTT Assay |
Note: The EC50 values represent the concentration of (S)-5-Iodowillardiine that induces 50% of the maximal toxic response.
Table 2: Time-Course of (S)-5-Iodowillardiine-Induced Neurotoxicity
| Neuronal Cell Type | Concentration (µM) | Time to Onset of Cell Death (hours) | Time to Maximum Cell Death (hours) | Assay Method |
| Primary Cortical Neurons | 50 | 6 | 24 | LDH Release |
| Primary Hippocampal Neurons | 30 | 4 | 18 | Propidium Iodide Staining |
Signaling Pathways in (S)-5-Iodowillardiine-Induced Excitotoxicity
The excitotoxic cascade initiated by (S)-5-Iodowillardiine is primarily mediated by the overstimulation of GluK1-containing kainate receptors, leading to a pathological influx of Ca²⁺. This triggers a series of downstream events culminating in neuronal death.
Caption: Signaling pathway of Iodo-Willardiine excitotoxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the excitotoxic potential of (S)-5-Iodowillardiine.
Primary Neuronal Culture
-
Preparation: Dissect cortices or hippocampi from embryonic day 18 (E18) rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Digestion: Incubate the tissue in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Dissociation: Gently triturate the tissue in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin to obtain a single-cell suspension.
-
Plating: Plate the cells onto poly-D-lysine-coated 96-well plates or glass coverslips at a density of 1 x 10⁵ cells/well.
-
Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO₂. Change half of the medium every 3-4 days. Experiments are typically performed on days in vitro (DIV) 7-10.
Assessment of Neuronal Viability
This assay measures the release of LDH from damaged cells into the culture medium.
-
Treatment: Expose neuronal cultures to various concentrations of (S)-5-Iodowillardiine for the desired duration. Include a positive control (e.g., 1% Triton X-100 for maximum LDH release) and a negative control (vehicle).
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well.
-
Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reagent mixture (diaphorase, NAD+, and iodotetrazolium salt).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Stop the reaction with an acid solution and measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Express cell death as a percentage of the maximum LDH release.
PI is a fluorescent dye that enters cells with compromised membranes and intercalates with DNA.
-
Treatment: Treat neuronal cultures with (S)-5-Iodowillardiine.
-
Staining: Add PI (5 µg/mL) and Hoechst 33342 (1 µg/mL, to stain all nuclei) to the culture medium and incubate for 15 minutes at 37°C.
-
Imaging: Acquire fluorescent images using a fluorescence microscope with appropriate filters for PI (red) and Hoechst (blue).
-
Quantification: Count the number of red (dead) and blue (total) nuclei in multiple fields per well. Express neurotoxicity as the percentage of PI-positive cells.
Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to (S)-5-Iodowillardiine.
-
Dye Loading: Incubate neuronal cultures with a calcium-sensitive dye such as Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) for 30-45 minutes at 37°C.
-
Washing: Gently wash the cells with imaging buffer (e.g., HBSS) to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images for 1-2 minutes.
-
Stimulation: Perfuse the cells with a solution containing (S)-5-Iodowillardiine and continue imaging.
-
Analysis: Analyze the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change as ΔF/F₀ (change in fluorescence over baseline).
Caption: Workflow for intracellular calcium imaging.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Depolarization of the mitochondrial membrane is an early indicator of apoptosis.
-
Treatment: Expose neuronal cultures to (S)-5-Iodowillardiine.
-
Dye Loading: Incubate the cells with a potentiometric dye such as JC-1 (2 µM) or TMRE (100 nM) for 20-30 minutes at 37°C.
-
Imaging: Acquire fluorescence images. For JC-1, use filters to detect both green fluorescence (monomers, indicating low ΔΨm) and red fluorescence (J-aggregates, indicating high ΔΨm). For TMRE, measure the intensity of red fluorescence.
-
Analysis: For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. For TMRE, a decrease in fluorescence intensity indicates depolarization.
Caspase-3/7 Activation Assay
This assay detects the activity of executioner caspases involved in apoptosis.
-
Treatment: Treat neuronal cultures with (S)-5-Iodowillardiine.
-
Reagent Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence or fluorescence signal using a plate reader. An increase in signal intensity indicates caspase activation.
Measurement of Reactive Oxygen Species (ROS) Production
This assay quantifies the generation of ROS, a key event in excitotoxicity.
-
Dye Loading: Incubate neuronal cultures with a ROS-sensitive dye such as DCFDA (10 µM) for 30 minutes at 37°C.
-
Treatment: Expose the cells to (S)-5-Iodowillardiine.
-
Measurement: Measure the fluorescence intensity at various time points using a fluorescence plate reader or microscope. An increase in fluorescence indicates ROS production.
Conclusion
(S)-5-Iodowillardiine is a valuable tool for studying the roles of GluK1-containing kainate receptors. However, its potent excitotoxic effects necessitate careful consideration in experimental design. The protocols and data presented in this guide provide a framework for investigating the mechanisms of (S)-5-Iodowillardiine-induced neurotoxicity and for the development of therapeutic strategies to mitigate kainate receptor-mediated neuronal damage. Further research is warranted to fully characterize the dose-response and temporal dynamics of its excitotoxicity in different neuronal populations and to explore the potential for neuroprotective interventions.
Synthesis of Radiolabeled Iodo-Willardiine for Binding Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and application of radiolabeled Iodo-Willardiine, a critical tool for studying ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes. (S)-5-Iodowillardiine is a potent and selective agonist for kainate receptors, making its radiolabeled counterpart an invaluable asset for receptor characterization, drug screening, and understanding neurological pathways.[1][2] This document details a proposed synthesis protocol, experimental methodologies for binding assays, and visual representations of key processes.
Introduction to this compound and its Significance
Willardiine and its analogs are crucial pharmacological tools for dissecting the function of AMPA and kainate receptors, which are central to excitatory neurotransmission in the central nervous system.[2] The 5-iodo derivative, (S)-5-Iodowillardiine, exhibits notable selectivity for kainate receptors, particularly those containing the GluK1 (formerly GluR5) subunit.[3] The development of a radiolabeled version of this compound, for instance with Iodine-125 (¹²⁵I), allows for highly sensitive and quantitative in vitro binding assays to determine receptor density (Bmax) and ligand affinity (Kd).
Synthesis of Radiolabeled [¹²⁵I]this compound
While a specific, publicly available, step-by-step protocol for the radiosynthesis of [¹²⁵I]this compound is not extensively documented, a scientifically sound approach can be proposed based on established radioiodination techniques for small molecules, particularly the iododestannylation of an organotin precursor.[4][5] This method is favored for its mild reaction conditions and high efficiency.
Proposed Synthetic Scheme
The radioiodination is proposed to proceed via an electrophilic substitution on a trialkylstannyl precursor of willardiine.
Caption: Proposed workflow for the synthesis of [¹²⁵I]this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline based on similar radioiodination procedures.[4][6] Optimization may be required.
Materials:
-
(S)-5-(tributylstannyl)willardiine precursor
-
Sodium Iodide [¹²⁵I] (Na[¹²⁵I]) in 0.1 M NaOH
-
Chloramine-T solution (1 mg/mL in water)
-
Sodium metabisulfite solution (2 mg/mL in water)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
C18 Sep-Pak light cartridge
-
HPLC system with a reversed-phase C18 column and a radioactivity detector
Procedure:
-
Pre-treatment of Precursor: Dissolve 50-100 µg of the (S)-5-(tributylstannyl)willardiine precursor in 50 µL of methanol.
-
Reaction Setup: In a shielded vial, add 100 µL of phosphate buffer (0.1 M, pH 7.4).
-
Addition of Radioiodine: Add 1-5 mCi (37-185 MBq) of Na[¹²⁵I] solution to the buffered precursor solution.
-
Initiation of Reaction: Add 10-20 µL of freshly prepared Chloramine-T solution to initiate the reaction. Vortex the mixture gently for 30-60 seconds.
-
Reaction Time: Allow the reaction to proceed at room temperature for 5-15 minutes. Monitor the progress using radio-TLC.
-
Quenching: Stop the reaction by adding 20-40 µL of sodium metabisulfite solution.
-
Preliminary Purification: Dilute the reaction mixture with 1 mL of water and pass it through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted iodide.
-
Elution: Elute the crude product from the cartridge with 1 mL of methanol.
-
HPLC Purification: Inject the eluted crude product onto a reversed-phase C18 HPLC column. Use a gradient elution, for example, starting with 95% water (with 0.1% TFA) and 5% methanol (with 0.1% TFA), ramping to 95% methanol over 30 minutes. Monitor the eluate with both UV (at 254 nm) and radioactivity detectors.
-
Product Collection: Collect the fraction corresponding to the radiolabeled [¹²⁵I]this compound peak.
-
Solvent Removal and Formulation: Evaporate the solvent from the collected fraction under a gentle stream of nitrogen. Reconstitute the purified product in a suitable buffer for binding assays (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quality Control: Determine the radiochemical purity by analytical HPLC and/or radio-TLC. Calculate the specific activity by measuring the radioactivity and the mass of the product.
Expected Quantitative Data
The following table summarizes the expected outcomes of the synthesis. These values are typical for successful radioiodination of small molecules.
| Parameter | Expected Value | Method of Determination |
| Radiochemical Yield | 60-80% | Radio-TLC / HPLC |
| Specific Activity | >1500 Ci/mmol (>55.5 TBq/mmol) | HPLC with mass determination / Self-displacement assay |
| Radiochemical Purity | >98% | Analytical HPLC / Radio-TLC |
Receptor Binding Assays
Radiolabeled this compound can be used in saturation and competition binding assays to characterize its interaction with AMPA and kainate receptors in brain tissue homogenates or cell lines expressing these receptors.[7][8][9]
Experimental Workflow
Caption: General workflow for a radioligand binding assay.
Detailed Experimental Protocols
3.2.1. Membrane Preparation [7]
-
Homogenize dissected brain regions (e.g., hippocampus or cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
3.2.2. Saturation Binding Assay [7][10]
-
Set up assay tubes containing:
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
Increasing concentrations of [¹²⁵I]this compound (e.g., 0.01 - 5 nM).
-
50-100 µg of membrane protein.
-
-
For determining non-specific binding, add a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM unlabeled (S)-5-Iodowillardiine or 1 mM L-glutamate) to a parallel set of tubes.
-
Incubate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
3.2.3. Competition Binding Assay [8]
-
Set up assay tubes containing:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]this compound (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled competitor drug.
-
50-100 µg of membrane protein.
-
-
Follow the incubation, filtration, and counting steps as described for the saturation assay.
-
Analyze the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Binding Data
The following table presents hypothetical, yet realistic, binding data for [¹²⁵I]this compound at kainate receptors in a rat brain membrane preparation.
| Assay Type | Parameter | Value | Description |
| Saturation | Kd (Dissociation Constant) | 0.2 - 0.5 nM | Affinity of the radioligand for the receptor. |
| Bmax (Receptor Density) | 150 - 300 fmol/mg protein | Maximum number of binding sites in the tissue. | |
| Competition | Ki (Inhibitor Constant) for Kainate | 50 - 100 nM | Affinity of the competing ligand (Kainate). |
| Ki (Inhibitor Constant) for AMPA | > 1000 nM | Demonstrates selectivity for kainate over AMPA receptors. |
This compound Signaling Pathway
This compound acts as an agonist at ionotropic glutamate receptors. Its binding initiates a conformational change in the receptor, leading to the opening of an intrinsic ion channel. This allows for the influx of cations, primarily Na⁺ and in some cases Ca²⁺, resulting in depolarization of the neuronal membrane.
Caption: Signaling pathway initiated by this compound binding.
Conclusion
Radiolabeled this compound is a powerful tool for the in-depth study of kainate and AMPA receptors. This guide provides a framework for its synthesis and application in binding assays. The detailed, albeit hypothetical, protocols and workflows offer a solid foundation for researchers to establish these techniques in their laboratories. The ability to quantitatively assess ligand-receptor interactions with high sensitivity makes [¹²⁵I]this compound an indispensable radioligand for neuroscience research and drug discovery efforts targeting the glutamatergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 10. biophysics-reports.org [biophysics-reports.org]
Methodological & Application
Application Notes and Protocols: Utilizing Iodo-Willardiine in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5-Iodowillardiine is a potent and selective agonist for a subset of ionotropic glutamate receptors, specifically kainate receptors. It displays a significantly higher affinity for kainate receptors containing GluK1 (GluR5) and GluK5 (KA2) subunits, while exhibiting limited effects on AMPA receptors and kainate receptors composed of GluK2 (GluR6) subunits.[1] This selectivity makes Iodo-Willardiine an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of specific kainate receptor subtypes in the central nervous system. These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology, enabling researchers to investigate kainate receptor function with high precision.
Data Presentation
The following tables summarize the quantitative data for this compound and related willardiine compounds, facilitating experimental design and data interpretation.
Table 1: Potency of Willardiine Derivatives on AMPA/Kainate Receptors in Hippocampal Neurons
| Compound | EC50 (µM) | Receptor Preference | Reference |
| (S)-5-Fluorowillardiine | 1.5 | AMPA | [2] |
| (R,S)-AMPA | 11 | AMPA | [2] |
| (S)-Willardiine | 45 | AMPA | [2] |
| (S)-5-Iodowillardiine | >100 (for AMPA) | Kainate | [1] |
Table 2: Potency of (S)-5-Iodowillardiine on Kainate Receptors in Dorsal Root Ganglion (DRG) Neurons
| Parameter | Value | Notes | Reference |
| EC50 | ~0.3 µM | Estimated from potency sequence | [3] |
Table 3: Kinetic Properties of Receptors Activated by Willardiine Derivatives
| Compound | Cell Type | Deactivation Time Constant (τ_off_) | Desensitization | Reference |
| (S)-5-Fluorowillardiine | Hippocampal Neurons | 2.1 sec | Strong | [3] |
| (S)-5-Iodowillardiine | Hippocampal Neurons | 188 msec | Weak | [3] |
| (S)-5-Fluorowillardiine | DRG Neurons | 43 msec | --- | [3] |
| (S)-5-Iodowillardiine | DRG Neurons | 4.2 sec | Weak | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound-Evoked Currents
This protocol is designed for recording kainate receptor-mediated currents in cultured neurons or acute brain slices.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.
-
Intracellular Solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2-7.3 with CsOH and osmolarity to 290-300 mOsm.
-
Note: Cesium is used to block potassium channels and improve voltage clamp quality.
-
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or a suitable buffer. Store at -20°C in aliquots. On the day of the experiment, dilute the stock solution in aCSF to the desired final concentrations.
2. Cell Preparation:
-
For cultured neurons, plate cells on coated coverslips and maintain in appropriate culture conditions.
-
For acute brain slices, prepare 250-350 µm thick slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature before recording.
3. Patch Clamp Electrophysiology:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch clamp configuration on a target neuron.
-
Hold the neuron at a membrane potential of -60 mV to -70 mV to minimize the contribution of voltage-gated channels.
-
Apply this compound at various concentrations using a fast perfusion system to evoke inward currents. To determine the EC50, apply a range of concentrations (e.g., 0.1 µM to 100 µM).
-
To isolate kainate receptor currents from AMPA receptor currents, the AMPA receptor-selective antagonist GYKI 53655 (10-50 µM) can be included in the aCSF.
4. Data Acquisition and Analysis:
-
Record membrane currents using an appropriate patch clamp amplifier and data acquisition software.
-
Measure the peak amplitude of the this compound-evoked currents.
-
Plot the normalized peak current amplitude against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the EC50 and Hill coefficient.
-
Analyze the activation and deactivation kinetics of the currents by fitting the rising and decaying phases with exponential functions.
Signaling Pathways and Experimental Workflows
References
Protocol for Iodo-Willardiine Application in Brain Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (S)-5-Iodowillardiine, a potent and selective agonist for AMPA and kainate receptors, in electrophysiological studies using acute brain slices. This document outlines the pharmacological properties of Iodo-Willardiine, detailed protocols for its application, and expected outcomes, facilitating its use in neuroscience research and drug development.
Introduction
(S)-5-Iodowillardiine is a derivative of the naturally occurring excitatory amino acid willardiine.[1] It functions as a potent agonist at ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] A key characteristic of (S)-5-Iodowillardiine is its weakly desensitizing nature, meaning that upon binding to the receptor, it induces a sustained inward current with minimal decay over time.[1] This property makes it a valuable tool for studying the sustained activation of AMPA/kainate receptors and their downstream signaling pathways, which are implicated in numerous physiological and pathological processes in the central nervous system, including synaptic plasticity and excitotoxicity.[3][4]
Data Presentation
The following table summarizes the quantitative data for various willardiine analogs, providing a comparative context for the potency of this compound. While a specific EC50 for (S)-5-Iodowillardiine is not consistently reported across literature, its potency is noted to be less than that of the fluoro and nitro derivatives.[1]
| Compound | EC50 (µM) | Receptor Target | Preparation | Reference |
| (S)-5-Fluorowillardiine | 1.5 | AMPA/Kainate Receptors | Mouse embryonic hippocampal neurons | [1] |
| (R,S)-AMPA | 11 | AMPA/Kainate Receptors | Mouse embryonic hippocampal neurons | [1] |
| (S)-Willardiine | 45 | AMPA/Kainate Receptors | Mouse embryonic hippocampal neurons | [1] |
Note: The potency sequence for a series of 5-substituted willardiines has been determined as: Fluoro > Nitro > Chloro ≈ Bromo > Iodo > Willardiine.[1]
Signaling Pathways
Activation of AMPA and kainate receptors by this compound leads to the opening of their associated ion channels, resulting in an influx of cations (primarily Na+ and, depending on subunit composition, Ca2+). This depolarization can trigger a cascade of downstream signaling events. Kainate receptors, in particular, can signal through both ionotropic and metabotropic pathways.
Caption: Signaling pathway of this compound.
Experimental Protocols
This section provides a detailed methodology for the application of this compound in whole-cell patch-clamp recordings from acute brain slices.
Preparation of Acute Brain Slices
A standard protocol for the preparation of acute brain slices should be followed. The following is a generalized version and may need to be optimized for the specific brain region and animal age.
-
Solutions:
-
Cutting Solution (NMDG-based, ice-cold and carbogenated - 95% O2 / 5% CO2): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH 7.3-7.4.
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 2 mM MgSO4. pH 7.4.
-
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Mount the brain on a vibratome stage and cut slices (e.g., 300-400 µm thickness) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until recording.
-
Whole-Cell Patch-Clamp Recording
-
Solutions:
-
Internal Solution (K-Gluconate based): 135 mM K-Gluconate, 10 mM HEPES, 10 mM Na-phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.2 with KOH. Osmolarity adjusted to ~290 mOsm.
-
-
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at room temperature or 32-34°C.
-
Visualize neurons using an upright microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass (3-6 MΩ resistance) and fill with internal solution.
-
Approach a neuron and form a giga-ohm seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
Record baseline synaptic activity or holding currents in voltage-clamp mode.
-
Application of (S)-5-Iodowillardiine
-
Stock Solution: Prepare a high-concentration stock solution of (S)-5-Iodowillardiine (e.g., 10-50 mM) in a suitable solvent (e.g., water or DMSO, check solubility data sheet). Store at -20°C.
-
Working Concentration: The optimal concentration of this compound should be determined empirically. Based on the potency of related compounds, a starting concentration range of 10-100 µM is recommended.
-
Application:
-
Dilute the stock solution in aCSF to the desired final concentration immediately before use.
-
Switch the perfusion from the control aCSF to the aCSF containing this compound.
-
Record the induced current or changes in synaptic activity. Due to its weakly desensitizing nature, a stable inward current is expected in voltage-clamp recordings.
-
To study the effect on synaptic transmission, excitatory postsynaptic currents (EPSCs) can be evoked by electrical stimulation of afferent pathways before, during, and after the application of this compound.
-
After application, wash out the drug by perfusing with control aCSF and monitor for recovery.
-
Experimental Workflow
The following diagram illustrates the general workflow for an experiment involving the application of this compound in brain slice recordings.
Caption: Workflow for this compound brain slice electrophysiology.
Conclusion
(S)-5-Iodowillardiine is a valuable pharmacological tool for investigating the function of AMPA and kainate receptors in the brain. Its characteristic as a weakly desensitizing agonist allows for the study of sustained receptor activation. The protocols and information provided in these application notes are intended to serve as a guide for researchers to effectively utilize this compound in their electrophysiological experiments on acute brain slices. As with any pharmacological agent, it is crucial to perform appropriate concentration-response experiments and controls to ensure the validity of the obtained results.
References
Application Notes and Protocols for In Vivo Microinjection of Iodo-Willardiine in Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5-Iodowillardiine is a potent and selective agonist for the GluK1 (formerly GluR5) subunit of the kainate receptor, a subtype of ionotropic glutamate receptors.[1][2][3] It exhibits significantly lower affinity for AMPA receptors and other kainate receptor subunits, making it a valuable pharmacological tool for investigating the specific roles of GluK1-containing receptors in neuronal function and pathology.[1][3] Due to its selective agonism, Iodo-Willardiine can induce excitotoxicity, a process of neuronal injury and death resulting from excessive stimulation by excitatory amino acids. This property makes it a useful compound for creating animal models of neurodegenerative conditions where excitotoxicity is implicated.
These application notes provide detailed protocols for the in vivo microinjection of (S)-5-Iodowillardiine to induce localized neurotoxicity in rodent models. The protocols cover stereotaxic surgery, preparation of this compound solutions, and subsequent behavioral and histological analyses to assess the extent of neurodegeneration.
Mechanism of Action: this compound-Induced Excitotoxicity
This compound selectively binds to and activates kainate receptors containing the GluK1 subunit.[1][3] This activation leads to the opening of the associated ion channel, causing an influx of Na+ and Ca2+ ions into the neuron. The excessive influx of these ions, particularly Ca2+, triggers a cascade of intracellular events that ultimately lead to neuronal death. This excitotoxic cascade involves:
-
Disruption of Ionic Homeostasis: Sustained depolarization and Ca2+ overload.
-
Mitochondrial Dysfunction: Increased production of reactive oxygen species (ROS) and impaired ATP synthesis.[4]
-
Activation of Catabolic Enzymes: Activation of proteases (e.g., calpains) and caspases, which degrade essential cellular components.[4]
-
Apoptosis and Necrosis: Depending on the severity of the insult, neurons may undergo programmed cell death (apoptosis) or necrotic cell death.
The selective nature of this compound allows researchers to specifically investigate the contribution of GluK1 receptor overactivation to these neurotoxic processes.
Data Presentation
Table 1: In Vivo Neurotoxicity Profile of (S)-5-Iodowillardiine (Representative Data)
| Parameter | Value/Observation | Brain Region | Animal Model | Reference (for similar compounds) |
| Neurotoxic Dose Range | 1 - 10 nmol (in 0.5 - 1 µL) | Hippocampus, Striatum | Rat, Mouse | [5] |
| Time Course of Neuronal Loss | Evident within 24-48 hours post-injection | Hippocampus | Rat | [6] |
| Peak Neurodegeneration | 3 - 7 days post-injection | Hippocampus | Rat | [6] |
| Vulnerable Neuronal Populations | Pyramidal neurons (CA1, CA3) | Hippocampus | Mouse | [5] |
| Behavioral Deficits | Learning and memory impairments | Hippocampus | Rat | [7] |
| Motor deficits | Striatum | Rat |
Note: Specific dose-response and time-course data for in vivo microinjection of this compound are not extensively published. The data presented here are representative values based on studies using the parent compound, kainic acid, and should be optimized for specific experimental conditions.
Experimental Protocols
Protocol 1: Stereotaxic Microinjection of (S)-5-Iodowillardiine
Materials:
-
(S)-5-Iodowillardiine (Tocris Bioscience or equivalent)[3]
-
Sterile saline (0.9%) or artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus for rodents
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Glass micropipettes
-
Surgical tools (scalpel, drill, forceps)
-
Suturing material
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rodent using an approved protocol. Shave the scalp and secure the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Site Preparation: Clean the scalp with an antiseptic solution (e.g., 70% ethanol and povidone-iodine). Make a midline incision to expose the skull.
-
Identification of Injection Coordinates: Using a stereotaxic atlas, determine the coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region (e.g., hippocampus, striatum). Mark the injection site on the skull.
-
Craniotomy: Drill a small burr hole through the skull at the marked coordinates, being careful not to damage the underlying dura mater.
-
This compound Solution Preparation: Prepare a stock solution of (S)-5-Iodowillardiine in a suitable solvent (e.g., 1.1 eq. NaOH) and then dilute to the desired final concentration (e.g., 1-10 mM) in sterile saline or aCSF.[3] Filter-sterilize the solution.
-
Microinjection:
-
Load the this compound solution into the microinjection syringe.
-
Lower the micropipette through the burr hole to the predetermined dorsal-ventral coordinate.
-
Infuse the solution at a slow rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage and ensure proper diffusion.
-
After the infusion is complete, leave the micropipette in place for an additional 5-10 minutes to prevent backflow upon withdrawal.
-
Slowly retract the micropipette.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia as per institutional guidelines. Place the animal on a heating pad until it recovers from anesthesia. Monitor the animal closely for the next 24-48 hours.
Protocol 2: Behavioral Assessment of Neurotoxicity
1. Morris Water Maze (for hippocampal-dependent learning and memory):
-
Apparatus: A circular pool filled with opaque water, with a hidden platform.
-
Procedure:
-
Acquisition Phase (e.g., Days 7-11 post-injection): Train the animals to find the hidden platform from different starting locations. Record the escape latency and path length.
-
Probe Trial (e.g., Day 12 post-injection): Remove the platform and allow the animal to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
-
Expected Outcome: Animals with hippocampal lesions induced by this compound are expected to show longer escape latencies, increased path lengths during acquisition, and less time spent in the target quadrant during the probe trial, indicating impaired spatial memory.
2. Rotarod Test (for motor coordination and balance):
-
Apparatus: A rotating rod that gradually accelerates.
-
Procedure: Place the animal on the rotating rod and record the latency to fall. Conduct multiple trials per day for several consecutive days.
-
Expected Outcome: Striatal lesions induced by this compound may lead to deficits in motor coordination, resulting in a shorter latency to fall from the rotarod.
Protocol 3: Histological and Immunohistochemical Analysis
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (e.g., 20%, 30% in PBS)
-
Cryostat or vibratome
-
Microscope slides
-
Staining reagents (e.g., Cresyl violet for Nissl staining)
-
Primary antibodies (e.g., anti-NeuN for neurons, anti-GFAP for astrocytes, anti-Iba1 for microglia, anti-cleaved caspase-3 for apoptosis)
-
Secondary antibodies (fluorescently-labeled or HRP-conjugated)
-
Mounting medium
Procedure:
-
Tissue Preparation (e.g., 7 days post-injection):
-
Deeply anesthetize the animal and perform transcardial perfusion with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in sucrose solutions until it sinks.
-
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
Nissl Staining:
-
Mount sections onto slides and allow them to dry.
-
Stain with Cresyl violet to visualize neuronal cell bodies.
-
Dehydrate and coverslip.
-
Analysis: Quantify neuronal loss in the target region by cell counting or measuring the lesion volume.
-
-
Immunohistochemistry:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate sections with primary antibodies overnight at 4°C.
-
Wash and incubate with appropriate secondary antibodies.
-
Mount and coverslip.
-
Analysis: Visualize and quantify neuronal loss (NeuN), reactive gliosis (GFAP and Iba1), and apoptosis (cleaved caspase-3) using fluorescence or light microscopy.[8][9]
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound-induced neurotoxicity.
References
- 1. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]
- 2. 5-Iodowillardiine [medbox.iiab.me]
- 3. rndsystems.com [rndsystems.com]
- 4. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kainic Acid-Induced Neuronal Degeneration in Hippocampal Pyramidal Neurons Is Driven by Both Intrinsic and Extrinsic Factors: Analysis of FVB/N↔C57BL/6 Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal damage and MAP2 changes induced by the glutamate transport inhibitor dihydrokainate and by kainate in rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hippocampal damage after intra-amygdala kainic acid-induced status epilepticus and seizure preconditioning-mediated neuroprotection in SJL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase 3 role and immunohistochemical expression in assessment of apoptosis as a feature of H1N1 vaccine-caused Drug-Induced Liver Injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging of Neuronal Activity Induced by (S)-5-Iodowillardiine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (S)-5-Iodowillardiine, a potent AMPA/kainate receptor agonist, to induce and measure neuronal activity through calcium imaging. This document offers detailed experimental protocols, quantitative data on agonist potency, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
(S)-5-Iodowillardiine is a selective agonist for ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Activation of these receptors mediates the majority of fast excitatory neurotransmission in the central nervous system. Upon binding of an agonist like (S)-5-Iodowillardiine, these ligand-gated ion channels open, leading to an influx of cations, including Na+ and, in the case of calcium-permeable AMPA and kainate receptors, Ca2+.[3][4] This influx of calcium serves as a critical second messenger, triggering a cascade of intracellular signaling events that are fundamental to neuronal function, including synaptic plasticity.
Calcium imaging is a powerful technique that allows for the real-time visualization of these intracellular calcium dynamics in large populations of neurons with single-cell resolution.[2] By employing fluorescent calcium indicators, researchers can monitor changes in intracellular calcium concentration as a proxy for neuronal activity. This approach is invaluable for studying the effects of pharmacological agents, like (S)-5-Iodowillardiine, on neuronal excitability and network function.
Signaling Pathway of Iodo-Willardiine Induced Neuronal Activation
(S)-5-Iodowillardiine binds to the ligand-binding domain of AMPA and kainate receptors, inducing a conformational change that opens the ion channel. This allows for the influx of cations, leading to depolarization of the neuronal membrane. In neurons expressing calcium-permeable AMPA receptors (CP-AMPARs), which typically lack the GluA2 subunit, or certain kainate receptor subtypes, this influx directly includes Ca2+. The initial depolarization can also activate voltage-gated calcium channels (VGCCs), leading to a further increase in intracellular calcium concentration.
Signaling pathway of this compound action.
Data Presentation: Potency of Willardiine Derivatives
The following tables summarize the potency of (S)-5-Iodowillardiine and related willardiine derivatives at AMPA and kainate receptors, based on electrophysiological studies. This data is essential for determining appropriate concentration ranges for calcium imaging experiments.
Table 1: Potency of (S)-5-Substituted Willardiine Derivatives at AMPA Receptors in Hippocampal Neurons
| Compound | EC50 (µM) |
| (S)-5-Fluorowillardiine | 1.5 |
| (S)-5-Chlorowillardiine | ~10 |
| (S)-5-Bromowillardiine | ~10 |
| (S)-5-Iodowillardiine | >30 |
| (S)-Willardiine | 45 |
| (R,S)-AMPA | 11 |
Data adapted from Patneau et al., 1992.[1] EC50 values represent the concentration of agonist that produces 50% of the maximal response.
Table 2: Potency of (S)-5-Substituted Willardiine Derivatives at Kainate Receptors in Dorsal Root Ganglion (DRG) Neurons
| Compound | EC50 (nM) |
| (S)-5-Trifluoromethylwillardiine | 70 |
| (S)-5-Iodowillardiine | 200 |
| (S)-5-Bromowillardiine | ~1000 |
| (S)-5-Chlorowillardiine | ~1000 |
| Kainate | >1000 |
| (S)-5-Fluorowillardiine | 69000 |
Data adapted from Wong et al., 1994. Note the significantly higher potency of (S)-5-Iodowillardiine at kainate receptors compared to AMPA receptors.
Table 3: Binding Affinity of (S)-5-Iodowillardiine for a Human Kainate Receptor Subtype
| Receptor Subtype | Ki (nM) |
| hGluK1 (formerly hGluR5) | 0.24 |
(S)-(-)-5-Iodowillardiine demonstrates high affinity for the kainate receptor subtype hGluK1.
Experimental Protocols
The following protocols provide a detailed methodology for preparing primary neuronal cultures and performing calcium imaging experiments to measure neuronal activity induced by (S)-5-Iodowillardiine.
Protocol 1: Primary Hippocampal or Cortical Neuron Culture
This protocol describes the preparation of primary neuronal cultures from embryonic rodents, which are a common model system for studying neuronal function.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse, E18)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Trypsin (0.25%)
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated glass coverslips or culture plates
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines and aseptically remove the uterine horns containing the embryos.
-
Place the uterine horns in a sterile dish with ice-cold HBSS.
-
Isolate the embryos and place them in a new dish of ice-cold HBSS.
-
Under a dissecting microscope, carefully dissect the hippocampi or cortices from the embryonic brains.
-
Transfer the dissected tissue to a tube containing a trypsin solution and incubate for 15-20 minutes at 37°C.
-
Stop the trypsinization by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed Neurobasal plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons onto coated coverslips or plates at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace the plating medium with maintenance medium. Perform half-media changes every 3-4 days.
-
Neurons are typically mature and ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Calcium Indicator Loading
This protocol describes the loading of a fluorescent calcium indicator into the cultured neurons prior to imaging.
Materials:
-
Fluo-4 AM or Fura-2 AM (calcium indicator dye)
-
Pluronic F-127 (20% solution in DMSO)
-
Imaging Buffer (e.g., HBSS or artificial cerebrospinal fluid - aCSF) containing appropriate concentrations of ions (e.g., 1.8 mM Ca2+).
Procedure:
-
Prepare a stock solution of the calcium indicator (e.g., 1 mM Fluo-4 AM in DMSO).
-
On the day of the experiment, prepare the loading solution by diluting the stock solution in imaging buffer to a final concentration of 2-5 µM.
-
Add Pluronic F-127 to the loading solution (final concentration ~0.02%) to aid in dye dispersal.
-
Remove the culture medium from the neurons and gently wash them twice with pre-warmed imaging buffer.
-
Add the loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the cells three times with pre-warmed imaging buffer to remove excess dye.
-
Incubate the cells in fresh imaging buffer for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the AM ester.
Protocol 3: Calcium Imaging of this compound-Induced Activity
This protocol outlines the procedure for acquiring and analyzing calcium transients in response to the application of (S)-5-Iodowillardiine.
Materials:
-
(S)-5-Iodowillardiine stock solution (e.g., 10 mM in 1.1 eq. NaOH, then diluted in imaging buffer)
-
Cultured neurons loaded with a calcium indicator
-
Inverted fluorescence microscope equipped with appropriate filters (e.g., FITC for Fluo-4), a high-speed camera, and a perfusion system.
-
Image acquisition and analysis software (e.g., ImageJ/Fiji, MATLAB)
Procedure:
-
Place the coverslip with the loaded neurons in an imaging chamber on the microscope stage.
-
Continuously perfuse the cells with imaging buffer.
-
Select a field of view containing healthy neurons.
-
Acquire a baseline fluorescence recording for 1-2 minutes to establish a stable signal (F₀).
-
Apply (S)-5-Iodowillardiine at the desired concentration via the perfusion system. A range of concentrations (e.g., 1 µM to 100 µM) should be tested to generate a dose-response curve.
-
Record the changes in fluorescence intensity (F) over time during and after agonist application.
-
After the response has peaked and returned to or stabilized near baseline, wash out the agonist with fresh imaging buffer.
-
For data analysis, define regions of interest (ROIs) around individual neuronal cell bodies.
-
For each ROI, calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀.
-
Plot the ΔF/F₀ over time to visualize the calcium transients.
-
From the dose-response data, calculate the EC50 value for (S)-5-Iodowillardiine-induced calcium influx.
Experimental Workflow and Logic
The following diagram illustrates the overall workflow for a typical calcium imaging experiment using (S)-5-Iodowillardiine.
Experimental workflow for calcium imaging.
Troubleshooting
-
Low Fluorescence Signal: Ensure proper loading of the calcium indicator by optimizing dye concentration and incubation time. Check the health and viability of the neuronal culture.
-
No Response to (S)-5-Iodowillardiine: Verify the activity of the agonist stock solution. Confirm the presence of functional AMPA/kainate receptors in your culture system. Ensure the imaging buffer composition is appropriate for neuronal activity.
-
High Background Fluorescence: Ensure thorough washing after dye loading to remove all extracellular dye.
-
Phototoxicity: Minimize exposure to excitation light by using the lowest possible intensity and shortest exposure times.
By following these detailed application notes and protocols, researchers can effectively utilize (S)-5-Iodowillardiine as a tool to investigate AMPA/kainate receptor function and its impact on neuronal calcium signaling. This approach is valuable for basic neuroscience research and for the screening and characterization of novel drug candidates targeting these important receptors.
References
Application Notes and Protocols for Kainate Receptor Mapping via Autoradiography with [¹²⁵I]Iodo-Willardiine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that play crucial roles in synaptic transmission and plasticity. Their dysfunction has been implicated in various neurological disorders, making them a significant target for drug development. (S)-5-Iodowillardiine is a potent and selective agonist for GluK1 (formerly GluR5)-containing kainate receptors.[1] This document provides detailed application notes and protocols for the putative use of radioiodinated Iodo-Willardiine ([¹²⁵I]this compound) for the quantitative autoradiographic mapping of kainate receptors in the brain.
Disclaimer: As of the latest literature review, a specific protocol and quantitative binding data for autoradiography using [¹²⁵I]this compound have not been published. The following protocols are based on established methodologies for quantitative receptor autoradiography with other ¹²⁵I-labeled ligands and binding data from related non-iodinated willardiine derivatives or other radiolabeled kainate receptor ligands.
Data Presentation
While specific Bmax (receptor density) and Kd (dissociation constant) values for [¹²⁵I]this compound in autoradiography are not available, the following table summarizes the binding affinities of (S)-5-Iodowillardiine and other relevant ligands for kainate receptor subunits, derived from various binding and functional assays. This data is essential for designing and interpreting autoradiography experiments.
| Ligand | Receptor Subtype | Assay Type | Affinity (Ki/Kd) | Reference |
| (S)-5-Iodowillardiine | hGluK1 (hGluR5) | Radioligand Binding | 0.24 nM (Ki) | [2] |
| (S)-5-Iodowillardiine | hGluK2 (hGluR6) | Radioligand Binding | >1000 nM (Ki) | [2] |
| [³H]Kainate | GluK1-GluK3 | Radioligand Binding | 50-100 nM (Kd) | [3] |
| [³H]Kainate | GluK4/GluK5 | Radioligand Binding | ~5 nM (Kd) | [3] |
Experimental Protocols
Synthesis and Radiolabeling of [¹²⁵I]this compound
The synthesis of radioiodinated ligands typically involves the introduction of ¹²⁵I to a precursor molecule. For [¹²⁵I]this compound, a common method would be electrophilic radioiodination of a suitable precursor, such as a non-iodinated willardiine derivative or a trialkylstannyl precursor, using methods like the Chloramine-T or Iodo-Gen methods.[4][5][6]
Materials:
-
(S)-Willardiine or a suitable precursor
-
Na[¹²⁵I]
-
Chloramine-T or Iodo-Gen
-
Sodium metabisulfite
-
HPLC system for purification
-
Solvents and buffers (e.g., phosphate buffer)
Protocol:
-
Dissolve the willardiine precursor in a suitable solvent.
-
Add Na[¹²⁵I] to the reaction vessel.
-
Initiate the reaction by adding the oxidizing agent (Chloramine-T or Iodo-Gen).
-
Allow the reaction to proceed for a short duration (typically 1-5 minutes).
-
Quench the reaction with sodium metabisulfite.
-
Purify the [¹²⁵I]this compound using reverse-phase HPLC.
-
Determine the specific activity of the purified radioligand.
Quantitative Receptor Autoradiography
This protocol is adapted from standard procedures for ¹²⁵I-ligand autoradiography on brain sections.[7][8][9][10][11]
Materials:
-
Frozen brain tissue sections (10-20 µm thick) mounted on gelatin-coated slides
-
[¹²⁵I]this compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
Displacing agent for non-specific binding (e.g., 1 mM L-glutamate or a high concentration of non-labeled (S)-5-Iodowillardiine)
-
Autoradiography cassettes
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Protocol:
-
Tissue Preparation:
-
Prepare 10-20 µm thick cryostat sections of the brain region of interest.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C until use.[9]
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the slides in incubation buffer for 15-30 minutes to remove endogenous ligands.
-
-
Incubation:
-
Incubate the slides with varying concentrations of [¹²⁵I]this compound (for saturation studies) or a single concentration (for anatomical mapping) in the incubation buffer. A typical incubation time is 60-120 minutes at room temperature.
-
For determining non-specific binding, incubate an adjacent set of slides in the presence of a high concentration of a displacing agent.
-
-
Washing:
-
Wash the slides in ice-cold wash buffer to remove unbound radioligand. Typically, 2-3 short washes of 1-5 minutes each are performed.[8]
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides quickly under a stream of cold, dry air.
-
Appose the slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.
-
Include calibrated ¹²⁵I standards for quantification.
-
Expose at 4°C for a duration determined by the specific activity of the ligand and the density of the receptors (typically 1-7 days).
-
-
Image Analysis:
-
Develop the film or scan the imaging plate.
-
Quantify the optical density of the autoradiograms using a computerized image analysis system.
-
Correlate the optical densities to the known radioactivity of the standards to determine the amount of bound radioligand (in fmol/mg tissue).
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For saturation studies, perform Scatchard analysis to determine the Bmax and Kd values.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for quantitative autoradiography.
Kainate Receptor Signaling Pathways
Kainate receptors can signal through both canonical ionotropic and non-canonical metabotropic pathways.[12] The metabotropic signaling is often coupled to G-proteins.
Caption: Dual signaling pathways of kainate receptors.
References
- 1. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative autoradiography of the binding sites for [125I] iodoglyburide, a novel high-affinity ligand for ATP-sensitive potassium channels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autoradiography [fz-juelich.de]
- 9. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 12. Kainate receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Characterizing Kainate Receptor Subtype Pharmacology with Iodo-Willardiine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that play a crucial role in modulating synaptic transmission and plasticity in the central nervous system.[1][2] Composed of five different subunits (GluK1-5), the combinatorial assembly of these subunits results in a variety of receptor subtypes with distinct pharmacological and physiological properties.[2] The development of subtype-selective ligands is therefore essential for dissecting the specific functions of these receptor subtypes in both normal brain function and pathological conditions such as epilepsy and chronic pain.[3] (S)-5-Iodowillardiine is a potent and selective agonist for kainate receptors, demonstrating a high affinity for subtypes containing the GluK1 subunit.[4][5][6] Its selectivity makes it an invaluable tool for characterizing the pharmacology of GluK1-containing kainate receptors.[4][7]
Application Notes
(S)-5-Iodowillardiine is a powerful pharmacological tool for the selective activation of kainate receptors containing the GluK1 and GluK5 subunits, with minimal effect on GluK2-containing and AMPA receptors.[5][8] This selectivity allows researchers to:
-
Functionally identify and characterize GluK1-containing kainate receptors in native and recombinant systems.
-
Investigate the role of GluK1-containing receptors in synaptic transmission and plasticity.
-
Screen for novel antagonists or modulators of GluK1-containing kainate receptors by assessing their ability to block or modify the effects of (S)-5-Iodowillardiine.
-
Explore the therapeutic potential of targeting GluK1-containing receptors in various neurological disorders.
Data Presentation
The following table summarizes the binding affinity and functional potency of (S)-5-Iodowillardiine at various kainate receptor subtypes.
| Receptor Subtype | Ligand | Parameter | Value | Reference |
| hGluK1 (hGluR5) | (S)-5-Iodowillardiine | Ki | 0.24 nM | [4] |
| hGluK2 (hGluR6) | (S)-5-Iodowillardiine | Ki | > 1 µM | [4] |
| AMPA Receptors | (S)-5-Iodowillardiine | Ki | > 1 µM | [4] |
(S)-5-Iodowillardiine exhibits over 600-4000-fold selectivity for hGluK1 over hGluK2 and AMPA receptors.[4]
Experimental Protocols
Radioligand Binding Assay: Competitive Inhibition Protocol
This protocol describes a competitive binding assay to determine the affinity of a test compound for GluK1-containing kainate receptors using (S)-5-Iodowillardiine as a competitor against a radiolabeled ligand such as [³H]kainate.
Materials:
-
HEK293 cells stably expressing the human GluK1 subunit.
-
Cell culture reagents.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]kainate.
-
Competitor: (S)-5-Iodowillardiine.
-
Test compounds.
-
96-well plates.
-
Glass fiber filters (GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hGluK1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled kainate (for non-specific binding).
-
50 µL of various concentrations of the test compound or (S)-5-Iodowillardiine.
-
50 µL of [³H]kainate at a concentration near its Kd.
-
100 µL of the prepared cell membranes (typically 20-50 µg of protein).
-
-
Incubate the plate at 4°C for 1-2 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.[9]
-
Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology Protocol: Whole-Cell Patch-Clamp Recording
This protocol outlines the characterization of (S)-5-Iodowillardiine's effect on GluK1-containing kainate receptors expressed in HEK293 cells using the whole-cell patch-clamp technique.
Materials:
-
HEK293 cells transiently or stably expressing the human GluK1 subunit.
-
Cell culture reagents.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 Na₂-ATP, 0.4 Na-GTP, pH 7.2 with CsOH.
-
(S)-5-Iodowillardiine stock solution.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for patch pipettes.
Procedure:
-
Cell Preparation:
-
Plate HEK293-hGluK1 cells on glass coverslips 24-48 hours before the experiment.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell recording configuration on a selected cell.
-
Clamp the cell membrane potential at -60 mV.
-
-
Drug Application:
-
Prepare a series of concentrations of (S)-5-Iodowillardiine in the external solution.
-
Apply the different concentrations of (S)-5-Iodowillardiine to the cell using a fast perfusion system.
-
Record the inward current elicited by the agonist application.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response for each concentration of (S)-5-Iodowillardiine.
-
Construct a dose-response curve by plotting the normalized peak current amplitude against the logarithm of the agonist concentration.
-
Fit the dose-response curve with the Hill equation to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Hill coefficient.
-
Visualizations
Caption: Kainate Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Electrophysiology Workflow.
References
- 1. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 2. Kainate receptor - Wikipedia [en.wikipedia.org]
- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes: Iodo-Willardiine as a Tool for Studying Synaptic Plasticity and LTP
Introduction
(S)-5-Iodowillardiine and its derivatives are powerful pharmacological tools for dissecting the role of ionotropic glutamate receptors, particularly kainate receptors (KARs), in synaptic transmission and plasticity. The parent compound, willardiine, is an agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] However, strategic chemical modifications to the willardiine structure have yielded a suite of compounds with high affinity and selectivity for different glutamate receptor subtypes, enabling researchers to probe their specific functions.
The addition of an iodine atom at the 5-position of the uracil ring converts the AMPA receptor agonist willardiine into (S)-5-iodowillardiine, a selective and potent agonist for KARs, especially those containing the GluK1 (formerly GluR5) subunit.[2] Further modifications, such as adding a carboxybenzyl group to the N3 position, can transform these molecules into potent and selective KAR antagonists.[1][3][4] This versatility makes iodo-willardiine-based compounds invaluable for investigating the nuanced roles of KARs in synaptic processes like Long-Term Potentiation (LTP), a cellular correlate of learning and memory.[1]
KARs are located on both presynaptic and postsynaptic membranes where they play complex roles in modulating neuronal excitability and neurotransmitter release.[5][6] Unlike AMPA and NMDA receptors, KARs have a more modulatory function in synaptic plasticity.[5] Using selective tools like this compound derivatives, researchers can activate or block specific KAR populations to determine their contribution to the induction and expression of LTP at different synapses, such as the well-studied mossy fiber to CA3 pathway in the hippocampus.[3]
Mechanism of Action
The mechanism of action depends on the specific this compound derivative used:
-
(S)-5-Iodowillardiine (Agonist): This compound selectively binds to and activates KARs. The binding of an agonist like 5-Iodowillardiine leads to the opening of the associated ion channel, which is permeable to sodium (Na+) and potassium (K+) ions, causing membrane depolarization.[5] Presynaptic KAR activation can facilitate or inhibit glutamate release, while postsynaptic activation contributes to the excitatory postsynaptic potential (EPSP).
-
N3-Substituted this compound Derivatives (Antagonists): These compounds, such as UBP301, bind to KARs but do not activate them. Instead, they prevent the endogenous neurotransmitter, glutamate, from binding and activating the receptor.[2] They act as competitive antagonists, effectively silencing the KARs and allowing researchers to study synaptic function in their absence. For these antagonists, the N3-substituent acts as a "foot-in-the-door," preventing the conformational change (lobe closure) required for channel activation.[7]
The following diagram illustrates the modulatory role of presynaptic kainate receptors on glutamate release, a key mechanism in synaptic plasticity.
Caption: Role of Kainate Receptors in Synaptic Modulation.
Quantitative Data: Activity of Willardiine Derivatives
The following table summarizes the activity of key willardiine derivatives at native AMPA and kainate receptors, demonstrating the structural changes that confer selectivity. Data is derived from electrophysiological assays on neonatal rat spinal cord preparations.[2][6] The shift from AMPA agonism to KAR antagonism is a key feature of this compound family.
| Compound | 5-Position Substituent | N3-Position Substituent | Receptor Target | Activity Type | Potency (µM) | Reference |
| (S)-Willardiine | H | H | AMPA | Agonist | - | [1][2] |
| (S)-5-Iodowillardiine | Iodo | H | Kainate | Agonist | - | [1][2] |
| UBP277 | H | Carboxyethyl | AMPA | Antagonist | IC₅₀: 23.8 ± 3.9 | [2] |
| Kainate | Antagonist | K_D: 73.1 ± 4.5 | [2] | |||
| UBP291 | Iodo | Carboxyethyl | Kainate | Antagonist | K_D: 9.83 ± 1.62 | [2] |
| UBP282 | H | Carboxybenzyl | AMPA | Antagonist | IC₅₀: 10 ± 2 | [6] |
| Kainate | Antagonist | K_D: 9.3 ± 0.5 | [6] | |||
| UBP301 | Iodo | Carboxybenzyl | Kainate | Antagonist | K_D: 5.94 ± 0.63 | [2] |
-
IC₅₀: The concentration of an antagonist that gives a half-maximal inhibition.
-
K_D (Apparent Dissociation Constant): The concentration of an antagonist that occupies 50% of the receptors at equilibrium. A lower K_D indicates higher binding affinity.
Experimental Protocols
Protocol 1: Investigating the Role of KARs in Hippocampal LTP using an this compound Antagonist
This protocol describes how to use a selective KAR antagonist, such as UBP301, to determine if KAR activity is necessary for the induction of LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
Materials:
-
This compound derivative (e.g., UBP301)
-
Artificial cerebrospinal fluid (aCSF), composition in mM: 124 NaCl, 3.2 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2.5 CaCl₂, 1.3 MgCl₂, 10 D-glucose.[8]
-
Dissection buffer (e.g., high-sucrose cutting solution).[9]
-
Vibratome
-
Slice chamber (submerged or interface)
-
Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)
-
Perfusion system
Methodology:
-
Acute Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., P21-P30 rat) in accordance with institutional animal care guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) dissection buffer.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1) and a recording electrode in the dendritic layer to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that evokes an fEPSP with a slope that is 30-40% of the maximum response.
-
-
Baseline Recording and Drug Application:
-
Record baseline synaptic responses by delivering single pulses every 30 seconds for at least 20 minutes to ensure a stable response.
-
Prepare a stock solution of the this compound antagonist in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF.
-
Switch the perfusion to the aCSF containing the antagonist. Allow at least 20-30 minutes for the drug to equilibrate in the slice. Continue to monitor baseline responses.
-
-
LTP Induction and Post-Induction Recording:
-
Induce LTP using a standard protocol, such as Theta-Burst Stimulation (TBS): e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated twice with a 10-second gap.[10]
-
Immediately following LTP induction, resume baseline stimulation (1 pulse/30s) and record for at least 60-90 minutes.
-
The antagonist should remain in the perfusion medium for the entire duration of the experiment.
-
-
Data Analysis:
-
Measure the slope of the fEPSP for each time point.
-
Normalize all fEPSP slope values to the average slope during the pre-LTP baseline period.
-
Compare the magnitude of potentiation (e.g., the average normalized slope from 50-60 minutes post-induction) between the antagonist-treated slices and a control group of slices that underwent the same protocol without the drug.
-
A significant reduction in the magnitude of LTP in the presence of the antagonist indicates a requirement for KAR activation in the induction or expression of LTP at this synapse.
-
The following workflow diagram outlines the key steps of this experimental protocol.
Caption: Experimental workflow for testing KAR antagonists in LTP.
Protocol 2: Assay for KAR Antagonist Activity using Dorsal Root Depolarization
This protocol is adapted from methods used to characterize novel willardiine derivatives and is ideal for screening compounds for KAR antagonist activity.[2]
Materials:
-
Spinal cord from neonatal rats (P1-P5)
-
Grease-gap recording chamber
-
aCSF (as in Protocol 1, but without added MgCl₂)
-
Kainate (agonist)
-
Test compound (e.g., this compound derivative)
Methodology:
-
Tissue Dissection:
-
Isolate the spinal cord from a neonatal rat.
-
Dissect a dorsal root (L3-L5) from its entry point into the cord to just before the dorsal root ganglion.
-
-
Recording Setup:
-
Mount the dorsal root in a two-compartment grease-gap chamber.
-
Perfuse the chamber with aCSF. One compartment records the DC potential shift from the root.
-
-
Assessing Antagonist Activity:
-
Establish a stable baseline potential.
-
Apply a known concentration of kainate (e.g., 1-3 µM) via perfusion, which will induce a depolarization of the dorsal root fibers. Record the peak amplitude of this depolarization.
-
Wash out the kainate and allow the potential to return to baseline.
-
Apply the test antagonist compound at a specific concentration for 10-15 minutes.
-
In the continued presence of the antagonist, re-apply the same concentration of kainate.
-
Measure the amplitude of the kainate-induced depolarization in the presence of the antagonist.
-
A reduction in the depolarization amplitude indicates antagonist activity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the kainate response by the antagonist.
-
By testing a range of antagonist concentrations, a concentration-response curve can be generated and the IC₅₀ or apparent K_D value can be calculated.
-
The logical relationship between willardiine and its functional derivatives is summarized in the diagram below.
Caption: Structure-Activity Relationship of Willardiine Derivatives.
References
- 1. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Kainate receptor - Wikipedia [en.wikipedia.org]
- 6. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of antagonism of the GluR2 AMPA receptor: Structure and dynamics of the complex of two willardiine antagonists with the glutamate binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptors Trigger Homosynaptic Protein Synthesis to Prolong Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term potentiation is independent of the C-tail of the GluA1 AMPA receptor subunit | eLife [elifesciences.org]
- 10. Dissecting the Components of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Epilepsy Models with Iodo-Willardiine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from abnormal neuronal excitability. Ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, play a crucial role in the pathophysiology of epilepsy.[1][2][3] Iodo-Willardiine is a selective agonist for specific kainate receptor subunits, namely GluK1 and GluK5, with limited effects on AMPA receptors.[4] This selectivity makes this compound a valuable pharmacological tool for dissecting the precise role of GluK1/GluK5-containing kainate receptors in seizure generation and propagation. These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro epilepsy models to investigate its effects on seizure activity and neuronal excitability.
Mechanism of Action
This compound selectively activates kainate receptors containing the GluK1 or GluK5 subunits. Activation of these receptors leads to sodium influx and subsequent neuronal depolarization. In the context of epilepsy, this can contribute to the hyperexcitability of neuronal networks, potentially triggering or modulating seizure activity.[5][6] The signaling pathways downstream of kainate receptor activation are complex and can involve both ionotropic and metabotropic effects, influencing neurotransmitter release and neuronal plasticity.[2][3]
Data Presentation
In Vitro Efficacy of Willardiine Derivatives
The following table summarizes the in vitro potency of this compound and related compounds at AMPA and kainate receptors. This data is essential for determining appropriate concentrations for in vitro experiments and for understanding the compound's selectivity profile.
| Compound | Receptor Target | Potency (IC₅₀/EC₅₀) | Reference |
| (S)-5-Iodowillardiine | Kainate (GluR5) | EC₅₀ ≈ 1 µM | [7] |
| (S)-5-Fluorowillardiine | AMPA | EC₅₀ = 1.5 µM | [7] |
| Willardiine | AMPA | EC₅₀ = 45 µM | [7] |
| UBP291 (Iodo-derivative of UBP277) | Kainate | Apparent KD = 9.83 ± 1.62 µM | [8] |
| UBP301 (Iodo-derivative of UBP282) | Kainate | Apparent KD = 5.94 ± 0.63 µM | [8] |
Proposed In Vivo Dose-Response for this compound in a Seizure Model
Direct in vivo dose-response data for this compound-induced seizures is limited. The following table presents a proposed dose range for intracerebroventricular (ICV) administration in mice, extrapolated from effective doses of other kainate receptor agonists like kainic acid and ATPA. Researchers should perform dose-finding studies within this range.[5]
| Proposed Dose (nmol, ICV) | Expected Behavioral Seizure Score (Racine Scale) | Expected Electrographic Seizure Activity |
| 0.1 - 1.0 | 1-2 (Facial movements, head nodding) | Minimal to low-frequency spiking |
| 1.0 - 5.0 | 3-4 (Forelimb clonus, rearing) | Moderate to high-frequency spiking, short seizures |
| 5.0 - 10.0 | 5 (Rearing and falling, generalized convulsions) | High-frequency, prolonged seizures (status epilepticus) |
Experimental Protocols
In Vivo Seizure Induction with this compound in Mice
This protocol describes the intracerebroventricular (ICV) administration of this compound to induce acute seizures in mice.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl) with a 33-gauge needle
-
Surgical drill
-
Suturing material
-
Heating pad
-
EEG recording system (optional, but highly recommended)
Procedure:
-
Animal Preparation: Anesthetize an adult mouse (e.g., C57BL/6, 8-10 weeks old) using an approved protocol. Place the animal in the stereotaxic frame and ensure a stable head position. Maintain body temperature using a heating pad.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda. For ICV injection into the lateral ventricle, use the following coordinates relative to bregma: Anterior/Posterior (AP): -0.3 mm; Medial/Lateral (ML): ±1.0 mm; Dorsal/Ventral (DV): -2.5 mm.[4][9]
-
Injection: Drill a small burr hole at the target coordinates. Slowly lower the injection needle to the target depth. Infuse 1-5 µl of the this compound solution (dissolved in sterile saline) over 2-5 minutes. Leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow upon retraction. Slowly withdraw the needle.
-
Closure and Recovery: Suture the incision. Remove the animal from the stereotaxic frame and allow it to recover on a heating pad.
-
Seizure Monitoring:
-
Behavioral Scoring: Immediately after recovery from anesthesia, begin observing the animal for seizure behaviors. Score the seizure severity every 5 minutes for at least 2 hours using a modified Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling, generalized tonic-clonic seizures.
-
-
Electrographic (EEG) Monitoring: If using EEG, record cortical electrical activity to quantify seizure duration, frequency, and spike characteristics.[10]
-
In Vitro Electrophysiology in Hippocampal Slices
This protocol describes the use of this compound to induce epileptiform activity in acute hippocampal slices for electrophysiological recording.
Materials:
-
Adult rat or mouse
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Vibratome
-
Submerged or interface recording chamber
-
Electrophysiology rig (amplifier, digitizer, electrodes)
-
Data acquisition software
Procedure:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
Recording: Place a slice in the recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Induction of Epileptiform Activity: After obtaining a stable baseline recording of spontaneous synaptic activity, bath-apply this compound at a concentration of 1-10 µM.
-
Data Acquisition: Record field potentials or perform whole-cell patch-clamp recordings from pyramidal neurons in the CA1 or CA3 region of the hippocampus to measure changes in neuronal firing, synaptic transmission, and the emergence of epileptiform discharges (e.g., interictal-like spikes, seizure-like events).
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound is a potent tool for investigating the role of GluK1/GluK5-containing kainate receptors in epilepsy. The protocols outlined in these application notes provide a framework for both in vivo and in vitro studies. While direct in vivo quantitative data for this compound is still emerging, the provided information on related compounds and detailed methodologies will enable researchers to design and execute robust experiments to further elucidate the mechanisms of kainate receptor-mediated epileptogenesis. Careful dose-finding studies and combination with electrophysiological recordings are crucial for obtaining high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kainate Receptors: Role in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of GluK1 Kainate Receptors in Seizures, Epileptic Discharges, and Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Kainate Receptors: Role in Epilepsy [frontiersin.org]
- 7. Inhibitory effect of anti-seizure medications on ionotropic glutamate receptors: special focus on AMPA receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. youtube.com [youtube.com]
- 10. Electrophysiologic analysis of a chronic seizure model after unilateral hippocampal KA injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (S)-5-Iodowillardiine in the Study of GluK1 Kainate Receptors in Pain Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5-Iodowillardiine is a potent and selective agonist for the GluK1 (formerly GluR5) subunit of the kainate receptor, a type of ionotropic glutamate receptor.[1] Kainate receptors are expressed throughout the nervous system, including key areas involved in pain transmission such as the dorsal root ganglion (DRG), the dorsal horn of the spinal cord, and the trigeminal nerve.[2][3][4] The GluK1 subunit, in particular, has been identified as a critical component in the modulation of nociceptive signaling. Pharmacological and genetic studies have demonstrated that inhibition of GluK1-containing receptors can reduce pain-related behaviors in various animal models of acute and chronic pain.[2] This makes (S)-5-Iodowillardiine an invaluable pharmacological tool for elucidating the precise role of GluK1 receptors in the pathophysiology of pain and for the development of novel analgesic drugs.
These application notes provide a comprehensive overview of the use of (S)-5-Iodowillardiine to investigate GluK1 receptor function in pain pathways, including detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
(S)-5-Iodowillardiine selectively binds to and activates kainate receptors containing the GluK1 subunit. This activation leads to the opening of the ion channel, resulting in the influx of cations such as Na+ and Ca2+, which depolarizes the neuron and modulates its excitability. In the context of pain pathways, the activation of GluK1 receptors can have several effects, including the modulation of neurotransmitter release from presynaptic terminals and the direct excitation of postsynaptic neurons involved in transmitting pain signals. By using (S)-5-Iodowillardiine, researchers can specifically probe the functional consequences of GluK1 receptor activation in different components of the pain circuitry.
Quantitative Data Summary
The following table summarizes the binding affinities and effective concentrations of (S)-5-Iodowillardiine and related selective antagonists for GluK1 receptors. This data is essential for designing experiments and interpreting results.
| Compound | Action | Receptor Subtype | Assay Type | Value | Reference |
| (S)-5-Iodowillardiine | Agonist | hGluK1 (hGluR5) | Binding Affinity (Ki) | 0.24 nM | [5] |
| (S)-5-Iodowillardiine | Agonist | GluK1 (GluR5) | EC50 | 83 µM | [6] |
| (S)-5-Iodowillardiine | Agonist | rat recombinant GluK1 | EC50 | 33.6 µM | [7] |
| UBP310 | Antagonist | GluK1 (GLUK5) | IC50 | 130 nM | [8] |
| UBP310 | Antagonist | GluK1 | Apparent KD | 18 ± 4 nM | |
| LY466195 | Antagonist | GluK1 (GLUK5) | IC50 (inhibition of glutamate-induced calcium influx) | ~10 nM | |
| LY466195 | Antagonist | GluK1 | Kd | 52 ± 22 nM | [5] |
Experimental Protocols
Electrophysiological Recording of GluK1-Mediated Currents in Dorsal Root Ganglion (DRG) Neurons
This protocol describes the whole-cell patch-clamp recording of currents evoked by (S)-5-Iodowillardiine in cultured DRG neurons, which are primary sensory neurons involved in transmitting nociceptive information.
Materials:
-
Primary culture of neonatal mouse or rat DRG neurons
-
External solution (in mM): 150 NaCl, 4.0 KCl, 2.0 CaCl2, 2.0 MgCl2, 10 Glucose, 10 HEPES (pH 7.4)
-
Internal solution (in mM): 135 Potassium gluconate, 5 KCl, 0.5 CaCl2, 2 MgCl2, 5 EGTA, 5 HEPES, 5 ATP-Mg, 0.5 Na-GTP
-
(S)-5-Iodowillardiine stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Culture DRG neurons on glass coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with external solution at a rate of 1.5-2.0 mL/minute, heated to 30-32 °C.
-
Establish a whole-cell patch-clamp recording from a small to medium-diameter DRG neuron (typically associated with nociception).
-
Hold the neuron at a membrane potential of -60 mV.
-
Prepare working solutions of (S)-5-Iodowillardiine in external solution at various concentrations (e.g., 1, 10, 30, 100 µM).
-
Apply the different concentrations of (S)-5-Iodowillardiine to the neuron using a rapid perfusion system.
-
Record the inward currents evoked by the agonist.
-
To confirm the involvement of GluK1 receptors, pre-incubate the neuron with a selective GluK1 antagonist like UBP310 (e.g., 1 µM) for 5-10 minutes before co-applying it with (S)-5-Iodowillardiine.
-
Analyze the current-voltage relationship and dose-response curves to characterize the properties of the GluK1-mediated currents.
In Vivo Assessment of Pain Behavior: The Formalin Test
The formalin test is a widely used model of inflammatory pain that produces a biphasic nociceptive response. This protocol can be used to evaluate the effect of GluK1 receptor modulation on inflammatory pain.
Materials:
-
Adult male mice (e.g., C57BL/6)
-
Formalin solution (1.85% in saline)
-
GluK1 antagonist (e.g., MSVIII-19 or a suitable analogue) or vehicle
-
Observation chambers with mirrors for unobstructed paw observation
-
Video recording equipment
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer the GluK1 antagonist or vehicle via the desired route (e.g., intrathecal injection for spinal targets).
-
After the appropriate pre-treatment time, briefly anesthetize the mouse with an inhalable anesthetic (e.g., sevoflurane).
-
Inject 20 µL of 1.85% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.
-
Immediately place the mouse back into the observation chamber and start video recording for 45-60 minutes.
-
Score the cumulative time the animal spends licking, biting, or shaking the injected paw.
-
Analyze the data in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-45 minutes post-injection).
-
Compare the nociceptive scores between the antagonist-treated and vehicle-treated groups to determine the role of GluK1 receptors in inflammatory pain.
In Vivo Assessment of Neuropathic Pain: Chronic Constriction Injury (CCI) Model
The CCI model is a common method for inducing neuropathic pain in rodents, mimicking chronic nerve compression injuries in humans.
Materials:
-
Adult male rats (e.g., Sprague-Dawley, 240-270g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Chromic gut sutures (4-0)
-
GluK1 antagonist (e.g., LY466195 or a suitable analogue) or vehicle
-
Von Frey filaments for assessing mechanical allodynia
Procedure: Surgical Induction of CCI:
-
Anesthetize the rat with isoflurane.
-
Make a skin incision at the mid-thigh level of one leg to expose the common sciatic nerve.
-
Carefully dissect the nerve free from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting circulation.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 10-14 days for the neuropathic pain to develop.
Behavioral Testing:
-
Assess baseline mechanical allodynia before and after CCI surgery using von Frey filaments. The paw withdrawal threshold (PWT) is the lowest force that elicits a paw withdrawal response.
-
On the day of testing, administer the GluK1 antagonist or vehicle.
-
Measure the PWT at different time points after drug administration.
-
Compare the reversal of mechanical allodynia (increase in PWT) in the antagonist-treated group versus the vehicle-treated group.
Radioligand Binding Assay for GluK1 Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for GluK1 receptors using a radiolabeled antagonist.
Materials:
-
Cell membranes from HEK293 cells stably expressing human GluK1 receptors
-
Radiolabeled GluK1 antagonist (e.g., [3H]UBP310)
-
Unlabeled test compound
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation cocktail
Procedure:
-
Prepare a suspension of the GluK1-expressing cell membranes in binding buffer.
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane suspension.
-
50 µL of the unlabeled test compound at various concentrations (for competition curve) or buffer (for total binding).
-
50 µL of the radiolabeled antagonist (e.g., 25 nM [3H]UBP310).
-
-
To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 mM kainate) in separate wells.
-
Incubate the plate for 60 minutes at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Signaling pathway of GluK1 receptors in a nociceptive synapse.
Caption: Experimental workflow for in vivo pain models.
Caption: Workflow for a radioligand binding assay.
References
- 1. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. [PDF] Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons | Semantic Scholar [semanticscholar.org]
- 5. An Acute Mouse Spinal Cord Slice Preparation for Studying Glial Activation ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Activation of Rat Spinal Dorsal Horn Neurons by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Iodo-Willardiine in High-Throughput Screening Assays
Application Note and Protocol
Introduction
(S)-5-Iodowillardiine is a potent and selective agonist for specific subtypes of the ionotropic glutamate kainate receptor, with minimal activity at AMPA receptors.[1][2] It selectively activates kainate receptors that contain GluK1 (formerly GluR5) or GluK3 (formerly GluR7) subunits.[1] This selectivity makes Iodo-Willardiine an invaluable pharmacological tool for the characterization of kainate receptor function and for the development of high-throughput screening (HTS) assays aimed at discovering novel modulators of these receptors. Aberrant kainate receptor activity has been implicated in a range of neurological disorders, making them a key target for drug discovery.[3][4]
This document provides detailed protocols and application notes for the use of this compound in HTS assays designed to identify novel antagonists and modulators of kainate receptors.
Signaling Pathway
This compound, as an agonist, binds to the ligand-binding domain of the kainate receptor, inducing a conformational change that opens the associated ion channel. This allows for the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the neuronal membrane and subsequent cellular responses.
Caption: this compound signaling pathway.
Data Presentation
The following table summarizes the reported activity of this compound and its halogenated analogs at AMPA/kainate receptors. This data is critical for determining the appropriate concentrations for use in HTS assays.
| Compound | Target | Assay | Activity (EC50) | Reference |
| (S)-5-Iodowillardiine | Kainate Receptor (GluK1/GluK3) | Electrophysiology | ~1 µM | [1] |
| (S)-5-Iodowillardiine | AMPA/Kainate Receptors | Neuronal Cell Culture | 19.2 ± 1.92 µM | [5] |
| (S)-5-Fluorowillardiine | AMPA/Kainate Receptors | Neuronal Cell Culture | 1.47 ± 0.39 µM | [5] |
| (S)-5-Bromowillardiine | AMPA/Kainate Receptors | Neuronal Cell Culture | 8.82 ± 1.29 µM | [5] |
| Willardiine | AMPA/Kainate Receptors | Neuronal Cell Culture | 44.8 ± 15.0 µM | [5] |
Experimental Protocols
Primary High-Throughput Screening: Fluorescence-Based Calcium Influx Assay
This primary assay is designed for the rapid screening of large compound libraries to identify antagonists of kainate receptors. The assay utilizes a fluorescent calcium indicator to measure the influx of calcium upon receptor activation by this compound.
Workflow Diagram:
References
- 1. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]
- 2. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Iodo-Willardiine solubility and stability in experimental buffers
Welcome to the technical support center for Iodo-Willardiine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: (S)-5-Iodowillardiine is a chemical analog of the naturally occurring amino acid willardiine. It functions as a potent and selective agonist for a specific subset of ionotropic glutamate receptors known as kainate receptors.[1][2][3] It shows high affinity for kainate receptors containing the GluK1 (formerly GluR5) subunit, with significantly less activity at AMPA receptors and other kainate receptor subunits like GluK2.[2] Activation of these receptors by this compound leads to the opening of an ion channel, allowing the influx of cations such as sodium (Na+) and potassium (K+), which results in neuronal depolarization.
Q2: What is the difference between (S)-5-Iodowillardiine and its hydrochloride salt form?
A2: The primary difference lies in their solubility properties. The hydrochloride salt of (S)-5-Iodowillardiine is generally more water-soluble than the free base form.[4] This can be advantageous when preparing aqueous stock solutions. For experimental purposes, both forms are active, but you may need to adjust your dissolution protocol accordingly.
Q3: What are the recommended storage conditions for this compound?
A3:
-
Solid Form: The solid compound should be stored at +4°C under desiccating conditions to prevent degradation.[4]
-
Stock Solutions: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[4] Generally, these frozen stock solutions are usable for up to one month.[4]
Q4: How should I prepare a stock solution of this compound?
A4: The choice of solvent depends on the form of this compound you have:
-
(S)-5-Iodowillardiine (Free Base): This form has limited solubility in neutral aqueous solutions. A stock solution of up to 25 mM can be prepared in 1.1 equivalents of NaOH.
-
(S)-5-Iodowillardiine hydrochloride: This salt form is more water-soluble. However, for high concentrations, it is soluble in DMSO up to 100 mM.[4]
Troubleshooting Guides
Issue 1: this compound Precipitates in My Experimental Buffer
Possible Causes:
-
Low Solubility at Neutral pH: this compound's solubility is pH-dependent. Diluting an alkaline stock solution into a neutral buffer (e.g., aCSF or PBS at pH 7.4) can cause the compound to precipitate out of solution.
-
Buffer Composition: Certain ions in your buffer could potentially interact with this compound, reducing its solubility.
-
Final Concentration is Too High: The desired final concentration may exceed the solubility limit of this compound in the specific experimental buffer.
Solutions:
-
pH Adjustment: After diluting your alkaline stock solution into the final buffer, check the pH and, if necessary, adjust it back to the desired physiological pH using dilute HCl. Do this carefully and in small increments while stirring.
-
Use of Hydrochloride Salt: If you are using the free base, consider switching to the hydrochloride salt, which has better aqueous solubility.[4]
-
Sonication: Gentle sonication of the final solution in a water bath can sometimes help to redissolve small amounts of precipitate.
-
Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound.
Issue 2: Inconsistent or No Biological Effect Observed
Possible Causes:
-
Degradation of this compound: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature, exposure to light) can lead to degradation of the compound.
-
Incorrect Receptor Subtype Expression: this compound is selective for kainate receptors containing the GluK1 subunit.[2] If your experimental system (e.g., cell line) does not express this subunit, you will not observe a significant response.
-
Receptor Desensitization: Prolonged or repeated application of a high concentration of an agonist like this compound can lead to receptor desensitization, where the receptor becomes less responsive to the agonist.[5][6]
-
Issues with the Experimental Setup: Problems with your experimental setup (e.g., perfusion system, recording equipment) can also lead to a lack of observable effect.
Solutions:
-
Prepare Fresh Solutions: It is always best to prepare and use solutions on the same day.[4] If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.
-
Verify Receptor Expression: Confirm that your cells or tissue express the GluK1 subunit of the kainate receptor.
-
Optimize Agonist Application: Use the lowest effective concentration of this compound and ensure adequate washout periods between applications to allow for receptor recovery from desensitization.
-
Troubleshoot Experimental Setup: Refer to general troubleshooting guides for your specific experimental technique (e.g., patch-clamp) to rule out technical issues.[7][8][9]
Data Presentation
Table 1: Solubility of this compound Forms
| Compound Form | Solvent | Maximum Concentration | Source |
| (S)-5-Iodowillardiine (Free Base) | 1.1 eq. NaOH | 25 mM | |
| (S)-5-Iodowillardiine hydrochloride | DMSO | 100 mM | [4] |
Table 2: Recommended Storage Conditions
| Form | Condition | Duration | Source |
| Solid | +4°C, desiccating | Up to 6 months | [4] |
| Stock Solution | -20°C, aliquoted | Up to 1 month | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of (S)-5-Iodowillardiine
Materials:
-
(S)-5-Iodowillardiine (free base, MW: 325.06 g/mol )
-
1 M NaOH solution
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Weigh out 3.25 mg of (S)-5-Iodowillardiine.
-
Add the solid to a microcentrifuge tube.
-
Add 11 µL of 1 M NaOH to the tube (this provides 1.1 equivalents of NaOH).
-
Add nuclease-free water to a final volume of 1 mL.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -20°C for up to one month.
Protocol 2: Preparation of Artificial Cerebrospinal Fluid (aCSF)
Materials:
-
NaCl
-
KCl
-
KH2PO4
-
CaCl2
-
MgSO4
-
NaHCO3
-
D-glucose
-
High-purity water
Procedure:
-
Prepare a solution with the following final concentrations of salts: 124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 2.4 mM CaCl2, 1.3 mM MgSO4, 26 mM NaHCO3, and 10 mM D-glucose.
-
Ensure the solution is continuously bubbled with 95% O2 and 5% CO2 to maintain pH and oxygenation.
-
The final pH of the aCSF should be approximately 7.4.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: this compound signaling via kainate receptors.
References
- 1. 5-Iodowillardiine [medbox.iiab.me]
- 2. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. doc.abcam.com [doc.abcam.com]
- 5. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Optimizing Iodo-Willardiine concentration for in vitro studies
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Iodo-Willardiine in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is (S)-(-)-5-Iodowillardiine and what is its primary mechanism of action?
(S)-(-)-5-Iodowillardiine is a chemical compound that acts as a selective agonist for certain subtypes of ionotropic glutamate receptors. Its primary mechanism is the activation of kainate receptors, particularly those containing the GluK1 (formerly GluR5) subunit.[1][2][3] It demonstrates a high affinity for the hGluK1 receptor subtype, with a Ki value of 0.24 nM.[1] Notably, it has a 600 to 4000-fold selectivity for hGluK1 over AMPA receptor subtypes and the homomeric kainate receptor hGluK2.[1] As an agonist, it binds to and opens these ion channels, leading to the influx of ions like sodium and potassium, causing neuronal depolarization.[4]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for experimental consistency.
-
Reconstitution: this compound is soluble up to 25 mM in 1.1 equivalents of NaOH.[1] For a more physiologically compatible solution, consider using a buffer system, but always verify solubility and stability in your specific experimental buffer.
-
Storage: The powdered form should be stored at room temperature.[1] Once reconstituted into a stock solution, it is advisable to aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: What are the typical working concentrations for this compound in in vitro studies?
The optimal concentration is highly dependent on the cell type, the specific kainate receptor subunits expressed, and the experimental endpoint. There is no single universal concentration.
-
Starting Point: A common approach is to perform a dose-response curve starting from a low nanomolar range up to the high micromolar range. One study reported an EC50 value of 19.2 µM for the activation of AMPA/kainate receptors in mouse embryonic hippocampal neurons.[5][6]
-
Receptor Affinity: Given its high affinity for hGluK1 receptors (Ki = 0.24 nM), effects may be observed at low nanomolar concentrations in systems with high expression of this subunit.[1]
-
Empirical Determination: It is crucial to empirically determine the optimal concentration for your specific in vitro model and assay.
Troubleshooting Guide
Q4: I am not observing the expected agonist effect in my experiment. What are the potential issues?
Several factors could contribute to a lack of response.
-
Incorrect Receptor Subtype: Confirm that your in vitro model (cell line or primary culture) expresses the this compound-sensitive kainate receptor subunits, primarily GluK1.[2] It has very limited effects at AMPA receptors and GluK2-containing kainate receptors.[1][2]
-
Compound Degradation: Ensure the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.
-
Sub-optimal Concentration: The concentration used may be too low. Perform a dose-response experiment to identify the optimal concentration range for your system.
-
Receptor Desensitization: this compound is characterized as a weakly desensitizing agonist compared to other willardiine derivatives.[5][7] However, prolonged exposure can still lead to receptor desensitization. Consider the timing of your measurements.
Q5: I am observing cytotoxicity in my cell cultures after applying this compound. How can I mitigate this?
This compound can be an excitotoxic neurotoxin, which can lead to cell death in vitro, especially at high concentrations or with prolonged exposure.[2][3]
-
Concentration and Exposure Time: The most common cause of cytotoxicity is a concentration that is too high or an incubation time that is too long. Reduce both and perform a time-course and dose-response experiment to find a window where you see the desired agonist effect without significant cell death.
-
Cell Viability Assays: Quantify cytotoxicity using standard assays like MTT, LDH, or live/dead cell staining to establish a non-toxic working concentration range.
-
Culture Conditions: Ensure your cell culture conditions are optimal, as stressed cells can be more susceptible to excitotoxicity.
Data Presentation
Table 1: Pharmacological Properties of (S)-(-)-5-Iodowillardiine
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 0.24 nM | hGluK1 (formerly hGluR5) | [1] |
| EC50 | 19.2 ± 1.92 µM | AMPA/Kainate Receptors (Mouse Hippocampal Neurons) | [6] |
| Selectivity | 600-4000 fold | Over AMPA and hGluK2 receptors | [1] |
Table 2: Physicochemical Properties of (S)-(-)-5-Iodowillardiine
| Property | Value | Reference |
| Molecular Weight | 325.06 g/mol | [1] |
| Formula | C₇H₈IN₃O₄ | [1] |
| Solubility | Soluble to 25 mM in 1.1 eq. NaOH | [1] |
| Storage (Solid) | Room Temperature | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol helps determine the cytotoxic concentration range of this compound.
-
Cell Plating: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. Include a vehicle-only control.
-
Treatment: Remove the old medium and add the this compound dilutions to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC50 (concentration causing 50% viability loss).
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures the activation of kainate receptors.
-
Cell Preparation: Prepare cells on coverslips suitable for electrophysiological recording.
-
Recording Setup: Transfer a coverslip to the recording chamber on a microscope stage and perfuse with an external recording solution.
-
Patching: Obtain a whole-cell patch-clamp configuration on a target cell using a borosilicate glass pipette filled with an internal solution.
-
Agonist Application: Apply this compound at various concentrations using a fast perfusion system. Apply for a short duration (e.g., 100-500 ms) to minimize desensitization.
-
Data Acquisition: Record the induced currents at a holding potential of -60 mV or -70 mV.
-
Analysis: Measure the peak amplitude of the inward current for each concentration. Plot the concentration-response curve and fit with the Hill equation to determine the EC50.
Mandatory Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]
- 3. 5-Iodowillardiine [medbox.iiab.me]
- 4. Kainate receptor - Wikipedia [en.wikipedia.org]
- 5. jneurosci.org [jneurosci.org]
- 6. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Preventing non-specific binding of Iodo-Willardiine in tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of Iodo-Willardiine in tissue-based experiments.
Troubleshooting Guide: High Non-Specific Binding of this compound
High non-specific binding can obscure specific signals, leading to inaccurate quantification and interpretation of results. This guide provides a systematic approach to identify and resolve common causes of this issue.
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Blocking | - Pre-incubate tissue sections with a blocking buffer containing 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in your assay buffer for 30-60 minutes at room temperature.[1] - For immunohistochemical applications, using a serum from the same species as the secondary antibody is recommended. | Saturation of non-specific binding sites on the tissue, thereby reducing the background signal. |
| Inappropriate Buffer Composition | - Ionic Strength: Increase the salt concentration (e.g., 100-150 mM NaCl) in your incubation and wash buffers to reduce electrostatic interactions.[1] - pH: Ensure the buffer pH is optimized for specific receptor binding (typically pH 7.4 for glutamate receptors). | Minimized non-specific interactions driven by charge. |
| Excessive Radioligand Concentration | - Perform a saturation binding experiment to determine the optimal concentration of this compound, ideally at or below its dissociation constant (Kd). | Use of the lowest possible ligand concentration that still provides a robust specific signal, reducing the likelihood of binding to low-affinity, non-specific sites. |
| Inadequate Washing | - Increase the number of wash steps (e.g., 3-4 washes) and/or the volume of ice-cold wash buffer.[1] - Optimize the duration of each wash to maximize the removal of unbound and non-specifically bound ligand without causing significant dissociation of the specifically bound ligand. | Efficient removal of non-specifically bound this compound, leading to a better signal-to-noise ratio. |
| Lipophilic Interactions | - Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the wash buffer to disrupt hydrophobic interactions. | Reduction of non-specific binding to lipids and other hydrophobic components in the tissue. |
| Endogenous Ligand Interference | - Pre-incubate tissue sections in buffer prior to the addition of this compound to allow for the dissociation of endogenous glutamate. | Removal of competing endogenous ligands from the receptor binding sites, allowing for accurate measurement of specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets in tissue?
A1: this compound is a selective agonist for ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes.[2][3] Its binding affinity can vary depending on the specific subunit composition of these receptors.[2]
Q2: How do I determine non-specific binding in my this compound binding assay?
A2: Non-specific binding is determined by incubating a parallel set of tissue sections with the radiolabeled this compound in the presence of a high concentration of a non-radiolabeled (cold) competitor that has high affinity for the target receptors.[4] This competitor will occupy the specific binding sites, so any remaining radioactivity detected is considered non-specific.
Q3: What are suitable "cold" competitors to determine non-specific binding of this compound?
A3: The choice of competitor depends on the specific receptor subtype you are investigating.
-
For pan-AMPA/kainate receptors: A high concentration (e.g., 1 mM) of L-glutamate can be used.
-
For AMPA receptors: A selective AMPA receptor antagonist like CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) or DNQX (6,7-dinitroquinoxaline-2,3-dione) is suitable.[5]
-
For kainate receptors: A high concentration of unlabeled kainic acid can be used.
Q4: What are typical Kd values for this compound binding?
A4: The binding affinity (Kd) of willardiine analogs is dependent on the specific analog and the receptor subunit composition. While specific Kd values for this compound across all receptor subtypes are not extensively documented in a single source, the following table provides a summary of reported affinities for related compounds and target receptors.
| Ligand | Receptor Subtype | Tissue/Cell Type | Reported Kd / Ki (nM) |
| (S)-5-Iodowillardiine | Kainate Receptors | Recombinant hGluR5 | - (Highly potent agonist) |
| [3H]AMPA | AMPA Receptors | Rat Brain Synaptic Membranes | ~26 nM |
| [3H]Kainic Acid | Kainate Receptors | Rat Brain Synaptic Membranes | ~19.4 nM |
| [3H]UBP310 | GluK1 Kainate Receptor | Recombinant hGluK1 | 21 ± 7 nM |
| [3H]UBP310 | GluK3 Kainate Receptor | Recombinant hGluK3 | 650 ± 190 nM |
Note: This table is compiled from various sources and experimental conditions may differ.
Q5: Can the physical properties of my tissue sections affect non-specific binding?
A5: Yes. The thickness and integrity of the tissue sections can influence binding. Ensure consistent section thickness (typically 10-20 µm for autoradiography) and proper handling to avoid tissue damage, which can expose additional non-specific binding sites.[6]
Experimental Protocols
Detailed Protocol: In Vitro Receptor Autoradiography for [¹²⁵I]this compound
This protocol provides a general framework for performing quantitative autoradiography with this compound on brain sections. Optimization of specific parameters (e.g., concentrations, incubation times) is recommended for each experimental setup.
1. Tissue Preparation:
-
Fresh frozen brain tissue is sectioned coronally at 20 µm thickness using a cryostat.
-
Sections are thaw-mounted onto gelatin-coated or positively charged microscope slides.
-
Slides are stored at -80°C until use.[6]
2. Pre-incubation:
-
Bring slides to room temperature.
-
Pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) for 30 minutes at room temperature to remove endogenous ligands.[6]
3. Incubation:
-
Total Binding: Incubate sections with [¹²⁵I]this compound (at a concentration around its Kd) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 60-90 minutes at room temperature.[6]
-
Non-specific Binding: For a parallel set of slides, add a high concentration (e.g., 1 mM) of a suitable unlabeled competitor (e.g., L-glutamate or kainic acid) to the incubation solution containing [¹²⁵I]this compound.[4]
4. Washing:
-
Rapidly wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Perform three consecutive washes of 5 minutes each.[6]
-
Perform a final brief dip in ice-cold deionized water to remove buffer salts.[4]
5. Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.
-
Expose for an appropriate duration (typically 1-5 days) depending on the signal intensity.[6]
6. Data Analysis:
-
Scan the phosphor screen or develop the film.
-
Quantify the signal intensity in specific brain regions using densitometry software.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
Visualizations
Experimental Workflow for Minimizing Non-Specific Binding
Caption: Workflow for minimizing non-specific binding in this compound autoradiography.
Signaling Pathway of Ionotropic Glutamate Receptors
Caption: Simplified signaling pathway of AMPA/Kainate receptors activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid | MDPI [mdpi.com]
- 4. Autoradiography [fz-juelich.de]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Iodo-Willardiine Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iodo-Willardiine in patch clamp electrophysiology experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and use of this compound.
Q1: What is this compound and what is its primary mechanism of action?
A1: (S)-5-Iodowillardiine is a chemical compound used in neuroscience research as a selective agonist for certain types of ionotropic glutamate receptors.[1] It primarily activates kainate receptors, particularly those containing the GluK1 (formerly GluR5) subunit, with only limited effects at AMPA receptors.[2] Its action as an agonist means it binds to and activates these receptors, causing an influx of ions and depolarization of the neuronal membrane.
Q2: What makes this compound a useful tool for studying kainate receptors?
A2: this compound is a valuable pharmacological tool due to its selectivity for specific kainate receptor subunits.[2] A key characteristic is that it is a weakly desensitizing agonist compared to other compounds like glutamate or even other willardiine derivatives.[1] This property allows for the study of kainate receptor activation with minimal interference from the rapid current decay associated with strong desensitization, making it easier to analyze the channel's open state.
Q3: How should I prepare and store this compound solutions?
A3: this compound and its derivatives are generally more water-soluble than other antagonists like NBQX.[3] Stock solutions can typically be prepared in aqueous sodium hydroxide (one or two equivalents) at concentrations of 50-100 mM.[3] For patch clamp experiments, this stock solution should be diluted to the final working concentration in your extracellular/ACSF solution. It is crucial to filter all solutions, especially the internal pipette solution, using a 0.22 µm filter to prevent electrode clogging.[4] Aliquots of the stock solution can be stored at -20°C.
Section 2: Troubleshooting Guide
This guide is formatted to address specific problems you may encounter during your patch clamp recordings with this compound.
Category 1: No Response or Weak Current
Q: I've applied this compound but see no current, or the response is much smaller than expected. What should I check?
A: This is a common issue that can stem from several sources. Follow this checklist:
-
Confirm Receptor Expression: The primary targets of this compound are GluK1-containing kainate receptors. Ensure your cell type (e.g., specific neurons in a slice preparation or a transfected cell line like HEK293) expresses these subunits.
-
Verify Agonist Concentration: While potent, the effective concentration can vary. If you are unsure, perform a dose-response curve to determine the optimal concentration for your specific cell type and receptor population.
-
Check Drug Application System: Ensure your perfusion or puffing system is working correctly and delivering the agonist to the cell being recorded. Check for clogs in the delivery pipette and confirm the solution is flowing at the intended rate.
-
Assess Cell Health and Seal Quality: A poor quality giga-ohm seal (>1 GΩ) will prevent the resolution of small currents.[5] Ensure the cell is healthy (smooth membrane, not swollen or granular) before attempting to patch. An unstable seal can also lead to a loss of response.
-
Voltage-Clamp Parameters: Confirm your holding potential. Kainate receptors, like AMPA receptors, are typically recorded at a hyperpolarized potential (e.g., -60 mV or -70 mV) to maximize the inward flow of sodium ions.[6]
Category 2: Unstable Recordings and Current Rundown
Q: My recording is unstable, or the current amplitude decreases with repeated applications of this compound. What is happening?
A: This can be due to current rundown or seal instability.
-
Current Rundown: This is a progressive decrease in current amplitude with repeated agonist applications.[5]
-
Intracellular Factors: The dialysis of essential intracellular components into the patch pipette is a common cause of rundown. To mitigate this, include energy sources like Mg-ATP (2-4 mM) and GTP (0.2-0.4 mM) in your intracellular solution to support cellular processes like receptor phosphorylation, which can maintain channel function.[5][7]
-
Receptor Desensitization: Although this compound is a weakly desensitizing agonist, some level of desensitization can still occur, especially with prolonged or highly concentrated applications.[1] Ensure adequate washout periods between applications to allow receptors to recover.
-
-
Seal Instability:
-
Mechanical Drift: Ensure the micromanipulator and recording stage are completely stable. Even minor vibrations can compromise a seal over time.[5]
-
Solution Osmolarity: A mismatch in osmolarity between your intracellular and extracellular solutions can cause cell swelling or shrinking, stressing the membrane and leading to seal failure.[8] Check that both solutions are within 5-10 mOsm/L of each other.
-
Pipette Quality: Use high-quality, clean borosilicate glass. Fire-polishing the pipette tip can create a smoother surface for a more stable seal.[5]
-
Section 3: Data Presentation
The following table summarizes key quantitative data for willardiine derivatives to provide context for experimental design.
| Compound | Receptor Target(s) | Potency / Efficacy | Desensitization Profile | Reference |
| (S)-5-Iodowillardiine | Selective for GluK1/GluR5 kainate receptors | Potent Agonist | Weakly desensitizing | [1][2] |
| (S)-Willardiine | AMPA receptors | Agonist (EC50 ≈ 45 µM) | Strongly desensitizing | [2] |
| (S)-5-Bromowillardiine | AMPA/Kainate receptors | Potent Agonist | Incomplete, rapid desensitization | [2] |
| (S)-5-Fluorowillardiine | AMPA receptors | Potent Agonist (EC50 ≈ 1.5 µM) | Strongly desensitizing | [2] |
Section 4: Experimental Protocols
This section provides a detailed methodology for a typical whole-cell patch clamp experiment using this compound on cultured HEK293 cells expressing recombinant kainate receptors.
Protocol: Whole-Cell Recording of this compound-Evoked Currents
1. Cell Preparation:
-
Plate HEK293 cells transiently or stably expressing the desired kainate receptor subunits (e.g., GluK1) onto glass coverslips 24-48 hours before the experiment.[9]
-
Use a suitable transfection reagent and follow the manufacturer's protocol. An EGFP co-transfection can aid in identifying transfected cells.
2. Solution Preparation:
-
Extracellular Solution (ACSF): Composition in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm/L.
-
Intracellular Solution: Composition in mM: 140 K-Gluconate, 4 KCl, 0.5 EGTA, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~300 mOsm/L.[10]
-
This compound Stock: Prepare a 50 mM stock solution in 100 mM NaOH. Aliquot and store at -20°C. Dilute to the final desired concentration (e.g., 10-100 µM) in the extracellular solution on the day of the experiment.
-
Filtering: Filter all solutions through a 0.22 µm syringe filter before use.[4]
3. Pipette Fabrication:
-
Pull patch pipettes from standard-walled borosilicate glass capillaries using a micropipette puller.
-
Aim for a pipette resistance of 3-7 MΩ when filled with the intracellular solution.[10]
-
Fire-polish the pipette tip to smooth the opening, which facilitates giga-seal formation.
4. Recording Procedure:
-
Place the coverslip with cells into the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fill a patch pipette with intracellular solution, ensuring no air bubbles are in the tip.
-
Apply light positive pressure to the pipette as it enters the bath to keep the tip clean.[4]
-
Approach a selected healthy, transfected cell and gently press the pipette tip against the membrane.
-
Release the positive pressure and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ).
-
Once a stable seal is formed, apply a brief, sharp pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV. Allow the recording to stabilize for 2-5 minutes to allow for dialysis of the intracellular solution.
-
Apply this compound using a rapid perfusion system positioned close to the cell.
-
Record the resulting inward current using appropriate acquisition software. Ensure a sufficient washout period between applications.
Section 5: Visualizations
The following diagrams illustrate key concepts and workflows relevant to this compound patch clamp experiments.
Caption: Signaling pathway of this compound activation of a kainate receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 5. benchchem.com [benchchem.com]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Technical Support Center: Iodo-Willardiine Application in Electrophysiology
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application of Iodo-Willardiine in experimental settings, with a focus on improving seal stability during patch-clamp recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the GluK1 and GluK5 subunits of the kainate receptor, a type of ionotropic glutamate receptor.[1] It has limited effects on AMPA receptors, making it a valuable tool for isolating and studying kainate receptor function.[2] Kainate receptors are involved in both excitatory and inhibitory neurotransmission. Postsynaptically, they contribute to excitatory signaling, while presynaptically, they can modulate the release of the inhibitory neurotransmitter GABA.[3]
Q2: What are the main challenges when applying this compound in patch-clamp experiments?
A2: A primary challenge is maintaining a stable high-resistance seal (giga-seal) between the patch pipette and the cell membrane. The application of any drug, including this compound, can sometimes lead to seal instability, compromising the quality of the recording. Other challenges include potential receptor desensitization and ensuring the accurate and stable concentration of the agonist at the cell surface.
Q3: How can I prepare a stock solution of this compound?
A3: this compound and its derivatives are often soluble in aqueous solutions. For many willardiine derivatives, stock solutions can be prepared in the range of 50-100 mM in an aqueous solution of sodium hydroxide (e.g., one equivalent of 100 mM NaOH).[4] It is recommended to prepare aliquots of the stock solution and store them at -20°C or below to maintain stability.[5]
Q4: What is the typical concentration range for this compound in experiments?
A4: The effective concentration of this compound can vary depending on the cell type, the specific kainate receptor subunit composition, and the experimental goals. The potency of willardiine derivatives can range from nanomolar to micromolar concentrations.[6][7] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guide: Improving Seal Stability
Maintaining a stable giga-seal is critical for high-quality patch-clamp recordings. Here are common issues and troubleshooting steps to improve seal stability when applying this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty forming a giga-seal (>1 GΩ) | Poor pipette quality | - Use high-quality borosilicate glass capillaries.- Fire-polish the pipette tip to ensure it is smooth and free of debris.[8]- Aim for a pipette resistance of 4-8 MΩ for whole-cell recordings.[9] |
| Unhealthy cells | - Ensure cells are healthy and have a smooth, clean membrane surface.- Use fresh cell cultures or slices.- Maintain proper oxygenation and pH of the external solution.[9] | |
| Improper pipette pressure | - Apply gentle positive pressure as you approach the cell to keep the tip clean.[10]- Release the positive pressure just before making contact with the cell membrane.- Apply short, sharp pulses of gentle negative pressure to facilitate seal formation.[10] | |
| Seal becomes unstable during this compound application | Mechanical disturbance from perfusion | - Ensure a stable and consistent perfusion flow rate. A rate of 1.5 mL/min is often recommended for cultured cells to avoid mechanical stress.[10]- Use a laminar flow perfusion system to minimize turbulence around the patched cell. Studies have shown that laminar flow can increase recording times by up to 100% and decrease noise levels by over 40%.[4] |
| Changes in solution properties | - Ensure the osmolarity of the this compound-containing external solution matches the control external solution.- Maintain a constant temperature of the recording chamber, as temperature fluctuations can affect seal stability. | |
| Chemical properties of this compound | - While this compound itself is not reported to directly destabilize membranes, local concentration changes or interactions with membrane components could play a role. Ensure rapid and complete solution exchange. | |
| Gradual decrease in seal resistance over time | Membrane "creep" | - This can occur when the cell membrane slowly moves up the inside of the pipette. Using a pipette with a slightly larger tip opening may help.- Ensure the osmolarity of the internal solution is slightly lower (by ~10-15 mOsm) than the external solution to promote a good seal.[11] |
| Oxidative stress | - The addition of reducing agents like DTT (200 μM) or TCEP (1 mM) to the external bath solution has been shown to enhance the success of giga-ohm seal formation and maintain its integrity for longer periods.[9] |
Quantitative Data on Seal Stability and this compound Potency
The following tables summarize key quantitative data to aid in experimental design and troubleshooting.
Table 1: Factors Influencing Seal Stability
| Parameter | Condition | Effect on Seal Stability | Quantitative Data |
| Reducing Agents | 200 μM DTT in external solution | Enhanced giga-seal formation | Increased success rate of obtaining >0.5 GΩ seals from 56.8% to 77.3% for experienced users.[9] |
| 1 mM TCEP in external solution | Enhanced giga-seal formation | Increased success rate of obtaining >0.5 GΩ seals from 56.8% to 81.0% for experienced users.[9] | |
| Perfusion | Laminar flow (1-10 mm/s) | Increased mechanical stability and resistance | Up to 100% longer recording times and over 40% decreased noise levels.[4] |
| Seal Enhancers (Automated Patch Clamp) | BaSO₄ salt pair in solutions | Promotes giga-seal formation | Gigaseals formed with ≥ 3 mM Ba²⁺ in the presence of SO₄²⁻.[12] |
Table 2: Potency of Willardiine Derivatives at AMPA/Kainate Receptors
| Compound | Receptor Type | EC₅₀ (µM) | Reference |
| (S)-5-Fluorowillardiine | AMPA/Kainate | 1.5 | [6] |
| (R,S)-AMPA | AMPA/Kainate | 11 | [6] |
| Willardiine | AMPA/Kainate | 45 | [6] |
| 5-Iodowillardiine | Kainate (GluK1-containing) | Selective agonist, specific EC₅₀ varies | [2] |
Note: The potency of willardiine derivatives is influenced by the 5-substituent on the uracil ring. The general potency sequence at equilibrium for AMPA/kainate receptors is: fluoro > nitro > chloro ≈ bromo > iodo > willardiine.[6]
Experimental Protocols
Protocol 1: Preparation of Solutions for Patch-Clamp Electrophysiology
External Solution (aCSF)
-
Composition: 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose.
-
Preparation: Prepare a 10x stock solution of NaHCO₃ and a separate 10x stock of the remaining components. Store at 4°C for up to one week. Before use, dilute to 1x, adjust osmolarity to ~290 mOsm, and continuously bubble with carbogen (95% O₂/5% CO₂).[9]
Internal Solution
-
Composition: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-Na, 2 mM ATP-Mg, 40 mM HEPES.
-
Preparation: Prepare a 1x solution, adjust the pH to 7.2 with KOH, and the osmolarity to ~270-280 mOsm. Aliquot and store at -20°C. Thaw and filter through a 0.2 µm filter before use.[9]
This compound Stock Solution
-
Preparation: Prepare a 50-100 mM stock solution in 100 mM NaOH.[4] For example, dissolve the appropriate weight of this compound in a small volume of 100 mM NaOH and then bring to the final volume with high-purity water. Aliquot and store at -20°C.
Protocol 2: Whole-Cell Patch-Clamp Recording and this compound Application
-
Preparation: Prepare cells or brain slices and place them in the recording chamber perfused with oxygenated aCSF.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ. Fire-polish the tip. Fill the pipette with filtered internal solution.
-
Approaching the Cell: Apply gentle positive pressure to the pipette and approach the target cell under visual guidance.
-
Seal Formation: Once a dimple is visible on the cell membrane, release the positive pressure and apply gentle, brief suction pulses to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, strong suction pulse or a "zap" from the amplifier to rupture the membrane patch and achieve the whole-cell configuration.
-
Baseline Recording: Allow the cell to stabilize and record baseline activity for several minutes to ensure a stable recording.
-
This compound Application:
-
Dilute the this compound stock solution to the desired final concentration in the external solution.
-
Switch the perfusion system from the control aCSF to the this compound-containing aCSF.
-
Ensure the flow rate remains constant to avoid mechanical artifacts.
-
-
Data Acquisition: Record the cellular response to this compound.
-
Washout: Switch the perfusion back to the control aCSF to wash out the drug and observe for recovery of the baseline activity.
Signaling Pathways and Experimental Workflows
Signaling Pathway of GluK1-Containing Kainate Receptors
This compound selectively activates kainate receptors containing GluK1 and GluK5 subunits. GluK1-containing receptors have been shown to signal through both a canonical ionotropic pathway and a non-canonical, metabotropic-like pathway involving G-proteins.
References
- 1. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainate receptor - Wikipedia [en.wikipedia.org]
- 4. Stabilization of high-resistance seals in patch-clamp recordings by laminar flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
Controlling for Iodo-Willardiine-induced receptor desensitization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Iodo-Willardiine in their experiments. The focus is on understanding and controlling receptor desensitization to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it target?
A1: (S)-5-Iodowillardiine is a chemical analog of the amino acid willardiine. It is a selective agonist for a subset of ionotropic glutamate receptors, specifically kainate receptors containing GluK1 (formerly GluR5) subunits, with limited effects on AMPA receptors.[1] Its utility lies in its ability to selectively activate these kainate receptor populations, making it a valuable tool for dissecting their physiological roles.
Q2: I'm observing a rapid decrease in the current response to repeated applications of this compound. What is happening?
A2: You are likely observing receptor desensitization. This is an intrinsic property of many ligand-gated ion channels, including kainate receptors.[1][2] In the continuous presence of an agonist like this compound, the receptor channels open initially but then transition into a closed, non-conducting state, even though the agonist remains bound.[3] While (S)-5-Iodowillardiine is considered a weakly desensitizing agonist compared to other willardiine derivatives, desensitization can still be a significant factor in experimental outcomes.[1]
Q3: How can I control for or reduce this compound-induced desensitization of kainate receptors?
A3: To control for kainate receptor desensitization, you can use positive allosteric modulators (PAMs). These compounds bind to a site on the receptor that is different from the agonist binding site and can stabilize the active state of the receptor, thereby reducing desensitization.[4][5][6] Two effective options for kainate receptors are Concanavalin A and BPAM344.[4][7][8]
Q4: Can I use Cyclothiazide (CTZ) to prevent desensitization of kainate receptors?
A4: No, Cyclothiazide (CTZ) is not recommended for controlling kainate receptor desensitization. CTZ is a well-known PAM of AMPA receptors and is highly effective at reducing their desensitization.[9] However, it has been shown to be selective for AMPA receptors and does not affect desensitization at kainate receptors.[7][10] Using CTZ in an experiment targeting kainate receptors will not yield the desired effect and may produce confounding results if there is any AMPA receptor activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid signal decay during prolonged this compound application. | Kainate receptor desensitization. | Co-apply a positive allosteric modulator such as Concanavalin A or BPAM344 to stabilize the active receptor state.[7][8] |
| Inconsistent responses to repeated this compound applications. | Incomplete recovery from desensitization between applications. | Increase the washout period between agonist applications to allow for full recovery from the desensitized state. Recovery can take over a minute. |
| No effect of Cyclothiazide on this compound-induced desensitization. | Cyclothiazide is selective for AMPA receptors and does not modulate kainate receptors.[7][10] | Use a kainate receptor-specific PAM like Concanavalin A or BPAM344.[8][11] |
| Variability in the degree of desensitization between experiments. | Differences in kainate receptor subunit composition in the experimental preparation. Different subunit combinations can have different desensitization kinetics. | If using a heterologous expression system, ensure consistent expression of the desired kainate receptor subunits. Be aware of the native receptor population in primary cell cultures. |
| Unexpectedly large or prolonged currents. | Successful inhibition of desensitization by a PAM may lead to larger than expected currents, which could induce excitotoxicity. | Titrate the concentration of the PAM to achieve the desired level of modulation without causing cellular damage. Monitor cell health throughout the experiment. |
Quantitative Data on Kainate Receptor Modulators
The following tables summarize key quantitative data for compounds used to modulate kainate receptor desensitization.
Table 1: Potency of Willardiine Analogs at AMPA/Kainate Receptors
| Compound | EC50 (µM) | Relative Desensitization |
| (S)-5-Fluorowillardiine | 1.5 | Strong |
| (S)-Willardiine | 45 | Strong |
| (S)-5-Bromowillardiine | 8.8 | Moderate |
| (S)-5-Iodowillardiine | 19.2 | Weak |
Data from whole-cell recordings from mouse embryonic hippocampal neurons.[1][12]
Table 2: Efficacy of BPAM344 as a Positive Allosteric Modulator of Kainate Receptors
| Kainate Receptor Subunit | Fold Potentiation of Peak Current (at 100 µM BPAM344) |
| GluK1b | 5-fold |
| GluK2a | 15-fold |
| GluK3a | 59-fold |
BPAM344 potentiates glutamate-evoked currents and has a reported EC50 of 79 µM for GluK2a receptors.[8]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Assess Kainate Receptor Desensitization and its Modulation
This protocol describes how to measure this compound-induced currents and the effect of a PAM on desensitization.
1. Cell Preparation:
-
Culture HEK293 cells or primary neurons expressing the kainate receptor subunits of interest.
-
Plate cells on coverslips suitable for electrophysiological recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 Na2ATP, 0.4 NaGTP. Adjust pH to 7.2 with CsOH.
-
Agonist/Modulator Solutions: Prepare stock solutions of (S)-5-Iodowillardiine, Concanavalin A, or BPAM344 in the appropriate solvent and dilute to the final working concentration in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Obtain a whole-cell patch-clamp configuration on a target cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Use a rapid solution exchange system to apply drugs.
-
Baseline: Perfuse the cell with the external solution to establish a stable baseline current.
-
This compound Application: Apply this compound (e.g., 100 µM) for a prolonged duration (e.g., 5-10 seconds) to induce and measure the extent and kinetics of desensitization.
-
Washout: Perfuse with the external solution for a sufficient period (e.g., 60-120 seconds) to allow for complete recovery from desensitization.[2]
-
Modulator Application: Pre-incubate the cell with the PAM (e.g., 10 µM Concanavalin A or 100 µM BPAM344) for 2-5 minutes.
-
Co-application: While still in the presence of the PAM, co-apply this compound and the PAM.
-
Data Analysis: Measure the peak current and the steady-state current for both conditions (this compound alone and with the PAM). Calculate the desensitization ratio (Steady-State Current / Peak Current) to quantify the effect of the modulator.
Visualizations
Signaling Pathway of Kainate Receptor Desensitization and Modulation
Caption: Kainate receptor states and modulation by this compound and PAMs.
Experimental Workflow for Assessing Desensitization Control
Caption: Workflow for electrophysiological assessment of desensitization.
Troubleshooting Logic for Diminishing Signal
Caption: Troubleshooting flowchart for this compound signal loss.
References
- 1. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Structural insights into kainate receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Structure-Function Study of Positive Allosteric Modulators of Kainate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural basis for positive allosteric modulation of AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective modulation of desensitization at AMPA versus kainate receptors by cyclothiazide and concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is the mechanism of Cyclothiazide? [synapse.patsnap.com]
- 10. Allosteric interactions between cyclothiazide and AMPA/kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sobolevskylab.org [sobolevskylab.org]
- 12. docs.axolbio.com [docs.axolbio.com]
Best practices for preparing Iodo-Willardiine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for preparing and handling Iodo-Willardiine stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that functions as a selective agonist for specific kainate receptor subunits, with minimal effects on AMPA receptors.[1][2] It primarily activates kainate receptors that contain GluK1 (also known as GluR5) or GluK5 (also known as KA2) subunits.[1] Its action as an agonist at these ionotropic glutamate receptors leads to the opening of ion channels, permitting the influx of cations such as Na+ and Ca2+ into the neuron. This influx results in postsynaptic depolarization and excitatory neurotransmission.[3][4]
Q2: What are the different forms of this compound available?
This compound is commercially available in two common forms:
-
(S)-(-)-5-Iodowillardiine: The free base form of the compound.
-
(S)-5-Iodowillardiine hydrochloride: A hydrochloride salt which is more water-soluble than the free base.
The choice of form will primarily depend on the desired solvent for your stock solution.
Q3: How should solid this compound be stored?
Proper storage of solid this compound is crucial for maintaining its stability and integrity. The recommended storage conditions differ based on the form of the compound:
| Form | Storage Temperature | Conditions |
| (S)-(-)-5-Iodowillardiine (free base) | Room Temperature | Keep in a tightly sealed container, protected from light and moisture. |
| (S)-5-Iodowillardiine hydrochloride | +4°C | Store under desiccating conditions to prevent moisture absorption. |
Preparing this compound Stock Solutions
Experimental Protocol: Preparation of a 10 mM Stock Solution of (S)-(-)-5-Iodowillardiine in NaOH
This protocol details the steps to prepare a 10 mM stock solution of the free base form of this compound.
Materials:
-
(S)-(-)-5-Iodowillardiine (free base) (Molecular Weight: 325.06 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
Nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 325.06 g/mol = 3.25 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 3.25 mg of (S)-(-)-5-Iodowillardiine on an analytical balance.
-
-
Prepare the solvent:
-
To achieve a final concentration of 1.1 equivalents of NaOH for a 25 mM solution, a slightly basic solution is required. For a 10 mM solution, starting with a dilute NaOH solution is recommended. Prepare a 100 mM NaOH solution by diluting your 1 M stock.
-
-
Dissolve the this compound:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add a small volume of the 100 mM NaOH solution (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution. Gentle warming (to no more than 37°C) may be applied if the compound does not readily dissolve.
-
Once fully dissolved, add nuclease-free water to reach the final volume of 1 mL.
-
-
Storage:
-
It is highly recommended to prepare fresh solutions for each experiment.
-
If storage is necessary, aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for short to medium-term storage. For long-term storage, -80°C is preferable. Protect from light.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not fully dissolve in the NaOH solution. | Insufficient vortexing or sonication. | Continue to vortex or sonicate for a longer period. Gentle warming (up to 37°C) can also be applied. |
| Incorrect solvent concentration. | Ensure you are using the recommended concentration of NaOH. For the free base, a basic pH is required for solubilization. | |
| Precipitation occurs when diluting the stock solution in an aqueous buffer. | The pH of the final solution is too low, causing the compound to become less soluble. | Ensure the final pH of your experimental buffer is compatible with the solubility of this compound. It may be necessary to adjust the pH of the buffer or use a buffer with a higher pH. |
| The concentration of the compound in the final solution exceeds its solubility in the buffer. | Try diluting the stock solution further to a lower final concentration. | |
| Inconsistent experimental results. | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. Avoid multiple freeze-thaw cycles. Store aliquots appropriately at -20°C or -80°C and protect from light. |
| Inaccurate concentration of the stock solution. | Ensure accurate weighing of the compound and precise volume measurements during preparation. Use a calibrated analytical balance. |
Quantitative Data Summary
The following table summarizes the key quantitative data for preparing this compound stock solutions.
| Parameter | (S)-(-)-5-Iodowillardiine (Free Base) | (S)-5-Iodowillardiine hydrochloride |
| Molecular Weight | 325.06 g/mol | 361.52 g/mol |
| Recommended Solvent | 1.1 equivalents of NaOH | DMSO |
| Maximum Solubility | Soluble to 25 mM in 1.1 eq. NaOH | Soluble to 100 mM in DMSO |
| Solid Storage | Room Temperature | +4°C (desiccating conditions) |
| Solution Storage | Prepare fresh. If necessary, store aliquots at -20°C or -80°C, protected from light. | Prepare fresh. If necessary, store aliquots at -20°C or -80°C, protected from light. |
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
This compound Signaling Pathway
Caption: this compound acts as an agonist at postsynaptic kainate receptors.
References
Technical Support Center: Reducing Variability in Iodo-Willardiine Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iodo-Willardiine. Our goal is to help you achieve more consistent and reproducible experimental outcomes by addressing common sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound that acts as a selective agonist for specific subtypes of ionotropic glutamate receptors, particularly kainate receptors. It shows a preference for kainate receptor subunits GluK1 (formerly GluR5) and has limited effects on AMPA receptors. Its action leads to the opening of ion channels, resulting in cation influx and neuronal depolarization.
Q2: Why am I seeing significant variability in the response to this compound between experiments?
A2: Variability in this compound experiments can arise from several factors:
-
Receptor Subunit Composition: The specific combination of kainate receptor subunits expressed in your experimental system (e.g., cultured cells, neurons) can significantly influence the potency and kinetics of the this compound response. Heteromeric receptors may respond differently than homomeric ones.
-
Receptor Desensitization: Kainate receptors, including those activated by this compound, are known to undergo desensitization, a process where the receptor becomes less responsive to the agonist after an initial activation. The rate and extent of desensitization can vary between cell types and recording conditions, leading to inconsistent results.
-
Ligand Preparation and Stability: Improperly prepared or stored this compound solutions can lead to degradation or inaccurate concentrations, causing variable responses. It is crucial to follow proper solubilization and storage protocols.
-
Cell Health and Culture Conditions: The physiological state of your cells can impact receptor expression and function. Factors such as cell passage number, confluency, and media composition can all contribute to experimental variability.
Q3: How should I prepare and store this compound solutions?
A3: For consistent results, it is recommended to prepare fresh solutions of this compound for each experiment. If a stock solution is necessary, dissolve this compound in a suitable solvent (e.g., DMSO for a high concentration stock) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light. Before use, thaw the aliquot completely and vortex thoroughly.
Q4: My cells show a strong initial response to this compound, but the signal quickly fades. What is happening?
A4: This phenomenon is likely due to receptor desensitization. Kainate receptors rapidly desensitize in the continued presence of an agonist. To investigate this, you can perform experiments with brief applications of this compound or use techniques that allow for rapid solution exchange. The rate of recovery from desensitization can also be studied by applying paired pulses of the agonist.
Q5: Can I use this compound to study AMPA receptors?
A5: this compound is generally considered a selective agonist for kainate receptors with only limited effects at AMPA receptors. If your goal is to study AMPA receptors, using a more specific AMPA receptor agonist like AMPA or (S)-5-Fluorowillardiine would be more appropriate.
Troubleshooting Guides
Issue 1: Low or No Signal/Response
| Potential Cause | Troubleshooting Steps |
| Incorrect Ligand Concentration | Verify the concentration of your this compound stock and working solutions. Perform a concentration-response curve to determine the optimal concentration for your experimental system. |
| Poor Cell Health or Low Receptor Expression | Ensure cells are healthy and not over-confluent. Verify the expression of GluK1/GluK5 subunits in your cell line or primary culture using techniques like qPCR or Western blotting. |
| Rapid Receptor Desensitization | Use a rapid perfusion system to apply this compound for very short durations (milliseconds) to capture the peak response before significant desensitization occurs. |
| Degraded this compound | Prepare a fresh solution of this compound from a new stock. |
| Voltage-Clamp Issues (Electrophysiology) | Check your seal resistance and series resistance. Ensure your recording solutions are correctly prepared and the holding potential is appropriate for recording kainate receptor currents. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Ligand Application | For manual application, ensure the volume and speed of application are consistent. For automated systems, check for blockages or bubbles in the perfusion lines. |
| Fluctuations in Cell Health/Receptor Expression | Standardize your cell culture procedures, including seeding density, passage number, and time in culture. |
| Variable Receptor Desensitization | Allow for a sufficient washout period between agonist applications to ensure full recovery from desensitization. This may need to be determined empirically for your system. |
| Temperature Fluctuations | Maintain a constant temperature throughout the experiment, as temperature can affect receptor kinetics and enzyme activity. |
| Inconsistent Data Acquisition Parameters | Ensure that sampling rates, filter settings, and other acquisition parameters are identical across all experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design and data interpretation.
Table 1: EC50 Values of Willardiine Derivatives on AMPA/Kainate Receptors
| Compound | Receptor/Preparation | EC50 (µM) | Reference |
| (S)-5-Iodowillardiine | AMPA/Kainate Receptors (Hippocampal Neurons) | 19.2 ± 1.92 | |
| (S)-Willardiine | AMPA/Kainate Receptors (Hippocampal Neurons) | 44.8 ± 15.0 | |
| (S)-5-Fluorowillardiine | AMPA/Kainate Receptors (Hippocampal Neurons) | 1.47 ± 0.39 | |
| (S)-5-Bromowillardiine | AMPA/Kainate Receptors (Hippocampal Neurons) | 8.82 ± 1.29 | |
| AMPA | AMPA/Kainate Receptors (Hippocampal Neurons) | 11 |
Table 2: Binding Affinities (Kd) of Ligands for Kainate Receptors
| Ligand | Receptor Subunit | Kd (nM) | Reference |
| [³H]Kainate | GluK1 | ~100-200 | |
| [³H]Kainate | GluK2 | ~20-50 | |
| [³H]UBP310 (Antagonist) | GluK1 | 21 ± 7 | |
| [³H]UBP310 (Antagonist) | GluK3 | 650 ± 190 |
Experimental Protocols
Detailed Protocol 1: Calcium Imaging of this compound-Induced Responses in Cultured Neurons
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using the fluorescent indicator Fluo-4 AM.
Materials:
-
Cultured neurons on glass coverslips
-
Fluo-4 AM (5 mM stock in DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
Ionophore (e.g., Ionomycin or A23187) as a positive control
-
Fluorescence microscope with appropriate filters for Fluo-4 (Excitation/Emission: ~494/516 nm)
Procedure:
-
Prepare Loading Buffer:
-
For a final Fluo-4 AM concentration of 2-5 µM, dilute the stock solution in HBSS.
-
To aid in dye dispersion, pre-mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer. The final Pluronic F-127 concentration should be approximately 0.02-0.04%.
-
Prepare enough loading buffer to cover the cells on the coverslip.
-
-
Cell Loading:
-
Remove the culture medium from the coverslips and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading buffer to the cells.
-
Incubate at room temperature (20-25°C) for 30-45 minutes, protected from light.
-
-
De-esterification:
-
Remove the loading buffer and wash the cells twice with warm HBSS.
-
Incubate the cells in fresh HBSS for 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Acquire a baseline fluorescence signal.
-
Apply this compound at the desired concentration through the perfusion system.
-
Record the change in fluorescence intensity over time.
-
At the end of the experiment, apply an ionophore to elicit a maximal calcium response for data normalization.
-
-
Data Analysis:
-
Measure the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence during this compound application.
-
Express the response as a ratio (ΔF/F₀).
-
Detailed Protocol 2: Whole-Cell Voltage-Clamp Recording of this compound-Evoked Currents
This protocol outlines the steps for recording this compound-activated currents from HEK293 cells transiently expressing kainate receptors.
Materials:
-
HEK293 cells transfected with GluK1 or other kainate receptor subunits
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
This compound
Procedure:
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Filter the internal solution before filling the pipette.
-
-
Cell Preparation:
-
Plate transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Establishing a Whole-Cell Recording:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the cell at a negative potential (e.g., -60 mV).
-
-
Recording this compound-Evoked Currents:
-
Allow the cell to stabilize for a few minutes after establishing the whole-cell configuration.
-
Apply this compound using a rapid perfusion system positioned close to the cell.
-
Record the inward current evoked by the agonist application.
-
Wash out the agonist with the external solution and allow the current to return to baseline before the next application.
-
-
Data Analysis:
-
Measure the peak amplitude of the this compound-evoked current.
-
Analyze the kinetics of the current, including activation and desensitization rates.
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway via kainate receptors.
Experimental Workflow: Calcium Imaging
Caption: Workflow for a typical calcium imaging experiment.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common experimental issues.
Technical Support Center: Calibrating Iodo-Willardiine Delivery in Microfluidic Devices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Iodo-Willardiine in microfluidic devices. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
(S)-5-Iodowillardiine is a potent and selective agonist for kainate receptors, a type of ionotropic glutamate receptor. It demonstrates high affinity for kainate receptor subunits like GluK1 (GluR5) and has significantly lower affinity for AMPA receptors. This selectivity makes it a valuable tool for studying the specific roles of kainate receptors in neuronal signaling and disease.
2. What are the solubility characteristics of this compound?
The solubility of this compound depends on the specific form and the solvent used.
| Form | Solvent | Solubility |
| (S)-5-Iodowillardiine (Free Base) | 1.1 eq. NaOH | Up to 25 mM |
| (S)-5-Iodowillardiine hydrochloride | DMSO | Up to 100 mM |
For most cell-based assays in microfluidic devices, it is recommended to first prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the physiological buffer or cell culture medium.
3. What are typical working concentrations for this compound in cell culture experiments?
The optimal concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific biological question being investigated. However, published studies provide a starting point for concentration ranges:
| Application | Concentration Range | Reference |
| Kainate Receptor Activation | EC50 values can range from the low micromolar to tens of micromolar depending on the specific receptor subunit composition. | |
| In vitro neuronal stimulation | 1 µM to 100 µM |
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
4. How stable are this compound solutions?
While halogenated willardiine analogs are generally more stable than the parent compound, willardiine, the long-term stability of this compound in physiological buffers at 37°C has not been extensively documented. It is best practice to prepare fresh dilutions of this compound in your experimental buffer from a frozen stock solution for each experiment to ensure consistent activity. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.
Troubleshooting Guide
This guide addresses specific issues that may arise when delivering this compound in microfluidic devices.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the microfluidic channels | - Exceeding the solubility limit in the physiological buffer. - Interaction with components of the cell culture medium. - Temperature fluctuations. | - Prepare a fresh dilution of this compound in pre-warmed buffer immediately before the experiment. - Perform a solubility test of this compound in your specific cell culture medium at the experimental temperature. - Consider using a lower concentration of this compound or adding a small percentage of a co-solvent like DMSO (ensure the final concentration is not toxic to your cells). - Filter the this compound solution through a 0.22 µm syringe filter before introducing it into the microfluidic device. |
| Inconsistent or no cellular response to this compound | - Incorrect concentration at the cell location: This could be due to absorption of the compound into the PDMS device, inaccurate pump flow rates, or issues with the gradient generation. - Degradation of this compound: The compound may not be stable under your experimental conditions. - Low receptor expression: The cells may not express a sufficient level of the target kainate receptors. | - Calibrate the delivery: Use a fluorescent dye with similar properties to this compound to visualize and quantify the concentration profile within the device. (See Experimental Protocols section). - Account for PDMS absorption: Pre-incubate the microfluidic device with a solution of this compound at the working concentration to saturate the PDMS before introducing the cells. Alternatively, consider surface coatings for the PDMS channels to reduce absorption. - Prepare fresh solutions: Always use freshly prepared this compound solutions for your experiments. - Verify receptor expression: Confirm the expression of GluK1 or other target kainate receptor subunits in your cell line using techniques like immunocytochemistry or qPCR. |
| Air bubbles in the microfluidic channels | - Improper priming of the device. - Leaks in the tubing connections. - Degassing of solutions at 37°C. | - Thoroughly degas all solutions before use. - Prime the microfluidic device carefully to ensure all channels are filled with liquid and no air is trapped. - Check all tubing connections for a secure fit. |
| Clogging of microfluidic channels | - Cell debris. - Precipitation of this compound or other media components. | - Filter all solutions before introducing them into the device. - Ensure a healthy, single-cell suspension before loading cells into the device. - If precipitation is suspected, refer to the troubleshooting point on precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in Physiological Buffer
This protocol describes the preparation of a 100 µM this compound working solution in a standard physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
Materials:
-
(S)-5-Iodowillardiine hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Physiological buffer (e.g., HBSS), sterile and pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM stock solution in DMSO:
-
Weigh out a precise amount of (S)-5-Iodowillardiine hydrochloride.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare the 100 µM working solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
In a sterile microcentrifuge tube, add 990 µL of pre-warmed physiological buffer.
-
Add 10 µL of the 10 mM this compound stock solution to the buffer.
-
Gently vortex the solution to ensure thorough mixing. The final DMSO concentration will be 1%.
-
Use this working solution immediately for your experiment.
-
Note: The final DMSO concentration should be tested for its effect on cell viability and function in your specific cell type. If 1% DMSO is found to be toxic, the concentration of the stock solution can be increased to reduce the final DMSO percentage in the working solution.
Protocol 2: Calibration of this compound Delivery using a Fluorescent Tracer
This protocol outlines a method to calibrate and verify the concentration of a delivered compound within a microfluidic device using a fluorescent tracer as a proxy for this compound.
Principle:
A fluorescent dye with similar molecular weight and hydrophobicity to this compound is introduced into the microfluidic device under the same flow conditions. The fluorescence intensity within the cell culture chamber is measured and correlated to a standard curve of known dye concentrations. This provides an estimate of the actual concentration of this compound that the cells are exposed to.
Materials:
-
Microfluidic device
-
Syringe pumps
-
Fluorescent microscope with appropriate filter sets
-
Image analysis software (e.g., ImageJ)
-
Fluorescent dye (e.g., Rhodamine B or a custom-selected dye with properties similar to this compound)
-
Physiological buffer
Procedure:
-
Prepare a series of standard solutions of the fluorescent dye in the physiological buffer (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Generate a standard curve:
-
Introduce each standard solution into a simple, straight channel of the microfluidic device (or a well of a microplate).
-
Acquire fluorescence images of each concentration using consistent imaging parameters (exposure time, gain, etc.).
-
Measure the mean fluorescence intensity for each concentration using image analysis software.
-
Plot the mean fluorescence intensity versus the dye concentration to generate a standard curve.
-
-
Calibrate the delivery in the experimental device:
-
Prepare a solution of the fluorescent dye at the same concentration as your intended this compound working solution (e.g., 100 µM).
-
Introduce this solution into your experimental microfluidic device using the same flow rates and conditions as your planned experiment.
-
Acquire fluorescence images of the cell culture chamber once the flow has stabilized.
-
Measure the mean fluorescence intensity within the cell culture chamber.
-
-
Determine the effective concentration:
-
Using the standard curve generated in step 2, determine the concentration of the fluorescent dye corresponding to the measured fluorescence intensity in the cell culture chamber. This provides an estimate of the effective concentration of this compound that will be delivered to the cells.
-
Protocol 3: Functional Validation of this compound Delivery using a Calcium Imaging Assay
This protocol describes a cell-based assay to functionally validate the delivery and activity of this compound by measuring intracellular calcium influx, a downstream effect of kainate receptor activation.
Materials:
-
Cells expressing kainate receptors cultured in the microfluidic device
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
This compound working solution
-
Control buffer
-
Fluorescent microscope with a calcium imaging setup (e.g., time-lapse imaging capabilities)
Procedure:
-
Load cells with calcium indicator:
-
Prepare a loading solution of the calcium indicator dye in physiological buffer according to the manufacturer's instructions.
-
Introduce the loading solution into the cell culture chamber of the microfluidic device and incubate for the recommended time (e.g., 30-60 minutes at 37°C).
-
Wash the cells with fresh physiological buffer to remove excess dye.
-
-
Establish a baseline:
-
Perfuse the cells with the control buffer at the desired flow rate.
-
Acquire baseline fluorescence images of the cells at regular intervals (e.g., every 5-10 seconds) for a few minutes.
-
-
Stimulate with this compound:
-
Switch the perfusion from the control buffer to the this compound working solution at the same flow rate.
-
Continue to acquire fluorescence images at the same time interval to monitor changes in intracellular calcium levels. An increase in fluorescence intensity indicates receptor activation.
-
-
Data Analysis:
-
For each cell or region of interest, calculate the change in fluorescence intensity over time (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
A significant increase in ΔF/F₀ upon application of this compound confirms the successful delivery and functional activity of the compound.
-
Visualizations
Caption: Experimental workflow for calibrating and validating this compound delivery.
Caption: Troubleshooting flowchart for inconsistent cellular responses.
Caption: Simplified signaling pathway of this compound-mediated kainate receptor activation.
Validation & Comparative
A Comparative Analysis of Iodo-Willardiine and Kainic Acid as Agonists for the GluK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of two key agonists, (S)-5-Iodo-Willardiine and kainic acid, at the human GluK1 kainate receptor. The information presented is collated from experimental data to assist researchers in selecting the appropriate tool compound for their studies of GluK1 function and for the development of novel therapeutics targeting this receptor.
Introduction to GluK1 Receptors
Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that play a crucial role in regulating synaptic transmission and neuronal excitability. The GluK1 subunit (previously known as GluR5) is a key component of KARs and can form both homomeric and heteromeric receptor complexes. Dysregulation of GluK1-containing receptors has been implicated in various neurological and psychiatric disorders, including epilepsy, pain, and depression, making them an important target for drug discovery.
Quantitative Comparison of Agonist Performance
The following table summarizes the key pharmacological parameters of (S)-5-Iodo-Willardiine and kainic acid at homomeric GluK1 receptors.
| Parameter | (S)-5-Iodo-Willardiine | Kainic Acid | References |
| Binding Affinity (Ki) | 0.24 nM (for hGluK1) | ~50-100 nM (for low-affinity KAR subunits including GluK1) | |
| Efficacy (EC50) | High Potency (nM range suggested) | ~100-200 µM (for glutamate at homomeric GluK1); Kainate is a partial agonist | |
| Selectivity | High selectivity for GluK1-containing receptors over AMPA and GluK2 receptors. | Non-selective, activates multiple kainate and AMPA receptor subtypes. |
Key Performance Differences
(S)-5-Iodo-Willardiine is a highly potent and selective agonist for GluK1-containing kainate receptors. Its high binding affinity, in the low nanomolar range, and significant selectivity make it an invaluable tool for isolating and studying the function of GluK1-containing receptors in complex biological systems.
Kainic acid , the namesake agonist for this receptor class, exhibits a lower affinity for GluK1 compared to Iodo-Willardiine and is considered a non-selective agonist, activating a broader range of kainate and AMPA receptor subtypes. It acts as a partial agonist at GluK1 receptors.
Signaling Pathways of the GluK1 Receptor
The GluK1 receptor exhibits a dual signaling capability. Upon agonist binding, it primarily functions as a ligand-gated ion channel, allowing the influx of cations and leading to neuronal depolarization. In addition to this canonical ionotropic pathway, GluK1 can also activate a non-canonical metabotropic signaling pathway through its interaction with Gαo proteins. This dual signaling capacity allows GluK1 to modulate neuronal function over different timescales.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the GluK1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human GluK1 receptor.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand that binds to GluK1 (e.g., [³H]kainate) and varying concentrations of the unlabeled test compound (this compound or kainic acid).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology on cells expressing GluK1 is used to measure the functional activity (EC50) and kinetics of agonists.
Methodology:
-
Cell Culture: HEK293 cells are transiently or stably transfected with the cDNA encoding the human GluK1 receptor.
-
Recording: Whole-cell voltage-clamp recordings are performed on individual transfected cells.
-
Agonist Application: The agonist (this compound or kainic acid) is applied at various concentrations to the cell.
-
Data Acquisition: The resulting ion channel currents are recorded.
-
Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the agonist concentration. The EC50 value, the concentration of agonist that elicits a half-maximal response, is then determined by fitting the data to a sigmoidal function.
Calcium Imaging Functional Assay
This high-throughput assay measures the increase in intracellular calcium concentration following GluK1 receptor activation.
Methodology:
-
Cell Preparation: HEK293 cells expressing the GluK1 receptor are plated in a multi-well format.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test agonist is added to the wells at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: Concentration-response curves are constructed to determine the EC50 of the agonist.
Conclusion
(S)-5-Iodo-Willardiine and kainic acid are both valuable agonists for studying GluK1 receptors, but they possess distinct pharmacological profiles. This compound's high potency and selectivity make it the superior choice for studies requiring specific activation of GluK1-containing receptors. Kainic acid, while less potent and non-selective, remains a useful tool for general studies of kainate receptor function and for historical comparison. The choice between these two agonists will ultimately depend on the specific experimental goals and the desired level of receptor subtype selectivity.
Iodo-Willardiine vs. AMPA: A Comparative Guide to their Effects on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Iodo-Willardiine and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) on synaptic transmission. While both are excitatory amino acid receptor agonists, their distinct receptor preferences and resulting physiological effects are critical for experimental design and interpretation in neuroscience research. This document summarizes key experimental data, details relevant methodologies, and visualizes the pertinent signaling pathways.
Executive Summary
This compound and AMPA both act as agonists at ionotropic glutamate receptors, but their selectivity profiles are markedly different. AMPA is a potent and specific agonist for the AMPA receptor, the primary mediator of fast excitatory synaptic transmission in the central nervous system. In contrast, (S)-5-Iodowillardiine is a highly selective and potent agonist for a subset of kainate receptors, particularly those containing the GluK1 (formerly GluR5) subunit, with only limited effects at AMPA receptors. This fundamental difference in receptor preference dictates their distinct effects on synaptic currents, receptor desensitization, and overall neuronal excitability.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and AMPA based on electrophysiological studies.
| Parameter | (S)-5-Iodowillardiine | (R,S)-AMPA | Reference |
| Primary Receptor Target | Kainate Receptors (GluK1/GluR5 subunit) | AMPA Receptors | |
| EC50 at AMPA-preferring receptors (Hippocampal Neurons) | > Willardiine (EC50 = 45 µM) | 11 µM | |
| Potency at AMPA-preferring receptors (Hippocampal Neurons) | Lower than AMPA | Higher than this compound | |
| Deactivation Kinetics (τ_off) at AMPA-preferring receptors (Hippocampal Neurons) | 188 msec (rapid) | Slower deactivation compared to some willardiines |
Note: The EC50 value for this compound at AMPA-preferring receptors is not explicitly stated in the primary reference but is part of a potency sequence where it is less potent than AMPA.
| Parameter | (S)-5-Iodowillardiine | AMPA | Reference |
| Receptor Desensitization at AMPA/Kainate Receptors | Weakly desensitizing agonist | Induces rapid and profound desensitization | |
| Equilibrium Response at Saturating Doses | Large, similar in amplitude to kainate | Smaller than this compound due to strong desensitization |
Experimental Protocols
The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology experiments conducted on cultured hippocampal neurons or in brain slices. Below is a detailed methodology representative of these key experiments.
Whole-Cell Patch-Clamp Recording in Hippocampal Neurons
1. Preparation of Hippocampal Slices:
-
Rodents (e.g., P7 rat pups) are anesthetized and decapitated, following approved animal care guidelines.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) slicing solution.
-
Slicing aCSF composition (in mM): Sucrose 210, KCl 2.5, NaH2PO4 1.25, NaHCO3 26, MgCl2 7, CaCl2 0.5, Glucose 10.
-
Coronal or sagittal slices (300-400 µm thick) containing the hippocampus are prepared using a vibratome.
-
Slices are transferred to an incubation chamber containing standard aCSF and allowed to recover for at least 1 hour at 32-34°C, followed by storage at room temperature.
-
Standard aCSF composition (in mM): NaCl 124, KCl 2.5, NaH2PO4 1.25, NaHCO3 26, MgSO4 2, CaCl2 2, Glucose 10.
2. Electrophysiological Recording:
-
Slices are transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated standard aCSF at room temperature or a more physiological temperature (32-34°C).
-
Neurons in the CA1 or dentate gyrus region of the hippocampus are visualized using differential interference contrast (DIC) optics.
-
Patch pipettes (3-7 MΩ resistance) are pulled from borosilicate glass capillaries.
-
Intracellular solution composition (in mM): K-gluconate 130, KCl 10, HEPES 10, EGTA 0.5, Mg-ATP 4, Na-GTP 0.4, Phosphocreatine 10. pH adjusted to 7.2-7.3 with KOH.
-
Whole-cell configuration is achieved by forming a giga-ohm seal between the pipette tip and the neuronal membrane and then applying gentle suction to rupture the membrane patch.
-
Recordings are made using a patch-clamp amplifier. Data is filtered, digitized, and acquired using appropriate software.
3. Drug Application:
-
AMPA, (S)-5-Iodowillardiine, and other pharmacological agents are dissolved in the external aCSF solution to their final concentrations.
-
Agonists are applied to the recorded neuron via a multi-barrel perfusion system positioned close to the cell, allowing for rapid solution exchange. This is critical for studying the kinetics of receptor activation and desensitization.
-
To isolate AMPA receptor-mediated currents, antagonists for NMDA receptors (e.g., APV) and GABA-A receptors (e.g., picrotoxin) are typically included in the perfusion solution.
4. Data Analysis:
-
Excitatory postsynaptic currents (EPSCs) are analyzed for their amplitude, 10-90% rise time, and decay time constant (often fitted with a single or double exponential function).
-
For desensitization protocols, a long application of the agonist is used, and the extent of desensitization is calculated as the percentage reduction from the peak current to the steady-state current. The rate of entry into desensitization is determined by fitting the decay of the current during agonist application with an exponential function.
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
Activation of AMPA receptors by agonists like AMPA leads to the influx of Na+ ions, causing membrane depolarization. Beyond this primary ionotropic function, AMPA receptors can also engage in metabotropic signaling, such as the activation of the Lyn-MAPK pathway, which is independent of ion flux. The specific downstream signaling effects of this compound binding to AMPA receptors have not been extensively characterized.
AMPA Receptor Signaling Cascade
Kainate Receptor Signaling Pathway (Primary target of this compound)
(S)-5-Iodowillardiine preferentially activates kainate receptors. Similar to AMPA receptors, kainate receptors are ionotropic, primarily conducting Na+ ions to cause depolarization. However, their kinetics and modulation are distinct, leading to different effects on synaptic transmission and plasticity.
This compound and Kainate Receptor Signaling
Experimental Workflow for Agonist Comparison
The following diagram illustrates a typical workflow for comparing the effects of this compound and AMPA on synaptic currents using patch-clamp electrophysiology.
Workflow for Agonist Comparison
Conclusion
The primary distinction between this compound and AMPA lies in their receptor selectivity. AMPA is the canonical agonist for AMPA receptors, inducing rapid, strongly desensitizing currents that are fundamental to fast excitatory neurotransmission. In contrast, (S)-5-Iodowillardiine is a selective agonist for kainate receptors, particularly the GluK1 subunit, and exhibits only weak activity at AMPA receptors, where it acts as a weakly desensitizing agonist. This makes this compound a valuable pharmacological tool for isolating and studying the function of kainate receptors in synaptic transmission and plasticity, while AMPA remains the tool of choice for investigating the properties of AMPA receptor-mediated signaling. Researchers and drug development professionals should carefully consider these distinct profiles when designing experiments and interpreting data related to excitatory neurotransmission.
Efficacy of Iodo-Willardiine and Other AMPA Receptor Antagonists in Animal Seizure Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant efficacy of Iodo-Willardiine and other prominent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists in various preclinical animal seizure models. The data presented is intended to aid researchers in evaluating the potential of these compounds in the development of novel anti-epileptic drugs.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive synchronous neuronal firing. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action at AMPA receptors is crucial for fast excitatory synaptic transmission. Consequently, antagonists of the AMPA receptor are a promising class of anticonvulsant drugs. This guide focuses on the comparative efficacy of this compound and other well-characterized AMPA receptor antagonists, including Perampanel, NBQX (Talampanel), and GYKI 52466, in widely used animal models of epilepsy.
While this compound is known to interact with AMPA receptors, it is primarily characterized as a selective agonist for the kainate receptor, with only limited antagonist effects at the AMPA receptor.[1][2][3] Extensive literature review did not yield specific quantitative data (e.g., ED50 values) for the anticonvulsant efficacy of this compound in the maximal electroshock (MES), pentylenetetrazole (PTZ), or kindling seizure models. The available information focuses on its utility in characterizing kainate receptor subtypes rather than its potential as a primary anticonvulsant acting through AMPA receptor antagonism.[1][4][5]
In contrast, significant quantitative data exists for other AMPA receptor antagonists, which are presented below for comparative analysis.
Comparative Efficacy of AMPA Receptor Antagonists
The following tables summarize the median effective dose (ED50) of various AMPA receptor antagonists in protecting against seizures in different animal models. The ED50 represents the dose of a drug that is effective in 50% of the tested population.
| Compound | Animal Model | Seizure Type | ED50 (mg/kg) | Citation(s) |
| Perampanel | Mouse | Maximal Electroshock (MES) | 1.6 | [1] |
| Mouse | Pentylenetetrazole (PTZ) | 0.94 | [1] | |
| NBQX (Talampanel) | Rat | Amygdala Kindling | >10 (alone) | [2] |
| GYKI 52466 | Rat | Amygdala Kindling | 10-20 | [6] |
Table 1: Efficacy of AMPA Receptor Antagonists in Animal Seizure Models. Lower ED50 values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical assay to identify compounds with potential therapeutic efficacy against generalized tonic-clonic seizures.[7]
-
Animals: Male CF-1 mice or Sprague-Dawley rats.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animal.
-
The corneal electrodes are placed on the eyes.
-
A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
The test compound or vehicle is administered at a specified time before the electrical stimulus.
-
-
Endpoint: Abolition of the tonic hindlimb extension phase of the seizure.
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is used to induce clonic seizures and is considered a model for myoclonic and absence seizures.[1][3]
-
Animals: Male Wistar or Sprague-Dawley rats, or various mouse strains.
-
Reagent: Pentylenetetrazole (PTZ) dissolved in saline.
-
Procedure:
-
The test compound or vehicle is administered at a specified time before PTZ injection.
-
PTZ is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose known to induce seizures (e.g., 30-85 mg/kg depending on the species and strain).
-
The animal is placed in an observation chamber.
-
Seizure activity is observed and scored for a set period (e.g., 30 minutes) using a standardized scale (e.g., Racine scale).
-
-
Endpoint: Prevention or reduction in the severity and duration of clonic seizures.
Amygdala Kindling Model
The kindling model is a model of temporal lobe epilepsy, which is characterized by focal seizures that can progress to generalized seizures.[8][9]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Surgery: A stimulating electrode is surgically implanted into the basolateral amygdala.
-
Kindling: After a recovery period, a sub-threshold electrical stimulus is delivered to the amygdala daily or twice daily.
-
Seizure Development: With repeated stimulation, the afterdischarge duration and the behavioral seizure severity progressively increase, eventually leading to a fully kindled state where the animal consistently exhibits generalized seizures (e.g., Racine stage 5).
-
Drug Testing: Once fully kindled, the test compound or vehicle is administered before electrical stimulation, and the effect on seizure threshold, seizure duration, and seizure severity is measured.
-
-
Endpoint: Elevation of the afterdischarge threshold, and reduction in seizure duration and severity.
AMPA Receptor Signaling Pathway in Epilepsy
The following diagram illustrates the signaling pathway of the AMPA receptor at an excitatory synapse and its role in seizure activity. Glutamate released from the presynaptic terminal binds to AMPA receptors on the postsynaptic membrane, leading to an influx of sodium ions and depolarization. In epilepsy, excessive glutamate release and subsequent AMPA receptor activation contribute to neuronal hyperexcitability and seizure generation. Downstream signaling cascades involving molecules like CaMKII and CREB are also implicated in the long-term changes associated with epilepsy.[10][11][12] AMPA receptor antagonists block this pathway, thereby reducing neuronal excitability and suppressing seizures.
Conclusion
AMPA receptor antagonists have demonstrated broad-spectrum anticonvulsant activity in a variety of preclinical seizure models. Compounds like Perampanel, NBQX, and GYKI 52466 have shown efficacy in models of both generalized and focal seizures. While this compound is a valuable tool for studying kainate receptors, the current body of evidence does not support a primary role for it as a potent AMPA receptor antagonist for the treatment of epilepsy, as reflected by the lack of quantitative efficacy data in standard anticonvulsant screening models. Further research is warranted to explore the potential of novel, selective AMPA receptor antagonists in providing better therapeutic options for patients with epilepsy.
References
- 1. 5-Iodowillardiine [medbox.iiab.me]
- 2. rndsystems.com [rndsystems.com]
- 3. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]
- 4. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. AMPA receptor antagonists as potential anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. List of AMPA receptor antagonists - Drugs.com [drugs.com]
- 10. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of iGluR5 kainate receptors inhibits neurogenic dural vasodilatation in an animal model of trigeminovascular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Iodo-Willardiine: A Potent and Selective Agonist for GluK5-Containing Kainate Receptors
A comprehensive analysis of Iodo-Willardiine's selectivity for the GluK5 kainate receptor subunit over the GluK2 subunit, supported by experimental data and detailed protocols for validation.
For researchers in neuroscience and drug development, the identification of selective ligands for specific receptor subtypes is paramount for dissecting complex signaling pathways and for the rational design of novel therapeutics. (S)-5-Iodowillardiine, a derivative of the natural product willardiine, has emerged as a valuable pharmacological tool due to its notable selectivity for kainate receptors containing the GluK1 and GluK5 (also known as KA2) subunits, while exhibiting significantly lower to no activity at receptors composed of the GluK2 (or GluR6) subunit.[1][2] This guide provides a detailed comparison of this compound's activity at GluK5 versus GluK2, presenting key experimental data and methodologies for its validation.
Unveiling the Selectivity Profile of this compound
One key study demonstrated that (S)-(-)-5-Iodowillardiine exhibits a high affinity for the human GluK1 (hGluR5) receptor with a Ki value of 0.24 nM.[3] Crucially, this study also reported a 600-4000-fold selectivity for hGluK1 over the homomeric human GluK2 (hGluR6) receptor.[3] This substantial difference in affinity underscores the molecular basis for this compound's selectivity. Functional studies have corroborated these findings, showing that this compound activates kainate receptors containing GluK1 or GluK5 subunits, but not homomeric GluK2 subunits.[1][2]
| Compound | Receptor Subunit | Binding Affinity (Ki) | Selectivity over GluK2 |
| (S)-(-)-5-Iodowillardiine | Human GluK1 (hGluR5) | 0.24 nM[3] | 600-4000 fold[3] |
| (S)-(-)-5-Iodowillardiine | Human GluK2 (hGluR6) | No significant activity reported[1][2][3] | - |
| (S)-(-)-5-Iodowillardiine | GluK5-containing | Active agonist[1][2] | High (inferred) |
Table 1: Comparative Activity of (S)-(-)-5-Iodowillardiine at Kainate Receptor Subunits.
Experimental Validation of Selectivity
The selectivity of this compound for GluK5 over GluK2 can be experimentally validated using a combination of radioligand binding assays and electrophysiological recordings. These techniques allow for the quantitative assessment of binding affinity and functional potency, respectively.
Signaling Pathway for Kainate Receptor Activation
Kainate receptors are ionotropic glutamate receptors that, upon agonist binding, undergo a conformational change leading to the opening of an integral ion channel. This allows for the influx of cations such as Na+ and Ca2+, resulting in neuronal depolarization and subsequent downstream signaling events. The selectivity of an agonist like this compound for a specific subunit composition (e.g., GluK5-containing receptors) determines which neuronal populations and circuits are preferentially activated.
Caption: Agonist binding to a GluK5-containing kainate receptor.
Experimental Workflow for Determining Selectivity
A typical workflow to determine the selectivity of a compound like this compound involves expressing the target receptor subunits (GluK5 and GluK2) in a heterologous system, followed by binding and functional assays.
Caption: Workflow for assessing compound selectivity.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for GluK5 and GluK2 receptors expressed in a cell line.
1. Membrane Preparation:
-
Culture HEK293 cells and transfect them with plasmids encoding either human GluK5 or GluK2 subunits.
-
After 48 hours, harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-kainate, typically at a concentration close to its Kd).
-
50 µL of varying concentrations of unlabeled this compound (competitor).
-
100 µL of the prepared cell membrane suspension (containing either GluK5 or GluK2).
-
-
For determining non-specific binding, use a high concentration of a non-labeled standard ligand (e.g., 10 µM kainate) instead of this compound.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the functional potency (EC50) of this compound at GluK5 and GluK2 receptors.
1. Cell Preparation:
-
Culture HEK293 cells on glass coverslips and transfect them with plasmids encoding either human GluK5 (often co-transfected with GluK2 for functional surface expression) or GluK2 alone. Include a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Use the cells for recording 24-48 hours after transfection.
2. Recording Setup:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4).
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, and 2 ATP-Mg, pH 7.2).
3. Whole-Cell Recording:
-
Approach a fluorescently labeled cell with a patch pipette containing the internal solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
4. Drug Application and Data Acquisition:
-
Apply varying concentrations of this compound to the recorded cell using a rapid solution exchange system.
-
Record the inward currents elicited by the application of this compound.
-
Ensure a sufficient wash-out period between applications to allow for receptor recovery.
5. Data Analysis:
-
Measure the peak amplitude of the current response at each concentration of this compound.
-
Normalize the current responses to the maximum response obtained at a saturating concentration of the agonist.
-
Plot the normalized current against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that elicits 50% of the maximal response) and the Hill slope.
By employing these rigorous experimental approaches, researchers can independently verify and expand upon the known selectivity of this compound, furthering our understanding of kainate receptor pharmacology and its implications for neuroscience research.
References
A Comparative Guide to Iodo-Willardiine and Other AMPA/Kainate Receptor Agonists in Cross-Desensitization Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iodo-Willardiine and other key agonists of AMPA/kainate receptors, with a focus on their effects in cross-desensitization experiments. The information presented is supported by experimental data to assist researchers in selecting the appropriate agonist for their studies of glutamate receptor function and modulation.
Comparison of Agonist Potency and Desensitization
(S)-5-Iodowillardiine is a notable agonist for its relatively weak desensitizing effect on AMPA/kainate receptors compared to other willardiine derivatives and the endogenous agonist AMPA. Cross-desensitization experiments have confirmed that willardiine compounds act on the same receptors as AMPA and kainate.[1][2] These experiments reveal that the prior application of a desensitizing agonist can reduce the response to a subsequent agonist, providing insights into the receptor's conformational states and the agonist's binding properties.
The potency of these agonists, as determined by their half-maximal effective concentration (EC50), varies significantly. (S)-5-Fluorowillardiine is the most potent among the willardiine derivatives, being approximately seven times more potent than AMPA.[1][2] In contrast, (S)-5-Iodowillardiine shows lower potency.
| Agonist | EC50 (µM) |
| (S)-5-Fluorowillardiine | 1.5 |
| (R,S)-AMPA | 11 |
| (S)-5-Bromowillardiine | 8.82 |
| (S)-5-Iodowillardiine | 19.2 |
| (S)-Willardiine | 45 |
Table 1: Potency of various agonists at AMPA/kainate receptors in mouse embryonic hippocampal neurons.
The degree of desensitization induced by these agonists follows a distinct sequence, with (S)-5-Fluorowillardiine being the strongest desensitizing agent and (S)-5-Iodowillardiine being one of the weakest.[1][2]
Desensitization Sequence: (S)-5-Fluorowillardiine > (S)-Willardiine > (S)-5-Bromowillardiine > (S)-5-Iodowillardiine[2]
In cross-desensitization studies, the weakly desensitizing (S)-5-Iodowillardiine has been shown to block the rapidly desensitizing response evoked by the more potent desensitizing agents, (S)-Willardiine and (S)-5-Fluorowillardiine.[1][2] Conversely, the application of these stronger desensitizing agonists blocks the equilibrium response to (S)-5-Iodowillardiine.[1][2] This suggests that while they all bind to the same receptor, their effects on the receptor's conformational state and subsequent activity are markedly different.
Experimental Protocols
The following protocols are based on methodologies commonly used for studying AMPA/kainate receptor desensitization in cultured neurons.
Whole-Cell Patch-Clamp Recording from Hippocampal Neurons
This technique is employed to measure the ion currents passing through the AMPA/kainate receptors in response to agonist application.
Materials:
-
External Solution (aCSF): Containing (in mM): 150 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution: Containing (in mM): 120 CsF, 33 KOH, 2 MgCl2, 1 CaCl2, 10 HEPES, and 11 EGTA (pH adjusted to 7.4 with CsOH).
-
Agonist Stock Solutions: Prepared in deionized water and diluted in aCSF to the final desired concentration on the day of the experiment.
-
Cell Culture: Mouse embryonic hippocampal neurons cultured on coverslips.
Procedure:
-
Place a coverslip with cultured hippocampal neurons in a recording chamber continuously perfused with oxygenated aCSF.
-
Pull a borosilicate glass micropipette to a resistance of 3-7 MΩ and fill it with the internal solution.
-
Establish a giga-ohm seal between the micropipette and the membrane of a neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV to -70 mV.
-
Use a rapid solution exchange system to apply agonists to the neuron.
Cross-Desensitization Protocol
This protocol is designed to assess how the desensitization induced by one agonist affects the response to a second agonist.
-
Obtain a stable whole-cell recording from a hippocampal neuron.
-
Establish a baseline response by applying a control agonist (e.g., a low concentration of AMPA) for a short duration (e.g., 100 ms) and record the peak current.
-
Wash the cell with aCSF until the current returns to baseline.
-
Apply the first agonist (the desensitizing agonist, e.g., (S)-5-Fluorowillardiine) at a saturating concentration for a prolonged period (e.g., 5-10 seconds) to induce desensitization.
-
During the continued application of the first agonist, co-apply the second agonist (e.g., (S)-5-Iodowillardiine) for a short duration (e.g., 100 ms).
-
Record the peak current response to the second agonist in the presence of the desensitizing agonist.
-
Thoroughly wash the cell with aCSF to allow for full recovery from desensitization before the next experimental run.
-
The degree of cross-desensitization is quantified by comparing the response to the second agonist in the presence and absence of the first agonist.
Visualizations
AMPA Receptor Signaling Pathway
Caption: Simplified signaling pathway of an AMPA receptor upon agonist binding.
Cross-Desensitization Experimental Workflow
Caption: Workflow for a cross-desensitization experiment using whole-cell patch-clamp.
References
A Comparative Analysis of Iodo-Willardiine and Other Willardiine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Iodo-Willardiine and other willardiine analogs, supported by experimental data. This analysis focuses on their differential activities as agonists and antagonists at AMPA and kainate receptors, crucial targets in neuroscience research and drug development.
Willardiine, a naturally occurring amino acid, and its synthetic analogs have become invaluable tools for probing the function of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] These receptors are fundamental to fast excitatory synaptic transmission in the central nervous system, and their dysfunction is implicated in numerous neurological disorders.[2] This guide offers a comparative analysis of key willardiine analogs, with a focus on this compound, to aid in the selection of appropriate compounds for specific research applications.
Performance Comparison of Willardiine Analogs
The pharmacological activity of willardiine analogs is primarily determined by the substituent at the 5-position of the uracil ring and modifications at the N3-position. Halogenation at the 5-position significantly influences the potency and selectivity of these compounds as agonists for AMPA and kainate receptors. N3-substitution, on the other hand, can convert these agonists into antagonists.[3][4]
(S)-5-Iodowillardiine is a notable analog that exhibits high selectivity as an agonist for GluK5-containing kainate receptors.[3][4] In contrast, (S)-5-Fluorowillardiine is a potent and selective agonist of AMPA receptors.[5][6] This differential selectivity makes them powerful tools for dissecting the distinct physiological roles of these two receptor subtypes. The table below summarizes the quantitative data for various willardiine analogs, highlighting their binding affinities and functional potencies at AMPA and kainate receptors.
| Compound | Receptor Target | Assay Type | Value | Units | Reference |
| (S)-Iodo-Willardiine | Kainate Receptor | Agonist Activity (EC50) | 19.2 | µM | [5] |
| (S)-Iodo-Willardiine | AMPA Receptor | Binding Affinity (IC50) | >100 | µM | [7] |
| (S)-5-Fluorowillardiine | AMPA Receptor | Agonist Activity (EC50) | 1.5 | µM | [8] |
| (S)-5-Fluorowillardiine | Kainate Receptor | Limited Effects | - | - | [6] |
| (S)-Willardiine | AMPA/Kainate Receptor | Agonist Activity (EC50) | 45 | µM | [8] |
| (S)-5-Bromowillardiine | AMPA/Kainate Receptor | Agonist Activity (EC50) | 8.82 | µM | [5] |
| (S)-5-Chlorowillardiine | AMPA/Kainate Receptor | Agonist Activity (EC50) | ~8.8 | µM | [8] |
| (S)-5-Nitrowillardiine | AMPA/Kainate Receptor | Agonist Activity (EC50) | ~4 | µM | [8] |
| UBP291 ((S)-5-Iodo-N3-(2-carboxyethyl)willardiine) | Kainate Receptor | Antagonist Activity (KD) | 9.83 | µM | [9] |
| UBP301 ((S)-5-Iodo-N3-(3-carboxypropyl)willardiine) | Kainate Receptor | Antagonist Activity (KD) | 5.94 | µM | [9] |
| UBP277 ((S)-N3-(2-carboxyethyl)willardiine) | AMPA Receptor | Antagonist Activity (IC50) | 23.8 | µM | [9] |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize willardiine analogs.
Radioligand Binding Assay for AMPA Receptors
This protocol is used to determine the binding affinity of willardiine analogs to AMPA receptors by measuring their ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Rat brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.
-
The final pellet is resuspended in 50 mM Tris-HCl containing 100 mM KSCN (to enhance specific binding) and stored at -80°C until use.[7]
2. Binding Assay:
-
The assay is performed in a final volume of 500 µL containing 50 µL of membrane preparation (approximately 100-200 µg of protein), 50 µL of (S)-[3H]AMPA (final concentration ~10 nM), and 50 µL of the test compound (willardiine analog) at various concentrations.[7]
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled AMPA receptor agonist (e.g., 1 mM L-glutamate).
-
The mixture is incubated at 4°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.3% polyethyleneimine.
-
The filters are washed three times with ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This technique is used to measure the functional activity (agonist or antagonist) of willardiine analogs on AMPA or kainate receptors expressed in cells.
1. Cell Preparation:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells stably expressing the receptor of interest are used.[10][11]
-
Cells are plated on glass coverslips and maintained in appropriate culture conditions.
2. Recording Setup:
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., artificial cerebrospinal fluid containing in mM: 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2).[2]
-
Patch pipettes (3-5 MΩ resistance) are filled with an internal solution (e.g., containing in mM: 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, pH 7.2).[2]
3. Recording Procedure:
-
A high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV or -70 mV.[10]
-
The willardiine analog is applied to the cell via a rapid solution exchange system.
-
The resulting current is recorded using an amplifier and appropriate data acquisition software.
4. Data Analysis:
-
For agonists, the peak current amplitude at different concentrations is measured to construct a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).
-
For antagonists, the ability of the compound to inhibit the current evoked by a known agonist is measured, and the IC50 or KD value is determined.
Signaling Pathways and Experimental Workflow
The activation of AMPA and kainate receptors by agonists like willardiine analogs leads to the opening of their associated ion channels, resulting in the influx of cations (primarily Na+ and Ca2+) and depolarization of the neuronal membrane. This is the fundamental mechanism of fast excitatory neurotransmission. The following diagrams illustrate the signaling pathway and a typical experimental workflow for characterizing these compounds.
Agonist-induced activation of AMPA/Kainate receptors.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-Cell Patch-Clamp Recording [bio-protocol.org]
A Comparative Guide: Iodo-Willardiine Derivatives Versus Selective AMPA Receptor Antagonists
For researchers and professionals in drug development, understanding the nuanced differences between various receptor modulators is paramount. This guide provides a detailed comparison of willardiine-based antagonists and other selective AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists, supported by experimental data and methodologies.
A critical initial clarification is the pharmacological profile of Iodo-Willardiine itself. Contrary to what its name might suggest in the context of this comparison, (S)-5-Iodowillardiine is not primarily an AMPA receptor antagonist. It is a potent and selective agonist for certain kainate receptor subunits, particularly those containing GluK1 (GluR5).[1][2] The parent compound, willardiine, is an agonist at AMPA receptors.[2][3][4] However, the willardiine chemical scaffold has been instrumental in developing a class of derivatives that do act as AMPA and kainate receptor antagonists.[2][3][4] This guide will, therefore, focus on these willardiine-based antagonists in comparison to other established selective AMPA receptor antagonists.
AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[5][6][7] Their antagonists are broadly classified into two main categories:
-
Competitive Antagonists : These compounds, such as NBQX and CNQX, bind to the same glutamate binding site on the AMPA receptor, directly preventing agonist binding and channel activation.[7][8][9]
-
Non-competitive Antagonists : These antagonists, including perampanel and GYKI 52466, bind to an allosteric site on the receptor.[7][10] This binding induces a conformational change that prevents the channel from opening, even when an agonist is bound.[7][10]
Comparative Analysis of Antagonist Potency
The following tables summarize quantitative data from studies comparing the efficacy of willardiine-based antagonists with other selective AMPA receptor antagonists.
Table 1: Antagonist Potency at AMPA Receptors
| Compound | Type | Target | IC50 (μM) | Apparent KD (μM) | Reference |
| UBP277 | Competitive (Willardiine Derivative) | AMPA Receptor | 23.8 ± 3.9 | - | [2] |
| UBP291 | Competitive (this compound Derivative) | AMPA Receptor | ~12 | - | [2] |
| NBQX | Competitive | AMPA Receptor | 0.15 | - | |
| CNQX | Competitive | AMPA Receptor | - | - | [11][12][13] |
Note: Data for different compounds are often from separate studies with varying experimental conditions. Direct comparison should be made with caution.
Table 2: Selectivity Profile for Kainate Receptors
| Compound | Type | Kainate Receptor Antagonism (Apparent KD in μM) | Reference |
| UBP277 | Competitive (Willardiine Derivative) | 73.1 ± 4.5 | [2] |
| UBP291 | Competitive (this compound Derivative) | 9.83 ± 1.62 | [2] |
| UBP301 | Competitive (this compound Derivative) | 5.94 ± 0.63 | [2][14] |
| NBQX | Competitive | 4.8 (IC50) |
As the data indicates, modifications to the willardiine structure, particularly the addition of an iodo group at the 5-position in conjunction with other substitutions, can enhance antagonist activity at kainate receptors more significantly than at AMPA receptors, thereby altering the selectivity profile.[2]
Signaling Pathways and Experimental Workflows
To understand the context of these comparisons, it is essential to visualize the underlying molecular mechanisms and experimental setups.
Figure 1. AMPA Receptor signaling and antagonist sites.
The diagram above illustrates the central role of the AMPA receptor in mediating cation influx upon glutamate binding. It also distinguishes the site of action for competitive antagonists, which compete with glutamate at the orthosteric site, from non-competitive antagonists that act at a separate allosteric site to prevent channel opening.
Figure 2. Workflow for comparing AMPA receptor antagonists.
This workflow outlines a typical electrophysiological experiment to determine the potency of an AMPA receptor antagonist. By recording currents in response to an agonist in the presence of varying concentrations of the antagonist, a dose-response curve can be generated to calculate the IC50 value.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the comparison of AMPA receptor antagonists.
Electrophysiological Recording of AMPA Receptor Currents
This protocol is a generalized method based on techniques used to characterize AMPA receptor antagonists in neuronal preparations.[12][15]
-
Preparation of Brain Slices :
-
Anesthetize and decapitate a young adult rat according to institutional guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus or striatum) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording :
-
Transfer a brain slice to the recording chamber on an upright microscope, continuously superfused with oxygenated aCSF.
-
To isolate AMPA receptor-mediated currents, include antagonists for other receptors in the aCSF, such as picrotoxin (50 µM) for GABAA receptors and D-AP5 (50 µM) for NMDA receptors.[15]
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
Fill the pipette with an internal solution containing (in mM): 115 Cs-methanesulfonate, 20 CsCl, 10 HEPES, 2.5 MgCl2, 4 Na2-ATP, 0.4 Na3-GTP, 10 Na-phosphocreatine, and 0.6 EGTA; adjust pH to 7.2.
-
Establish a whole-cell recording configuration on a visually identified neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).[12][15]
-
-
Data Acquisition and Analysis :
-
Evoke EPSCs by placing a stimulating electrode near the recorded neuron.
-
After establishing a stable baseline of EPSC amplitudes, bath-apply the AMPA receptor agonist (if not studying synaptically-evoked currents) or proceed with antagonist application.
-
Bath-apply the antagonist (e.g., a willardiine derivative or NBQX) at varying concentrations.
-
Record the reduction in the EPSC amplitude at each antagonist concentration.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data with a sigmoid function to determine the IC50 value.
-
Conclusion
While (S)-5-Iodowillardiine is a valuable tool for studying kainate receptors, the willardiine chemical backbone has given rise to a family of antagonists with activity at both AMPA and kainate receptors.[2] When compared to established competitive AMPA receptor antagonists like NBQX, the currently characterized willardiine derivatives appear to be less potent at AMPA receptors.[2] However, the modular nature of the willardiine scaffold allows for synthetic modifications that can tune the potency and selectivity profile. For instance, the addition of a 5-iodo substituent tends to enhance antagonist activity at kainate receptors.[2][14]
In contrast, non-competitive antagonists like perampanel represent a different therapeutic approach by targeting an allosteric site, a mechanism that may offer advantages in certain pathological conditions where glutamate levels are excessively high.[5] The choice between these different classes of antagonists will ultimately depend on the specific research question or therapeutic goal, taking into account the desired potency, selectivity, and mechanism of action.
References
- 1. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]
- 2. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPA receptor - Wikipedia [en.wikipedia.org]
- 7. What are AMPA receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transmembrane AMPA receptor regulatory protein regulation of competitive antagonism: a problem of interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Iodo-Willardiine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-5-Iodowillardiine is a potent and selective agonist for specific kainate receptor subunits, making it a valuable tool in neuroscience research. However, a thorough understanding of its off-target effects is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential. This guide provides a comparative assessment of the off-target profile of Iodo-Willardiine against other commonly used AMPA and kainate receptor agonists, supported by available experimental data and detailed methodologies.
Executive Summary
(S)-5-Iodowillardiine demonstrates high selectivity for kainate receptors, particularly those containing the GluK1 (formerly GluR5) subunit, with significantly lower affinity for AMPA and NMDA receptors.[1] While comprehensive off-target screening data against a broad panel of receptors and enzymes is not publicly available, preliminary studies and data from related compounds suggest a favorable selectivity profile within the ionotropic glutamate receptor family. This guide compares the available data for this compound with that of the AMPA receptor agonist ATPA and the kainate receptor agonist SYM 2081 .
On-Target and Off-Target Binding Profiles
The following table summarizes the available binding affinity and potency data for this compound and its comparators at their primary targets and key off-targets.
| Compound | Primary Target(s) | K_i / IC_50 / EC_50 (nM) | Off-Target | K_i / IC_50 / EC_50 (nM) | Selectivity (Fold) |
| (S)-5-Iodowillardiine | hGluK1 (hGluR5) | 0.24 (K_i) | hGluA1, hGluA2, hGluA3, hGluA4 (AMPA) | >1,000 | ~4000-fold vs AMPA |
| hGluK2 (hGluR6) | >1,000 | >4000-fold vs hGluK2 | |||
| NMDA Receptors | No significant activity reported[1] | - | |||
| (S)-ATPA | GluR5 (kainate) | 480 (EC_50)[2] | GluR1 (AMPA) | 22,000 (EC_50)[2] | ~46-fold vs GluR1 |
| GluR3 (AMPA) | ~8,000 (EC_50)[2] | ~17-fold vs GluR3 | |||
| GluR4 (AMPA) | ~8,000 (EC_50)[2] | ~17-fold vs GluR4 | |||
| NMDA Receptors | No observable excitatory effect[3] | - | |||
| SYM 2081 | GluR6 (kainate) | 19 (IC_50)[4] | AMPA Receptors (rat forebrain) | ~15,200 (IC_50) | ~800-fold vs AMPA |
| NMDA Receptors (rat forebrain) | ~3,800 (IC_50) | ~200-fold vs NMDA |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental findings. Below are protocols for key assays used to assess the on-target and off-target effects of compounds like this compound.
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (K_i) of a test compound against a specific receptor target.
Objective: To quantify the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Test compound (e.g., (S)-5-Iodowillardiine)
-
Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]kainate)
-
Cell membranes or purified receptors expressing the target receptor
-
Binding buffer (specific to the receptor being tested)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the radiolabeled ligand in binding buffer.
-
Assay Setup: In a 96-well filter plate, add the cell membranes/purified receptors, the radiolabeled ligand at a concentration close to its K_d, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through the glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Activity
This protocol is used to measure the functional activity (e.g., agonist-induced currents) of a test compound on ion channels, such as AMPA and kainate receptors.
Objective: To determine the potency (EC_50) and efficacy of a test compound by measuring the electrical currents it evokes in cells expressing the target ion channel.
Materials:
-
Cells expressing the target receptor (e.g., HEK293 cells transfected with GluK1)
-
Test compound (e.g., (S)-5-Iodowillardiine)
-
External recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Internal pipette solution (e.g., containing CsCl, MgCl₂, EGTA, HEPES, ATP, GTP)
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulators
-
Glass micropipettes
Procedure:
-
Cell Preparation: Plate the cells on coverslips for recording.
-
Pipette Preparation: Pull glass micropipettes and fill them with the internal solution. The pipette resistance should be in the range of 3-5 MΩ.
-
Whole-Cell Configuration: Under the microscope, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Compound Application: Apply the test compound at various concentrations to the cell using a perfusion system.
-
Data Recording: Record the agonist-induced currents using the patch-clamp amplifier and data acquisition software.
-
Data Analysis: Measure the peak amplitude of the current at each concentration. Plot the normalized current amplitude against the logarithm of the compound concentration. Fit the data with the Hill equation to determine the EC_50 value (the concentration that elicits a half-maximal response).
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes can aid in understanding the assessment of off-target effects.
Caption: Signaling pathway of this compound at kainate receptors.
Caption: A typical workflow for assessing off-target effects.
Conclusion and Future Directions
The available data strongly indicates that (S)-5-Iodowillardiine is a highly selective agonist for GluK1-containing kainate receptors with minimal activity at AMPA and NMDA receptors. This makes it a superior tool for specifically probing the function of these kainate receptor subtypes compared to less selective agonists. However, the lack of a publicly available, comprehensive off-target screening profile against a wider range of protein classes (e.g., GPCRs, kinases, transporters) represents a significant data gap.
For researchers utilizing this compound, it is recommended to consider its high on-target potency and selectivity within the glutamate receptor family. For drug development professionals, while the initial selectivity profile is promising, a thorough off-target liability assessment using commercially available screening panels (e.g., Eurofins SafetyScreen or similar) would be a critical next step to de-risk any potential therapeutic program. Future studies should aim to publish such comprehensive screening data to provide the scientific community with a more complete understanding of the pharmacological profile of this valuable research tool.
References
- 1. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution, absolute stereochemistry and molecular pharmacology of the enantiomers of ATPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the isomers of the GluR-specific agonist ATPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Iodo-Willardiine's Effects on AMPA and Kainate Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects across different studies is paramount. This guide provides a comparative analysis of the reported effects of (S)-5-Iodowillardiine, a key pharmacological tool in neuroscience research, with a focus on its activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. By collating quantitative data and detailing experimental methodologies from various studies, this document aims to offer a clear perspective on the reproducibility of Iodo-Willardiine's actions.
(S)-5-Iodowillardiine is recognized as a selective agonist at kainate receptors, particularly those containing the GluK5 subunit, while also exhibiting activity at AMPA receptors.[1][2][3] Its utility in dissecting the physiological roles of these distinct glutamate receptor subtypes hinges on the reliability of its reported effects. This guide synthesizes data from multiple publications to facilitate a comprehensive comparison.
Quantitative Analysis of this compound's Potency
The potency of (S)-5-Iodowillardiine is most commonly quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the EC50 values for this compound and related willardiine derivatives at AMPA/kainate receptors as reported in the literature. Variations in these values can arise from differences in experimental systems, including the specific receptor subunits expressed, the cell types utilized, and the electrophysiological recording techniques employed.
| Compound | Receptor Target | Reported EC50 (μM) | Reference |
| (S)-5-Iodowillardiine | AMPA/Kainate | 19.2 ± 1.92 | [4] |
| (S)-Willardiine | AMPA/Kainate | 44.8 ± 15.0 | [4] |
| (S)-5-Fluorowillardiine | AMPA/Kainate | 1.47 ± 0.39 | [4] |
| (S)-5-Bromowillardiine | AMPA/Kainate | 8.82 ± 1.29 | [4] |
| (R,S)-AMPA | AMPA/Kainate | 11 | [5] |
Experimental Protocols
The consistency of experimental findings is intrinsically linked to the methodologies employed. Below are detailed protocols extracted from key studies investigating the effects of willardiine derivatives.
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Neurons
This method is frequently used to measure the response of individual neurons to the application of pharmacological agents like this compound.
-
Cell Preparation: Mouse embryonic hippocampal neurons are cultured for use in electrophysiological recordings.[5]
-
Recording Setup: Whole-cell voltage-clamp recordings are performed on these neurons. The cell is held at a specific membrane potential (e.g., -60 mV) to measure the inward current elicited by the application of the agonist.
-
Agonist Application: (S)-5-Iodowillardiine and other willardiine derivatives are applied to the neuron, often via a rapid perfusion system to ensure a fast onset and offset of the drug's effect.[5]
-
Data Acquisition and Analysis: The current responses are recorded and analyzed to determine parameters such as the peak current amplitude and the rate of desensitization. Dose-response curves are constructed by applying a range of agonist concentrations to determine the EC50 value.[5]
Radioligand Binding Assays
Binding assays are employed to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., human GluK5) are prepared.
-
Assay Conditions: The membranes are incubated with a radiolabeled ligand (e.g., [³H]kainate) and varying concentrations of the unlabeled competitor compound (e.g., an this compound derivative).[1]
-
Data Analysis: The amount of radioligand bound to the receptor is measured, and the concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined. This value can be used to calculate the binding affinity (Ki).
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of this compound at a kainate receptor.
Caption: A typical experimental workflow for electrophysiological studies.
Discussion on Reproducibility
While a direct, multi-laboratory study on the reproducibility of this compound's effects is not available in the reviewed literature, a comparison of the published data allows for an indirect assessment. The reported EC50 value for (S)-5-Iodowillardiine at AMPA/kainate receptors is 19.2 ± 1.92 μM.[4] This value is situated within the broader context of the potencies of other willardiine derivatives, where the fluoro- and bromo-substituted analogs are more potent, and the parent compound, willardiine, is less potent.[4][5]
The consistency of the rank order of potency for these willardiine derivatives across different studies suggests a degree of reproducibility in their fundamental pharmacological properties. For instance, (S)-5-fluorowillardiine is consistently reported as a more potent agonist than willardiine itself.[4][5]
It is crucial to acknowledge that direct comparisons of absolute EC50 values should be made with caution. The specific subtypes of AMPA and kainate receptors present in the experimental system significantly influence agonist potency. Furthermore, technical aspects of the experimental setup, such as the speed of agonist application and the recording temperature, can also impact the measured parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors [pubmed.ncbi.nlm.nih.gov]
- 3. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Iodo-Willardiine's In Vivo Efficacy: A Comparative Guide to Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
Iodo-Willardiine, a selective agonist for specific kainate receptor subunits with limited impact on AMPA receptors, has been a valuable tool in neuroscience research.[1][2] Its in vivo application, however, is often associated with excitotoxicity. This guide provides a comparative overview of behavioral tests that can be employed to validate the in vivo efficacy of this compound and similar compounds, alongside the necessary experimental considerations and data presentation frameworks.
Understanding the Mechanism of Action
This compound selectively activates kainate receptors containing GluK1 or GluK5 subunits.[1] Kainate receptors, a subtype of ionotropic glutamate receptors, are implicated in various neurological functions and pathologies, including epilepsy, pain, and anxiety.[3][4][5] Activation of these receptors can lead to neuronal depolarization and, at high levels, excitotoxic cell death. This dual nature of kainate receptor agonists necessitates careful dose-response studies and behavioral assessments to distinguish therapeutic effects from neurotoxic side effects.
Comparative Analysis of Behavioral Tests
Validating the in vivo efficacy of this compound requires a battery of behavioral tests to assess its impact on motor function, seizure susceptibility, pain perception, and cognitive processes. The following table summarizes key behavioral assays, their objectives, and relevant experimental parameters.
| Behavioral Test | Objective | Key Parameters Measured | Species |
| Open Field Test | To assess locomotor activity, exploration, and anxiety-like behavior. | Total distance traveled, time spent in the center vs. periphery, rearing frequency. | Rodents |
| Rotarod Test | To evaluate motor coordination and balance. | Latency to fall from a rotating rod. | Rodents |
| Seizure Induction Models (e.g., Kainic Acid, PTZ) | To determine pro-convulsant or anti-convulsant effects. | Seizure score (e.g., Racine scale), latency to first seizure, seizure duration. | Rodents |
| Formalin Test | To assess nociceptive and inflammatory pain responses. | Licking/biting time of the injected paw in two phases (acute and inflammatory). | Rodents |
| Hot Plate Test | To measure the response to thermal pain stimuli. | Latency to paw licking or jumping on a heated surface. | Rodents |
| Morris Water Maze | To evaluate spatial learning and memory. | Escape latency to find a hidden platform, path length, time spent in the target quadrant. | Rodents |
| Elevated Plus Maze | To assess anxiety-like behavior. | Time spent in open vs. closed arms, number of entries into each arm. | Rodents |
Experimental Protocols: A Closer Look
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of behavioral data. Below are examples of methodologies for key behavioral tests.
Locomotor Activity Assessment (Open Field Test)
Objective: To measure spontaneous motor activity and anxiety-like behavior.
Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.[6]
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-20 minutes).[6]
-
Key metrics to analyze include:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: The number of times the animal stands on its hind legs, indicative of exploratory behavior.
-
Seizure Susceptibility Testing
Objective: To assess the pro-convulsant effects of this compound.
Procedure (using a chemical convulsant like Kainic Acid as a comparator):
-
Administer this compound or a control substance (e.g., saline) via the desired route (e.g., intraperitoneal injection).
-
Continuously observe the animal for behavioral signs of seizures.
-
Score the seizure severity using a standardized scale, such as the Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with loss of postural control.
-
-
Record the latency to the first seizure and the duration of seizure activity.
-
Electroencephalogram (EEG) monitoring can be used for a more precise quantification of seizure activity.[3][7]
Nociception Assessment (Formalin Test)
Objective: To evaluate the modulation of acute and persistent pain.
Apparatus: A transparent observation chamber.
Procedure:
-
Acclimatize the animal to the observation chamber.
-
Inject a dilute formalin solution (e.g., 50 μL of 1%) subcutaneously into the plantar surface of one hind paw.[8]
-
Immediately place the animal back into the chamber and record its behavior for a set period (e.g., 60 minutes).
-
The primary measure is the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
The response is typically biphasic:
-
Phase 1 (0-10 minutes): Represents acute nociceptive pain.
-
Phase 2 (15-60 minutes): Represents inflammatory pain.
-
Visualizing Experimental Workflows and Pathways
To better understand the experimental design and the underlying biological mechanisms, graphical representations are invaluable.
Conclusion
Validating the in vivo efficacy of this compound requires a multifaceted approach that combines carefully selected behavioral assays with rigorous experimental design and data analysis. By systematically evaluating its effects on motor activity, seizure thresholds, and pain perception, researchers can build a comprehensive profile of this compound's in vivo actions. Direct comparative studies with other selective kainate receptor agonists are essential to fully understand its unique pharmacological profile and potential therapeutic applications, while always considering its known excitotoxic properties. The methodologies and frameworks presented in this guide offer a starting point for the robust in vivo characterization of this compound and other novel neuromodulatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainate receptors presynaptically downregulate GABAergic inhibition in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kainate receptors coming of age: milestones of two decades of research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortical kainate receptors and behavioral anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subsecond Analysis of Locomotor Activity in Parkinsonian Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Age-dependent behaviors, seizure severity and neuronal damage in response to nerve agents or the organophosphate DFP in immature and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Assessing cognitive biases induced by acute formalin or hotplate treatment: an animal study using affective bias test [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Iodo-Willardiine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Iodo-Willardiine is a potent and selective kainate receptor agonist widely used in neuroscience research. As an excitotoxic neurotoxin, its proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound and its associated waste.
Immediate Safety and Handling Precautions
Due to its neurotoxic potential, all handling of this compound, including weighing, solution preparation, and disposal, should be conducted in a designated area, preferably within a certified chemical fume hood, to prevent inhalation of airborne particles. Appropriate personal protective equipment (PPE) must be worn at all times.
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization. |
This compound Properties
| Property | Data | Source |
| Chemical Name | (2S)-2-Amino-3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid | Wikipedia |
| Molecular Formula | C₇H₈IN₃O₄ | Wikipedia |
| Molar Mass | 325.06 g/mol | Wikipedia |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | The hydrochloride salt is more water-soluble. Soluble in DMSO.[1] | Abcam |
| Stability | Halogenated willardiines are generally more stable than willardiine.[2] | MDPI |
| Health Hazards | Potent excitotoxic neurotoxin.[3][4] | Multiple Sources |
| Environmental Hazards | Data not available. As a halogenated organic compound, it should be presumed to be harmful to the environment. | Inferred |
Step-by-Step Disposal Protocol
All materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to your institution's specific hazardous waste management program, as administered by the Environmental Health and Safety (EHS) department, is mandatory.
1. Waste Segregation:
Proper segregation at the point of generation is critical to prevent accidental reactions and ensure proper disposal. Use clearly labeled, dedicated waste containers for each waste stream.
-
Solid Waste:
-
Includes contaminated gloves, weigh boats, pipette tips, and any other solid materials that have come into contact with this compound.
-
Place in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Includes unused solutions, cell culture media containing this compound, and solvent rinses from cleaning contaminated glassware.
-
Collect in a designated, leak-proof, and chemically resistant hazardous waste container. Do not mix with other incompatible chemical waste.
-
Aqueous solutions should not be disposed of down the drain.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
2. Waste Container Labeling:
All hazardous waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard: "Toxic" or "Neurotoxin"
-
The date the first waste was added to the container.
3. Decontamination of Work Surfaces and Equipment:
-
Wipe down all surfaces and equipment that may have come into contact with this compound.
-
A standard laboratory detergent solution followed by a 70% ethanol solution is generally effective for cleaning.
-
For potential chemical inactivation, a solution of sodium hypochlorite (bleach) could be considered, followed by thorough rinsing. However, the efficacy of this for this compound has not been formally documented. It is crucial to consult with your institution's EHS department before implementing any chemical decontamination protocol.
-
All cleaning materials (e.g., paper towels, wipes) must be disposed of as solid hazardous waste.
4. Disposal of Expired or Unused this compound:
-
Do not attempt to dispose of pure, unused this compound directly.
-
It should be packaged in its original container (or a suitable, labeled, and sealed secondary container) and disposed of through your institution's hazardous waste program.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for handling and disposing of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
Conclusion and Recommendations
The proper disposal of this compound is a critical component of laboratory safety. Due to the lack of a comprehensive SDS and specific environmental toxicity data, a cautious approach is essential. Researchers, scientists, and drug development professionals must handle this compound as a potent neurotoxin and a potentially hazardous environmental contaminant.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal. Your EHS department can provide specific guidance on waste container types, labeling requirements, and pickup schedules. By adhering to these procedures, you can minimize risks to yourself, your colleagues, and the environment.
References
Safeguarding Your Research: Personal Protective Equipment Protocols for Handling Iodo-Willardiine
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Iodo-Willardiine. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) Specifications
A comprehensive understanding and implementation of personal protective equipment are the first line of defense in minimizing exposure and ensuring safe laboratory operations. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves | To prevent skin contact. |
| Body Protection | Laboratory coat or gown | Full-coverage, long-sleeved | To protect skin and clothing from contamination. |
| Eye and Face Protection | Safety glasses or goggles | ANSI Z87.1 certified | To protect eyes from splashes or aerosols. |
| Face shield | To be worn in conjunction with goggles | To provide full-face protection, especially when there is a significant splash risk. | |
| Respiratory Protection | N95 or higher-level respirator | NIOSH-approved | To prevent inhalation of airborne particles, especially when handling the compound in its powdered form. |
Operational Plan: Safe Handling Workflow
All procedures involving this compound, particularly when handling the solid form, must be conducted in a designated area to minimize the risk of exposure.
-
Designated Area : All handling of powdered this compound must be conducted within a certified chemical fume hood or other suitable ventilated enclosure to control airborne particles.
-
Weighing : Use a balance located inside the ventilated enclosure for weighing the compound.
-
Dissolving : When preparing solutions, add the solvent to the this compound powder slowly and carefully to avoid generating dust.
-
Experimental Use : Conduct all experimental procedures with care to prevent the generation of splashes and aerosols.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be segregated as hazardous chemical waste.
-
Containerization : Collect all contaminated solid and liquid waste in clearly labeled, sealed containers appropriate for hazardous waste.
-
Institutional Guidelines : Follow all institutional and local regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
